molecular formula C6H10N2O2 B13329332 (2S)-2-Amino-5-cyanopentanoic acid

(2S)-2-Amino-5-cyanopentanoic acid

Cat. No.: B13329332
M. Wt: 142.16 g/mol
InChI Key: AAWKBLYYEHJYCW-YFKPBYRVSA-N
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Description

(2S)-2-Amino-5-cyanopentanoic acid is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-5-cyanopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-5-cyanopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(2S)-2-amino-5-cyanopentanoic acid

InChI

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m0/s1

InChI Key

AAWKBLYYEHJYCW-YFKPBYRVSA-N

Isomeric SMILES

C(CC#N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CC#N)CC(C(=O)O)N

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on (2S)-2-Amino-5-cyanopentanoic Acid (Lysine Nitrile)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-5-cyanopentanoic acid, commonly known as Lysine Nitrile (LysCN) , is a non-canonical amino acid derivative formed via the oxidative deamination of lysine residues. Initially identified as an analytical artifact in chlorinated water systems, LysCN has recently emerged as a critical in vivo biomarker of myeloperoxidase (MPO)-mediated protein oxidation. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways of formation, synthetic protocols, and analytical detection strategies, tailored for researchers in redox biology, immunology, and drug development.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of LysCN is essential for predicting its behavior in biological matrices and during chromatographic separation. The terminal nitrile group significantly alters the polarity and isoelectric point of the parent lysine molecule.

PropertyValue
IUPAC Name (2S)-2-amino-5-cyanopentanoic acid
Common Synonyms Lysine nitrile, L-Lysine nitrile, LysCN
CAS Registry Number 42533-21-1
Molecular Formula C₆H₁₀N₂O₂
Monoisotopic Mass 142.0742 Da
Molecular Weight 142.16 g/mol
Structural Formula HOOC–CH(NH₂)–CH₂–CH₂–CH₂–C≡N
InChIKey AAWKBLYYEHJYCW-YFKPBYRVSA-N

Biological Significance & Mechanism of Formation

In physiological environments, LysCN is generated during acute inflammation. Neutrophils release myeloperoxidase (MPO), a heme enzyme that catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl) [1].

HOCl is a potent, relatively non-selective oxidant that targets electron-rich amino acid side chains. While tyrosine and methionine are classic targets, the ε-amino group of lysine is highly reactive toward HOCl, acting as a "sacrificial antioxidant" mechanism to protect the protein backbone [2].

Mechanistic Causality
  • Monochloramine Formation: The ε-amino group of lysine reacts rapidly with one equivalent of HOCl to form an Nε-monochloramine intermediate.

  • Dichloramine Formation: In the presence of excess HOCl (high oxidant-to-target ratio), a second chlorination event occurs, yielding an Nε-dichloramine.

  • Elimination to Nitrile: The dichloramine is unstable and undergoes a Grob-type fragmentation or β-elimination. It loses two equivalents of HCl to form a terminal nitrile group, converting the lysine side chain into 2-amino-5-cyanopentanoic acid.

This modification neutralizes the positive charge of the native lysine residue, which can severely disrupt protein folding, alter electrostatic interactions, and trigger immune responses linked to pathologies like atherosclerosis and diabetes [3].

MPO_Pathway Neutrophil Neutrophil Activation MPO Myeloperoxidase (MPO) + H2O2 + Cl- Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Lysine Protein-Bound Lysine (ε-NH2) HOCl->Lysine MonoChlor Nε-Monochloramine Intermediate Lysine->MonoChlor + HOCl DiChlor Nε-Dichloramine Intermediate MonoChlor->DiChlor + HOCl (High Dose) 2 2 MonoChlor->2 LysCN Lysine Nitrile (LysCN) (2-Amino-5-cyanopentanoic acid) DiChlor->LysCN - 2 HCl (Elimination) AAA Hydrolysis (Low Dose)

Figure 1: Divergent pathways of MPO-mediated lysine oxidation yielding LysCN and 2-AAA.

Laboratory Synthesis & Validation Protocol

To study LysCN in vitro or utilize it as an analytical standard for mass spectrometry, it must be synthesized from a protected lysine precursor. The following self-validating protocol utilizes Nα-Boc-L-lysine to ensure regioselective oxidation [3].

Experimental Rationale
  • Why use Nα-Boc protection? Hypochlorous acid is non-selective. If unprotected lysine is used, HOCl will oxidize the α-amine to form an α-chloramine, which subsequently decomposes to an aldehyde (Strecker-type degradation) or a truncated nitrile. The Boc (tert-butyloxycarbonyl) group sterically and electronically shields the α-amine, forcing oxidation exclusively at the ε-amine.

  • Why adjust pH prior to extraction? The reaction occurs in a basic hypochlorite solution, leaving the α-carboxylic acid of the product deprotonated and highly water-soluble. Acidifying to pH 3.0 protonates the carboxylate, rendering the molecule neutral and allowing efficient partitioning into the organic phase.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 500 mg (2.0 mmol) of Nα-Boc-L-lysine in 10 mL of absolute ethanol.

  • Oxidation: Slowly add 4.5 mmol of sodium hypochlorite (NaOCl) to the stirring solution. This ~2.25 molar equivalent ensures complete conversion of the primary amine to the dichloramine intermediate.

  • Reaction: Stir the mixture continuously at room temperature for 24 hours. The extended time allows for the spontaneous elimination of HCl from the dichloramine to form the nitrile.

  • Quenching & Acidification: Pour the reaction mixture into 50 mL of deionized water. Carefully adjust the pH to ~3.0 using 0.1 M HCl.

  • Extraction: Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield crude Nα-Boc-LysCN.

  • Deprotection: Cleave the Boc group by treating the residue with a 50% trifluoroacetic acid (TFA) in dichloromethane solution for 30 minutes at room temperature.

  • Purification: Remove the TFA under a gentle nitrogen stream. Purify the crude product using preparative reverse-phase HPLC (0.1% TFA in water/acetonitrile gradient) to yield pure (2S)-2-amino-5-cyanopentanoic acid.

Synthesis_Workflow Step1 Nα-Boc-L-Lysine in Ethanol Step2 Oxidation (+ 2.25 eq NaOCl) Step1->Step2 Step3 Acidification (pH 3.0 via HCl) Step2->Step3 Step4 Extraction (DCM) Step3->Step4 Step5 Deprotection (50% TFA/DCM) Step4->Step5 Step6 Purification (RP-HPLC) Step5->Step6 Product (2S)-2-Amino-5- cyanopentanoic acid Step6->Product

Figure 2: Step-by-step synthetic workflow for the in vitro preparation of LysCN.

Analytical Detection (LC-MS/MS)

Detecting LysCN in complex biological matrices (e.g., atherosclerotic plaques, chlorinated water proteins) requires rigorous sample preparation to prevent artifact generation.

Digestion Artifacts & Causality

Traditional strong acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) is catastrophic for LysCN analysis. The harsh acidic conditions hydrolyze the nitrile group into a carboxylic acid, quantitatively converting LysCN into 2-aminoadipic acid (2-AAA). This creates a false positive for 2-AAA and a false negative for LysCN [4].

Protocol Standard: Enzymatic digestion using a protease cocktail (e.g., Pronase E) at circumneutral pH (pH 7.4) is strictly required to preserve the LysCN moiety during the liberation of amino acid monomers from the polypeptide chain.

Mass Spectrometry Parameters

Using electrospray ionization (ESI) in positive ion mode, LysCN is detected via its protonated precursor ion [M+H]⁺ at m/z 143.1 . Key Multiple Reaction Monitoring (MRM) transitions typically involve the loss of ammonia (-17 Da) or formic acid/water from the carboxylate group, yielding characteristic fragment ions (e.g., m/z 143.1 → 126.1 or 97.1). For absolute quantification in tissue samples, stable isotope dilution using heavily labeled internal standards (e.g., ¹³C/¹⁵N-LysCN) is mandatory to account for matrix suppression effects.

References

  • Sivey, J. D., Howell, S. C., Bean, D. J., McCurry, D. L., Mitch, W. A., & Wilson, C. J. (2013). Role of lysine during protein modification by HOCl and HOBr: halogen-transfer agent or sacrificial antioxidant? Biochemistry, 52(7), 1260-1271.[Link]

  • Lin, H., Levison, B. S., Buffa, J. A., Huang, Y., Fu, X., Wang, Z., ... & Hazen, S. L. (2017). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. Free Radical Biology and Medicine, 104, 20-31.[Link]

  • Walse, S. S., Plewa, M. J., & Mitch, W. A. (2009). Exploring amino acid side chain decomposition using enzymatic digestion and HPLC-MS: combined lysine transformations in chlorinated waters. Analytical Chemistry, 81(18), 7650-7659.[Link]

  • Müller, A., et al. (2014). N-chlorination mediates protective and immunomodulatory effects of oxidized human plasma proteins. eLife, 8, e47395.[Link]

Foreword: The Analytical Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of (2S)-2-Amino-5-cyanopentanoic Acid

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. Non-proteinogenic amino acids, such as (2S)-2-amino-5-cyanopentanoic acid, represent a burgeoning class of chiral building blocks and pharmacologically active agents. Their unique side chains offer novel steric and electronic properties, making them invaluable scaffolds in peptidomimetic design and drug synthesis. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of (2S)-2-amino-5-cyanopentanoic acid, moving beyond a simple recitation of methods to explore the strategic rationale behind the analytical sequence. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Determining the Molecular Blueprint

The first step in any structural elucidation is to establish the molecular formula. This provides the fundamental count of each type of atom, a crucial constraint for all subsequent structural hypotheses. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a unique elemental composition. For (2S)-2-amino-5-cyanopentanoic acid (C₆H₁₀N₂O₂), the expected monoisotopic mass is 142.0742 g/mol .[1] An experimentally determined mass that matches this value to within a few parts per million provides strong evidence for this specific molecular formula, ruling out other isobaric possibilities. We employ Electrospray Ionization (ESI) in positive ion mode, as the primary amine group is readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer calibrated according to the manufacturer's specifications.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured m/z to the theoretical value calculated for C₆H₁₁N₂O₂⁺ (143.0815).

Data Presentation: Predicted Mass Spectrometry Data

Ion SpeciesMolecular FormulaTheoretical m/z
[M]⁺C₆H₁₀N₂O₂142.0737
[M+H]⁺C₆H₁₁N₂O₂143.0815
[M+Na]⁺C₆H₁₀N₂O₂Na165.0634
[M-H₂O+H]⁺C₆H₉N₂O125.0715

Table based on predicted values from PubChem.[2]

Tandem Mass Spectrometry (MS/MS) for Connectivity Clues

Expertise & Causality: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides initial clues about the molecule's connectivity by inducing fragmentation. By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses and fragment ions that are indicative of specific functional groups. For amino acids, common losses include water (H₂O) and the carboxylic acid group (as CO₂ or HCOOH). The presence of the nitrile can also influence fragmentation pathways.[3][4]

Functional Group Identification: The Infrared Signature

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The structure of (2S)-2-amino-5-cyanopentanoic acid contains four key functional groups, each with a distinct IR signature. The carboxylic acid exhibits a very broad O-H stretch and a sharp C=O stretch. The primary amine shows N-H stretching vibrations. Most diagnostically, the nitrile group (C≡N) has a sharp and intense absorption in a relatively uncongested region of the spectrum (2200-2260 cm⁻¹).[5] The presence of this peak is a strong confirmation of the cyano functionality. The exact position of the C≡N stretch can also be sensitive to the local electronic environment.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The resulting spectrum should be background-corrected and analyzed for characteristic absorption bands.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500-3300Very Broad
AlkaneC-H stretch2850-2960Medium-Sharp
Nitrile C≡N stretch 2240-2260 Sharp, Intense
Carboxylic AcidC=O stretch1710-1760Strong, Sharp
AmineN-H bend1550-1650Medium

Frequencies are based on established ranges for these functional groups.[9]

Assembling the Skeleton: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-proton framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H and ¹³C NMR: The Atom-by-Atom View

Expertise & Causality:

  • ¹H NMR provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

  • ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly indicative of the carbon type (e.g., C=O carbons are highly deshielded and appear far downfield, while sp³ carbons are upfield). The nitrile carbon has a characteristic chemical shift in the 115-130 ppm range.[9]

2D NMR: Connecting the Dots

Expertise & Causality:

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows us to trace the proton connectivity along the pentanoic acid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a crucial step in assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is essential for identifying quaternary carbons (like the carboxylic acid carbon) and for connecting disparate parts of the molecule, such as linking the aliphatic chain to the C2 amino/carboxy center and the C5 cyano group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting as needed for concentration and relaxation times.

Data Presentation: Predicted NMR Assignments (in D₂O, ~pH 7)

Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
1 (COOH)- (exchangeable)~175H2 → C1, H3 → C1
2 (CH)~3.8 (t, 1H)~55H3 → C2, H4 → C2
3 (CH₂)~2.0 (m, 2H)~28H2 → C3, H4 → C3, H5 → C3
4 (CH₂)~1.8 (m, 2H)~25H3 → C4, H5 → C4
5 (CH₂)~2.5 (t, 2H)~15H3 → C5, H4 → C5, H4 → C6
6 (CN)-~120H4 → C6, H5 → C6

Note: Chemical shifts are predictive and can vary based on solvent and pH.

Visualization: Structural Assembly via HMBC

The following diagram illustrates how key HMBC correlations confirm the connectivity of the molecular backbone.

G C1 C1 (C=O) C2 C2 (CH) C3 C3 (CH2) C4 C4 (CH2) C5 C5 (CH2) C6 C6 (C≡N) H2 H2 H2->C1 H2→C1 H3 H3 H3->C1 H3→C1 H3->C2 H3→C2 H4 H4 H4->C2 H4→C2 H4->C6 H4→C6 H5 H5 H5->C4 H5→C4 H5->C6 H5→C6 Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Structural Assembly cluster_2 Stereochemical Confirmation HRMS HRMS Formula Molecular Formula (C₆H₁₀N₂O₂) HRMS->Formula Provides FTIR FT-IR Func_Groups Functional Groups (-COOH, -NH₂, -C≡N) FTIR->Func_Groups Identifies NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Full Connectivity (Backbone Structure) NMR_2D->Connectivity Determines Chiral_HPLC Chiral HPLC Final_Structure Final Structure: (2S)-2-Amino-5- cyanopentanoic acid Chiral_HPLC->Final_Structure Confirms Formula->NMR_1D Func_Groups->NMR_1D Connectivity->Chiral_HPLC

Sources

In-Depth Technical Guide: Physical and Chemical Properties of (2S)-2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-5-cyanopentanoic acid (often referred to in the literature as 5-cyano-L-norvaline or lysine nitrile) is a non-proteinogenic amino acid characterized by a terminal cyano group on a five-carbon aliphatic side chain[1]. As a Senior Application Scientist, I approach this molecule as a critical intersection between oxidative biology and synthetic peptidomimetics. In vivo, it serves as a highly stable biomarker for myeloperoxidase (MPO)-derived oxidative stress[2]. In the laboratory, it acts as a versatile surrogate for glutamine in the design of protease-resistant peptide therapeutics and as a precursor for complex propargylamines[3].

This whitepaper synthesizes the physicochemical properties, mechanistic origins, and field-proven experimental workflows for synthesizing and quantifying this unique molecule.

Chemical Identity and Physicochemical Properties

The unique properties of (2S)-2-amino-5-cyanopentanoic acid stem directly from its nitrile moiety. Unlike the primary amine of its parent molecule (lysine), the cyano group is uncharged at physiological pH, rendering the side chain significantly more lipophilic and chemically orthogonal to standard biological nucleophiles.

Table 1: Fundamental Physicochemical Data
PropertyValueCausality / Scientific Significance
Molecular Formula C6H10N2O2Standard α-amino acid backbone terminating in a nitrile group.
Molecular Weight 142.16 g/mol [4]Exhibits a mass shift of -4 Da compared to L-lysine (146.19 g/mol ) due to the dehydrogenation required to form the triple bond[2].
CAS Number 42533-21-1 (S-isomer)[1]Essential identifier for procuring stereopure standards for LC-MS/MS calibration.
Physical State Solid powder/crystalsStable under an inert atmosphere at room temperature.
Side-Chain Reactivity Electrophilic carbonStable to mild biological nucleophiles; requires strong acid or base to force hydrolysis to an amide or carboxylic acid[3].

Mechanistic Origins: In Vivo Generation and Environmental Chemistry

Understanding the origin of lysine nitrile is critical for researchers studying inflammatory pathologies or water disinfection byproducts[5]. The formation of this molecule is a direct consequence of the reaction between hypochlorous acid (HOCl) and the ε-amino group of protein-bound lysine residues.

The Oxidative Causality Cascade

During inflammatory responses, activated neutrophils secrete MPO, which catalyzes the H₂O₂-dependent oxidation of chloride ions to HOCl.

  • Chlorination: The highly nucleophilic ε-amine of lysine rapidly attacks HOCl, forming an Nε-monochloramine intermediate[2].

  • Elimination: The monochloramine undergoes a base-catalyzed elimination of HCl to form a transient imine[2].

  • Dehydrogenation/Oxidation: Further reaction with excess oxidants converts the imine into the stable terminal nitrile, (2S)-2-amino-5-cyanopentanoic acid[2]. Alternatively, hydrolysis of the imine yields a semialdehyde, which oxidizes to 2-aminoadipic acid (2-AAA)[2].

Pathway Lys L-Lysine Residue Mono Nε-Monochloramine Lys->Mono + HOCl HOCl HOCl (MPO-derived) HOCl->Mono Imine Transient Imine Mono->Imine - HCl Nitrile (2S)-2-Amino-5-cyanopentanoic acid (Lysine Nitrile) Imine->Nitrile Oxidation Semialdehyde Semialdehyde Imine->Semialdehyde Hydrolysis AAA 2-Aminoadipic Acid (2-AAA) Semialdehyde->AAA Oxidation

Figure 1: MPO-mediated oxidative pathway converting lysine to lysine nitrile and 2-AAA.

Synthetic Utility in Peptidomimetics

In drug development, the metabolic liability of natural amino acids often necessitates the use of non-proteinogenic surrogates. (2S)-2-Amino-5-cyanopentanoic acid is strategically employed as a bioisostere for glutamine[3].

Why use a nitrile to mimic an amide? The cyano moiety (-C≡N) is a linear, strongly electron-withdrawing group that mimics the dipole moment of glutamine's carboxamide without acting as a hydrogen bond donor. This modification often enhances the cell permeability of the peptide and confers absolute resistance to side-chain deamidation—a primary degradation pathway for glutamine-containing biologics[3]. Furthermore, the cyano group is stable in the presence of strong bases, making it an excellent precursor for synthesizing complex N-sulfinyl propargylamines via organometallic addition[3].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps, explaining the causality behind each reagent choice.

Protocol 1: Chemical Synthesis of Lysine Nitrile Standard

Objective: Generate a high-purity standard of (2S)-2-amino-5-cyanopentanoic acid for mass spectrometry calibration, adapted from the Yamazaki method[2][5]. Rationale: Direct oxidation of unprotected lysine yields a complex mixture of α- and ε-oxidized products. Nα-protection is mandatory to direct the oxidation exclusively to the side chain[5].

  • Protection: Dissolve 2.0 mmol of Nα-Boc-L-Lysine in 10 mL of ethanol[2]. Causality: The Boc group shields the α-amine from hypochlorite attack, ensuring strict regioselectivity at the ε-amine[5].

  • Oxidation: Add 4.5 mmol of sodium hypochlorite (NaOCl) dropwise while stirring[2]. Causality: A stoichiometric excess of >2 equivalents of HOCl is required to drive the reaction past the monochloramine stage directly to the nitrile[2].

  • Incubation: Stir the mixture at 40°C for 24 hours to ensure complete conversion of the imine intermediate[5].

  • Quenching & Extraction: Pour the mixture into 50 mL of H₂O, neutralize to pH 7 with 0.1 M HCl, and extract with pentane (3 × 30 mL)[2][5]. Validation Step: Pentane selectively removes non-polar halogenated byproducts, leaving the highly polar Boc-lysine nitrile safely in the aqueous layer[5].

  • Deprotection: Treat the isolated product with 50% Trifluoroacetic acid (TFA) in dichloromethane to cleave the Boc group, yielding the final product.

Protocol 2: LC-MS/MS Quantification of Protein-Bound Lysine Nitrile

Objective: Accurately quantify lysine nitrile in biological samples or chlorinated water polypeptides. Rationale: Standard acid hydrolysis (6M HCl, 110°C) used in traditional amino acid analysis will irreversibly hydrolyze the nitrile group to a carboxylic acid, destroying the analyte. Enzymatic digestion is strictly required[5].

  • Protein Precipitation: Isolate proteins from the biological matrix using cold acetone precipitation.

  • Enzymatic Cleavage: Resuspend the protein pellet and digest using Pronase E (Protease type XIV) at 37°C for 24 hours[5]. Causality: Pronase E is a non-specific protease cocktail that completely hydrolyzes peptide bonds under mild, neutral conditions, preserving the fragile cyano group[5].

  • Sample Concentration: Evaporate the digest under vacuum and reconstitute in the mobile phase[5].

  • Mass Spectrometry: Analyze via HPLC-ESI-MS/MS in positive ion mode. Validation Step: Monitor the specific MRM transition corresponding to the protonated parent ion (m/z 143.1) to specific fragments to ensure isobaric interferences are excluded.

Workflow Sample Biological Sample Enzyme Pronase E Digestion (Neutral pH) Sample->Enzyme Prevents nitrile hydrolysis Cleanup Solvent Extraction Enzyme->Cleanup Isolate analytes LCMS LC-MS/MS Analysis Cleanup->LCMS Quantify m/z 143.1

Figure 2: Workflow for LC-MS/MS quantification of lysine nitrile, highlighting the critical enzymatic step.

Table 2: Analytical Parameters for Lysine Nitrile Detection
ParameterSpecificationScientific Rationale
Digestion Method Pronase E (37°C, neutral pH)[5]Prevents acid-catalyzed hydrolysis of the nitrile moiety into an amide/carboxylic acid.
Ionization Mode ESI PositiveProtonation of the α-amine readily occurs in low pH mobile phases.
Precursor Ion (m/z) 143.1 [M+H]+Matches the exact mass of protonated (2S)-2-amino-5-cyanopentanoic acid.
Chromatographic Retention Increased vs. LysineThe loss of the charged ε-amine increases hydrophobicity, leading to longer retention on C18 columns.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • (2S)
  • CAS No.

Sources

(2S)-2-Amino-5-cyanopentanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-2-Amino-5-cyanopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Amino-5-cyanopentanoic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a reactive cyano group, makes it a versatile building block for the synthesis of novel organic molecules and pharmaceutical intermediates. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of (2S)-2-Amino-5-cyanopentanoic acid. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. (2S)-2-Amino-5-cyanopentanoic acid is a chiral molecule, and its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 142.16 g/mol [1][2]
Molecular Formula C6H10N2O2[1][2][3]
Monoisotopic Mass 142.074227566 Da[2][3]
Physical Form Powder or crystals
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place[1]
Molecular Structure

The two-dimensional structure of (2S)-2-Amino-5-cyanopentanoic acid is depicted below, illustrating the arrangement of its constituent atoms.

(2S)-2-Amino-5-cyanopentanoic_acid_Structure cluster_0 C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 C5 H₂N C4->C5 C6 CH₂ C4->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 C≡N C8->C9

Caption: 2D structure of (2S)-2-Amino-5-cyanopentanoic acid.

Synthesis and Manufacturing

The synthesis of non-natural amino acids like (2S)-2-Amino-5-cyanopentanoic acid often involves multi-step processes. A plausible method for its preparation could involve dynamic kinetic resolution, a technique that has been successfully applied to the synthesis of structurally similar amino acids.[4][5]

Synthetic Workflow Overview

Synthesis_Workflow start Starting Material (e.g., a suitable glutamic acid derivative) step1 Protection of Amino and Carboxyl Groups start->step1 step2 Side Chain Modification (Introduction of the cyano group) step1->step2 step3 Dynamic Kinetic Resolution step2->step3 step4 Deprotection step3->step4 end Final Product ((2S)-2-Amino-5-cyanopentanoic acid) step4->end

Caption: A generalized synthetic workflow for (2S)-2-Amino-5-cyanopentanoic acid.

Experimental Protocol: Synthesis via Dynamic Kinetic Resolution

This hypothetical protocol is based on established methods for the synthesis of analogous amino acids.[4][5]

  • Starting Material Preparation: Begin with a racemic protected precursor, such as a suitable derivative of 2-aminopimelic acid where one carboxyl group is modified to a nitrile.

  • Dynamic Kinetic Resolution:

    • Dissolve the racemic starting material in a suitable solvent system, such as a mixture of an alcohol and water.

    • Add a chiral resolving agent and a catalyst that facilitates the racemization of the undesired enantiomer.

    • The desired (S)-enantiomer will selectively crystallize out of the solution.

    • The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification of the (S)-enantiomer:

    • Filter the reaction mixture to collect the crystallized product.

    • Wash the solid with a cold solvent to remove impurities.

    • The crude product can be further purified by recrystallization from an appropriate solvent.

  • Deprotection:

    • Treat the protected (S)-enantiomer with a suitable deprotecting agent (e.g., acid hydrolysis) to remove the protecting groups.

    • The deprotection reaction is monitored for completion.

  • Final Product Isolation:

    • After deprotection, the final product, (2S)-2-Amino-5-cyanopentanoic acid, is isolated. This may involve techniques such as ion-exchange chromatography.

    • The purified product is dried under vacuum to yield a stable solid.

Analytical Characterization

To ensure the identity and purity of the synthesized (2S)-2-Amino-5-cyanopentanoic acid, a comprehensive analytical characterization is essential. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[6]

Analytical Workflow

Analytical_Workflow sample Sample Preparation (Dissolve in a suitable solvent) hplc HPLC Separation (Chiral column if enantiomeric purity is required) sample->hplc ms Mass Spectrometry Detection (ESI-MS) hplc->ms data Data Analysis (Confirmation of molecular weight and purity) ms->data result Characterization Report data->result

Caption: A typical analytical workflow for the characterization of (2S)-2-Amino-5-cyanopentanoic acid.

Experimental Protocol: HPLC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.

  • HPLC Conditions:

    • Column: A chiral stationary phase column is recommended to confirm the enantiomeric purity.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.

    • Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.

    • Detection: The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

  • Data Analysis:

    • The retention time from the HPLC chromatogram is used to identify the compound.

    • The mass spectrum is analyzed to confirm the molecular weight of the compound.

    • The peak area in the chromatogram is used to determine the purity of the sample.

Applications in Research and Drug Development

Non-natural amino acids are valuable tools in drug discovery and chemical biology. The presence of the cyano group in (2S)-2-Amino-5-cyanopentanoic acid offers a handle for further chemical modifications, making it a useful building block for creating more complex molecules with potential therapeutic applications.

Role in Drug Discovery

Drug_Discovery_Role building_block (2S)-2-Amino-5-cyanopentanoic acid (Versatile Building Block) synthesis Synthesis of Novel Compounds (e.g., peptidomimetics, heterocycles) building_block->synthesis screening Biological Screening (Assessing activity against therapeutic targets) synthesis->screening lead_compound Identification of Lead Compounds screening->lead_compound optimization Lead Optimization lead_compound->optimization drug_candidate Potential Drug Candidate optimization->drug_candidate

Caption: The role of (2S)-2-Amino-5-cyanopentanoic acid as a building block in the drug discovery process.

Potential applications include:

  • Peptidomimetics: Incorporation into peptide sequences to create more stable and potent therapeutic peptides.

  • Heterocyclic Synthesis: The cyano group can participate in cyclization reactions to form various heterocyclic scaffolds, which are common in many approved drugs.[7]

  • Enzyme Inhibitors: The unique side chain can be designed to interact with the active sites of specific enzymes, leading to the development of novel inhibitors.

Conclusion

(2S)-2-Amino-5-cyanopentanoic acid is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting point for the synthesis of a wide range of novel molecules. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work with this compound and explore its full potential in their scientific endeavors.

References

  • PubChem. (n.d.). (2R)-2-Amino-5-cyanopentanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-amino-5-cyanopentanoic acid hydrochloride (C6H10N2O2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • ResearchGate. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]

  • MDPI. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Retrieved from [Link]

  • DSpace@EWHA. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Retrieved from [Link]

  • SciSpace. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]

Sources

The Biological Activity and Applications of (2S)-2-Amino-5-cyanopentanoic Acid (L-Lysine Nitrile)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(2S)-2-Amino-5-cyanopentanoic acid, commonly referred to as L-lysine nitrile or LysCN , is a non-canonical amino acid derivative that has garnered significant attention in both redox biology and medicinal chemistry. Originally identified as a transformation product of protein-bound lysine residues exposed to hypohalous acids (HOCl/HOBr), LysCN serves as a critical biomarker for myeloperoxidase (MPO)-mediated inflammation. Beyond its role in pathology, the unique electrophilic properties of the terminal cyano group have been co-opted by drug developers to design potent, reversible covalent inhibitors targeting serine and cysteine proteases.

This whitepaper synthesizes the mechanistic origins, biological implications, and pharmacological applications of (2S)-2-Amino-5-cyanopentanoic acid, providing actionable protocols for its quantification and utilization in drug design.

Biosynthetic Origins and Pathological Significance

MPO-Mediated Oxidation: The Causality of LysCN Formation

In vivo, LysCN is not synthesized via standard genomic translation. Instead, it is generated post-translationally during acute and chronic inflammation[1]. Neutrophils release myeloperoxidase (MPO), which utilizes hydrogen peroxide ( H2​O2​ ) and chloride ions ( Cl− ) to generate hypochlorous acid (HOCl).

When HOCl encounters host proteins, the ϵ -amino group of lysine residues becomes a primary target. The reaction causality is strictly dependent on the localized oxidant-to-protein molar ratio :

  • Low HOCl:Lysine Ratios: The ϵ -amino group undergoes a single halogenation to form an -monochloramine intermediate. This intermediate predominantly hydrolyzes to form 2-aminoadipic acid (2-AAA) , a recognized biomarker for diabetes risk [1].

  • High HOCl:Lysine Ratios (Inflammatory Burst): A second equivalent of HOCl reacts to form an -dichloramine intermediate. This highly unstable species undergoes rapid, base-catalyzed elimination of two equivalents of HCl, collapsing the side chain into a terminal nitrile—yielding (2S)-2-Amino-5-cyanopentanoic acid [2].

The "Sacrificial Antioxidant" Hypothesis

From an evolutionary and structural biology perspective, the conversion of lysine to LysCN acts as a localized buffering system. By consuming two equivalents of highly reactive halogenating agents to form a relatively stable nitrile, lysine acts as a sacrificial antioxidant [2]. This quenching mechanism prevents the irreversible oxidation of more catalytically critical residues (such as active-site cysteines or tyrosines), albeit at the cost of altering the protein's isoelectric point and promoting hydrophobic aggregation [3].

Pathway Lys L-Lysine Residue (Protein-Bound) Mono Nε-Monochloramine Lys->Mono + HOCl HOCl HOCl (from MPO) HOCl->Mono Di Nε-Dichloramine Mono->Di + HOCl (High Ratio) AAA 2-Aminoadipic Acid (2-AAA) Mono->AAA Hydrolysis (Low Ratio) LysCN (2S)-2-Amino-5-cyanopentanoic acid (LysCN) Di->LysCN - 2 HCl LysCN->AAA Slow Hydrolysis

Fig 1: MPO-mediated transformation pathway of Lysine to LysCN and 2-AAA.

Pharmacological Applications: The Nitrile Warhead

In drug development, (2S)-2-Amino-5-cyanopentanoic acid is utilized as a highly effective covalent reversible warhead .

Mechanism of Protease Inhibition

Proteases such as plasmin (a serine protease critical in fibrinolysis) recognize basic amino acids like lysine and arginine in their S1 specificity pockets. By incorporating the LysCN scaffold into a peptidic or peptidomimetic inhibitor, researchers can achieve highly targeted inhibition [4].

  • Recognition: The aliphatic chain of LysCN perfectly mimics the natural lysine side chain, anchoring the molecule deep within the S1 pocket.

  • Covalent Trapping: The terminal cyano group ( −C≡N ) is highly electrophilic. The catalytic serine (or cysteine) hydroxyl/thiol group attacks the nitrile carbon, forming a stable but reversible imidate (or thioimidate) adduct .

This mechanism provides the extended residence time characteristic of covalent inhibitors while avoiding the off-target toxicity and immunogenicity often associated with irreversible binders.

Quantitative Data: Activity and Yields

Table 1: Transformation Yields of Lysine under HOCl Stress In Vitro[2, 3]

HOCl : Lysine Molar RatioDominant IntermediateYield of LysCN (%)Yield of 2-AAA (%)Biological Context
1 : 1 -Monochloramine< 5%~ 60%Mild oxidative stress
2 : 1Mixed Mono/Dichloramine~ 40%~ 30%Moderate inflammation
5 : 1 to 10 : 1 -Dichloramine75 - 80%< 10%Acute neutrophil burst

Table 2: Pharmacological Profile of LysCN-Based Plasmin Inhibitors[4]

Inhibitor ScaffoldP1 WarheadTarget ProteaseBinding ModeIC50 (μM)
Peptidic (P3-P2-P1)Lysine NitrilePlasminReversible Covalent11.0
PyrrolopyrimidineLysine NitrilePlasminReversible Covalent2.4
Standard EACACarboxylic AcidPlasminCompetitive~ 8000.0

Experimental Protocols: Detection and Quantification

A critical failure point in historical studies of oxidized amino acids was the use of harsh acid/base hydrolysis to liberate modified amino acids from tissue samples. Expert Insight: Standard 6M HCl hydrolysis artificially converts endogenous LysCN into 2-AAA via acid-catalyzed hydration, leading to false-positive 2-AAA readings and an underestimation of LysCN [1].

To ensure self-validating, artifact-free quantification from atherosclerotic plaques or plasma, the following Protease-Based Digestion Protocol must be strictly adhered to.

Protocol: Artifact-Free LC-MS/MS Quantification of Protein-Bound LysCN

Reagents & Materials:

  • Pronase E (Streptomyces griseus), Aminopeptidase M, and Prolidase.

  • Heavy isotope internal standard: 13C6​ , 15N2​ -LysCN.

  • Solid Phase Extraction (SPE) C18 cartridges.

Step-by-Step Methodology:

  • Tissue Homogenization: Homogenize 50 mg of tissue (e.g., aortic plaque) in 500 μL of ice-cold PBS (pH 7.4) supplemented with 100 μM diethylenetriaminepentaacetic acid (DTPA) and 100 μM butylated hydroxytoluene (BHT) to arrest ex vivo auto-oxidation.

  • Protein Precipitation: Add 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins. Discard the supernatant to remove free amino acids.

  • Enzymatic Digestion (Critical Step): Resuspend the protein pellet in 50 mM sodium phosphate buffer (pH 7.4). Add Pronase E (1% w/w), Aminopeptidase M (0.5% w/w), and Prolidase (0.5% w/w). Incubate at 37°C for 24 hours under an argon atmosphere. Do not use HCl or NaOH.

  • Isotope Spiking: Spike the digest with 50 pmol of the 13C6​ , 15N2​ -LysCN internal standard to account for downstream matrix effects and ion suppression.

  • Solid Phase Extraction (SPE): Pass the digest through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute the LysCN fraction using 80% methanol containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject the eluate onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode. Monitor the specific transitions for LysCN ( m/z 143.1 97.1) and the heavy standard ( m/z 151.1 104.1).

Workflow Step1 1. Tissue Homogenization (+ DTPA & BHT Antioxidants) Step2 2. Protease-Based Digestion (Prevents Artifactual 2-AAA) Step1->Step2 Step3 3. Isotope Spiking & SPE (C18 Matrix Cleanup) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Positive Ion Mode) Step3->Step4 Step5 5. Biomarker Quantification (LysCN vs 2-AAA Ratios) Step4->Step5

Fig 2: Artifact-free workflow for the extraction and LC-MS/MS detection of tissue-bound LysCN.

Conclusion

(2S)-2-Amino-5-cyanopentanoic acid sits at the intersection of diagnostic biomarker discovery and rational drug design. As an in vivo footprint of MPO-driven oxidative stress, accurate quantification of LysCN provides unparalleled insights into the progression of atherosclerosis and inflammatory diseases. Conversely, the synthetic integration of the LysCN motif into small molecules continues to drive the development of next-generation, highly selective, reversible covalent protease inhibitors.

References

  • Title: Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo Source: Free Radical Biology & Medicine (2017) URL: [Link]

  • Title: Role of Lysine during Protein Modification by HOCl and HOBr: Halogen-Transfer Agent or Sacrificial Antioxidant? Source: Biochemistry (2013) URL: [Link]

  • Title: Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination Source: Environmental Science & Technology (2023) URL: [Link]

  • Title: Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding Source: Journal of Medicinal Chemistry (2019) URL: [Link]

An In-Depth Technical Guide to (2S)-2-Amino-5-cyanopentanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-2-Amino-5-cyanopentanoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant and expanding roles in chemical biology, drug discovery, and materials science. Unlike their 20 proteinogenic counterparts, non-proteinogenic amino acids (NPAAs) are not directly encoded by the standard genetic code but are found in nature, often as secondary metabolites in organisms like bacteria, fungi, and plants, or can be synthesized in the laboratory.[1][2] The incorporation of NPAAs into peptides can dramatically improve their stability, potency, and bioavailability.[1] This guide provides a comprehensive technical overview of (2S)-2-amino-5-cyanopentanoic acid, from its synthesis and characterization to its potential applications for researchers, scientists, and drug development professionals. While the specific historical discovery of this particular molecule is not prominently documented, its existence as a commercially available reagent underscores its utility in modern chemical synthesis.[3][4]

Introduction to Non-Proteinogenic Amino Acids (NPAAs)

The structural diversity of peptides is primarily driven by their constituent amino acids. While the 20 proteinogenic amino acids provide a foundational alphabet for protein construction, nature utilizes a much broader vocabulary. There are over 800 known naturally occurring NPAAs, and thousands more have been synthesized.[5] These molecules serve diverse biological functions, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins.[2][3]

In the realm of drug discovery, NPAAs are invaluable tools for medicinal chemists. Peptides composed solely of natural amino acids often suffer from poor metabolic stability. The introduction of NPAAs can render peptide-based therapeutics more resistant to enzymatic degradation, enhancing their therapeutic potential.[1] The unique side chains of NPAAs also allow for the exploration of novel chemical space, leading to the development of peptides with tailored functionalities.

Synthesis of (2S)-2-Amino-5-cyanopentanoic Acid

While a definitive historical first synthesis of (2S)-2-amino-5-cyanopentanoic acid is not readily found in the literature, its structure lends itself to established and robust synthetic methodologies for α-amino acids. The key challenges in its synthesis are the stereoselective introduction of the α-amino group and the incorporation of the cyano-functionalized side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach to (2S)-2-amino-5-cyanopentanoic acid would involve the disconnection of the Cα-N bond, suggesting an α-keto acid or an aldehyde as a precursor, in line with classical amino acid syntheses.

G target (2S)-2-Amino-5-cyanopentanoic acid intermediate1 α-Azido ester target->intermediate1 Reduction intermediate2 α-Keto acid target->intermediate2 Reductive amination precursor2 Diethyl acetamidomalonate target->precursor2 Malonic ester synthesis precursor3 Aldehyde target->precursor3 Strecker Synthesis precursor1 Alkyl halide intermediate1->precursor1 Alkylation

Caption: Retrosynthetic pathways for (2S)-2-Amino-5-cyanopentanoic acid.

Plausible Synthetic Routes

The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for preparing α-amino acids. This three-component reaction involves an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the corresponding amino acid.

Experimental Protocol: Strecker Synthesis Approach

  • Imine Formation: 4-Cyanobutanal is reacted with ammonia in an aqueous or alcoholic solution to form the corresponding imine in situ.

  • Cyanide Addition: A source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide anion attacks the imine carbon to form the α-amino nitrile, 2-amino-5-cyanopentanenitrile.

  • Hydrolysis: The α-amino nitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group at the α-position to a carboxylic acid, yielding racemic 2-amino-5-cyanopentanoic acid.

  • Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using techniques such as enzymatic resolution or chiral chromatography to isolate the desired (2S)-enantiomer.[6]

A more direct approach to the enantiomerically pure product involves starting from a chiral precursor. For example, the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.

Experimental Protocol: Asymmetric Alkylation

  • Substrate Preparation: A chiral glycine equivalent, such as a Schiff base derived from glycine and a chiral auxiliary (e.g., (1R)-camphor), is prepared.

  • Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with a suitable electrophile, in this case, 4-bromobutyronitrile, to introduce the cyanopentyl side chain. The chiral auxiliary directs the alkylation to occur stereoselectively.

  • Deprotection and Hydrolysis: The chiral auxiliary is removed under acidic conditions, which also hydrolyzes the ester to the carboxylic acid, yielding the enantiomerically enriched (2S)-2-amino-5-cyanopentanoic acid.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids. Enzymes such as amino acid oxidases can be employed in the synthesis of α-aminonitriles, which are precursors to α-amino acids. While a specific enzymatic synthesis for (2S)-2-amino-5-cyanopentanoic acid has not been reported, related enzymatic methods for other nitrile-containing amino acids have been described.

Characterization and Analytical Methodologies

The unambiguous characterization of (2S)-2-amino-5-cyanopentanoic acid is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed to confirm its structure, purity, and stereochemistry.

Technique Parameter Measured Expected Observations for (2S)-2-Amino-5-cyanopentanoic Acid
NMR Spectroscopy Chemical environment of ¹H and ¹³C nuclei¹H NMR would show distinct signals for the α-proton, and the methylene protons of the pentanoic chain. ¹³C NMR would show signals for the carboxyl carbon, the α-carbon, the nitrile carbon, and the methylene carbons.
Infrared (IR) Spectroscopy Vibrational frequencies of functional groupsCharacteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and nitrile (C≡N stretch) functional groups.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.
Chiral HPLC Enantiomeric purityUsing a chiral stationary phase, the (2S) and (2R) enantiomers can be separated, allowing for the determination of the enantiomeric excess of the synthesized product.[7][8]
Elemental Analysis Percentage composition of C, H, NThe experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values calculated from the molecular formula (C₆H₁₀N₂O₂).

Analytical Workflow for Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Stereochemistry Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC IR IR NMR->IR MS MS IR->MS Elemental_Analysis Elemental Analysis Chiral_HPLC->Elemental_Analysis

Caption: A typical analytical workflow for the characterization of synthesized (2S)-2-Amino-5-cyanopentanoic acid.

Biological Activity and Potential Applications

While specific biological studies on (2S)-2-amino-5-cyanopentanoic acid are not extensively reported, the presence of the nitrile group suggests several potential areas of interest for researchers. The nitrile moiety is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[1]

Potential as a Research Tool
  • Enzyme Inhibition: The nitrile group can interact with the active sites of enzymes, particularly those with serine or arginine residues in their catalytic domains.[1] This makes (2S)-2-amino-5-cyanopentanoic acid a candidate for screening as an inhibitor of various enzymes, including proteases and kinases.

  • Peptide Modification: Incorporation of this NPAA into peptides can provide a unique chemical handle. The nitrile group can be chemically modified post-synthesis to introduce other functionalities, such as fluorescent probes or cross-linking agents.

  • Metabolic Labeling: If a metabolic pathway can be identified that utilizes this amino acid, it could potentially be used in isotopic labeling studies to trace metabolic fluxes.

Potential in Drug Development

The structural features of (2S)-2-amino-5-cyanopentanoic acid make it an attractive building block for the synthesis of novel therapeutic agents.

  • Peptidomimetics: As previously mentioned, its incorporation into peptides can enhance their stability and potency.

  • Small Molecule Synthesis: The amino acid scaffold can be used as a starting material for the synthesis of more complex small molecules with potential therapeutic applications. For instance, related 2-aminopentanoic acid derivatives have been explored for their immunosuppressive properties.[9]

Future Directions

The full potential of (2S)-2-amino-5-cyanopentanoic acid as a tool for researchers and a building block for drug discovery remains to be fully explored. Key areas for future investigation include:

  • Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted to identify any specific and potent activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies will be necessary to understand how it exerts its effects at the molecular level.

  • Development of Novel Synthetic Methodologies: The development of more efficient and scalable stereoselective syntheses will be crucial for making this compound more accessible to the research community.

  • Exploration in Natural Products: While not yet reported, it is possible that this or a closely related NPAA exists in a natural product. Further exploration of natural sources, such as cyanobacteria, could reveal its presence and biological role in nature.[10]

Conclusion

(2S)-2-Amino-5-cyanopentanoic acid represents a valuable yet under-explored non-proteinogenic amino acid. Its synthesis is achievable through established chemical and potentially enzymatic methods. Its unique structure, featuring a reactive nitrile group, offers significant potential for applications in medicinal chemistry, chemical biology, and drug discovery. Further research into its biological activities and the development of efficient synthetic routes will undoubtedly unlock new opportunities for this versatile molecule.

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  • European Patent No. EP0410176A1. (1991). 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • Yilmaz, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1683, 463529. Available from: [Link]

  • PubChem. 2-Cyanopentanoic acid. Available from: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]

  • Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. Available from: [Link]

  • Huszthy, P., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase. Journal of Chromatography A, 904(2), 185-195. Available from: [Link]

  • Chandrul, K. K., et al. (2010). A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2(4), 923-934. Available from: [Link]

  • Dittmann, E., et al. (2012). Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes. Beilstein Journal of Organic Chemistry, 8, 1115-1127. Available from: [Link]

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An In-depth Technical Guide to (2S)-2-Amino-5-cyanopentanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2S)-2-Amino-5-cyanopentanoic acid , a non-proteinogenic α-amino acid, represents a unique chiral building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrile group appended to a pentanoic acid backbone with a defined stereocenter, offers a versatile scaffold for the synthesis of novel bioactive molecules and complex heterocyclic systems. This technical guide provides a comprehensive overview of the current knowledge on (2S)-2-amino-5-cyanopentanoic acid, focusing on its synthesis, chemical properties, and prospective biological applications, with an emphasis on the causal reasoning behind experimental design and methodology.

Physicochemical Properties and Structural Elucidation

(2S)-2-Amino-5-cyanopentanoic acid, also known by its IUPAC name (S)-2-amino-5-cyanopentanoic acid, possesses the molecular formula C₆H₁₀N₂O₂ and a molecular weight of approximately 142.16 g/mol .[1] The hydrochloride salt of this compound is commercially available as a crystalline powder.[2][3][4]

Table 1: Physicochemical Properties of (2S)-2-Amino-5-cyanopentanoic Acid

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O₂PubChem
Molecular Weight142.16 g/mol [1]
IUPAC Name(2S)-2-amino-5-cyanopentanoic acidPubChemLite
CAS Number2418595-15-8 (hydrochloride salt)[2][3][4]
Physical FormPowder or crystals (hydrochloride salt)[2]
Storage TemperatureInert atmosphere, room temperature[2]

The presence of a primary amine, a carboxylic acid, and a nitrile group imparts this molecule with a range of chemical reactivities, making it a valuable intermediate in organic synthesis. The nitrile group, in particular, is a versatile functional group that can participate in various chemical transformations.[5][6]

Synthesis of (2S)-2-Amino-5-cyanopentanoic Acid

The stereoselective synthesis of (2S)-2-amino-5-cyanopentanoic acid is crucial for its application in biological systems where stereochemistry dictates molecular recognition and activity. A logical and efficient synthetic strategy commences with a readily available and enantiomerically pure starting material, such as L-glutamic acid.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a protected L-glutamic acid derivative where the γ-carboxylic acid is converted to a nitrile. This strategy leverages the existing chiral center of L-glutamic acid, thus ensuring the desired (S)-configuration at the α-carbon.

Retrosynthesis Target (2S)-2-Amino-5-cyanopentanoic acid Intermediate1 Protected (2S)-2-Amino-5-cyanopentanoic acid Target->Intermediate1 Deprotection Intermediate2 Protected L-Glutamic acid-γ-amide Intermediate1->Intermediate2 Dehydration of amide Intermediate3 Protected L-Glutamic acid Intermediate2->Intermediate3 Amidation of γ-carboxyl StartingMaterial L-Glutamic acid Intermediate3->StartingMaterial Protection

Caption: Retrosynthetic pathway for (2S)-2-Amino-5-cyanopentanoic acid.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of (2S)-2-amino-5-cyanopentanoic acid, designed as a self-validating system with clear causality for each step.

Step 1: Protection of L-Glutamic Acid

  • Rationale: To prevent unwanted side reactions at the α-amino and α-carboxyl groups during subsequent transformations, they must be protected. The choice of protecting groups is critical; they must be stable under the conditions of the subsequent steps and readily removable at the end of the synthesis.[7]

  • Protocol:

    • Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of water and acetone).

    • Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid groups.

    • Introduce an amino-protecting group, such as 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), to yield N-Fmoc-L-glutamic acid.[8]

    • Protect the α-carboxyl group, for example, as a methyl or ethyl ester, by reacting with the corresponding alcohol under acidic conditions.

Step 2: Selective Amidation of the γ-Carboxylic Acid

  • Rationale: The γ-carboxylic acid needs to be converted into a primary amide, which will then be dehydrated to the nitrile. This selective activation and amidation are key to the synthesis.

  • Protocol:

    • Activate the γ-carboxylic acid of the protected L-glutamic acid using a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of an activator like N-hydroxysuccinimide (NHS).

    • Treat the activated ester with ammonia or an ammonia equivalent to form the corresponding γ-amide.

Step 3: Dehydration of the γ-Amide to the Nitrile

  • Rationale: The primary amide is dehydrated to form the target nitrile group. Various dehydrating agents can be employed for this transformation.

  • Protocol:

    • Dissolve the protected L-glutamic acid-γ-amide in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

    • Quench the reaction carefully and perform an aqueous workup to remove the dehydrating agent and byproducts.

Step 4: Deprotection

  • Rationale: The final step involves the removal of the protecting groups from the α-amino and α-carboxyl functions to yield the final product.

  • Protocol:

    • Remove the Fmoc group by treatment with a mild base such as piperidine in an organic solvent.

    • Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.

    • Purify the final product, (2S)-2-amino-5-cyanopentanoic acid, by techniques such as ion-exchange chromatography or recrystallization.

Synthetic_Workflow A L-Glutamic Acid B Protection of α-amino and α-carboxyl groups A->B C Protected L-Glutamic Acid B->C D Selective Amidation of γ-carboxyl group C->D E Protected L-Glutamic Acid-γ-amide D->E F Dehydration of γ-amide E->F G Protected (2S)-2-Amino- 5-cyanopentanoic acid F->G H Deprotection G->H I (2S)-2-Amino- 5-cyanopentanoic acid H->I

Caption: Proposed workflow for the synthesis of (2S)-2-Amino-5-cyanopentanoic acid.

Potential Biological Activity and Applications

While specific biological studies on (2S)-2-amino-5-cyanopentanoic acid are not extensively reported in the current literature, its structural features suggest several promising avenues for investigation, particularly as an enzyme inhibitor or a precursor for bioactive heterocyclic compounds.

Enzyme Inhibition

The nitrile group is a key pharmacophore in many approved drugs and can act as a hydrogen bond acceptor, a bioisostere for halogens, or even form reversible covalent bonds with active site residues of enzymes.[5][6] Non-proteinogenic amino acids are also known to exhibit a range of biological activities, including enzyme inhibition.[9][10]

  • Protease Inhibition: Many natural and synthetic peptides containing non-standard amino acids are potent protease inhibitors.[10] The structure of (2S)-2-amino-5-cyanopentanoic acid could potentially allow it to fit into the active sites of certain proteases, where the nitrile group could interact with key amino acid residues.

  • Other Enzyme Targets: The nitrile moiety has been incorporated into inhibitors of various enzymes, including Janus kinases (JAKs) and dipeptidyl peptidase-4 (DPP-4).[6] Screening (2S)-2-amino-5-cyanopentanoic acid against a panel of enzymes could reveal novel inhibitory activities.

Precursor for Bioactive Heterocycles

The nitrile and amino functionalities of (2S)-2-amino-5-cyanopentanoic acid make it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. For instance, it could be utilized in the synthesis of substituted pyridines, pyrimidines, or other nitrogen-containing ring systems with potential therapeutic applications.[11]

Immunosuppressive Potential

A patent has disclosed that certain 2-aminopentanoic acid compounds exhibit immunosuppressive actions.[12] While this claim is broad, it suggests that derivatives of this scaffold, including the 5-cyano analog, warrant investigation for their potential to modulate the immune system. This could be particularly relevant for the development of treatments for autoimmune diseases and organ transplant rejection.[12]

Future Research Directions

The field of drug discovery is in constant need of novel chemical entities with unique biological activities. (2S)-2-Amino-5-cyanopentanoic acid presents a promising, yet underexplored, molecule that merits further investigation.

  • Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including proteases, kinases, and other enzymes, is a critical next step to uncover its potential therapeutic applications.

  • Development of Synthetic Derivatives: The versatile functional groups of (2S)-2-amino-5-cyanopentanoic acid should be exploited to create a library of derivatives. Modifications at the nitrile, amino, and carboxyl groups could lead to compounds with enhanced potency and selectivity.

  • Structural Biology Studies: If significant biological activity is identified, co-crystallization of the compound with its target enzyme will provide invaluable insights into its mechanism of action at the molecular level, guiding further structure-activity relationship (SAR) studies.

Conclusion

(2S)-2-Amino-5-cyanopentanoic acid stands as a chiral building block with considerable untapped potential. Its stereodefined structure and reactive functionalities make it an attractive starting point for the synthesis of novel enzyme inhibitors and other bioactive molecules. The synthetic strategies outlined in this guide provide a clear and logical path to access this compound, enabling further exploration of its chemical and biological properties. As research in medicinal chemistry continues to evolve, the investigation of such unique non-proteinogenic amino acids will undoubtedly contribute to the discovery of the next generation of therapeutic agents.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Examples of α‐amino nitrile‐containing compounds with important biological activities. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Bhat, I. A., & P, S. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology, 10(3), 196-210.
  • Silva, T., et al. (2014). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds. CORE.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1469.
  • (2s)-2-amino-5-cyanopentanoic acid hydrochloride (C6H10N2O2). (n.d.). PubChemLite. Retrieved March 12, 2024, from [Link]

  • O'Donnell, M. J., et al. (2012). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Organic & biomolecular chemistry, 10(40), 8089–8098.
  • (2R)-2-Amino-5-cyanopentanoic acid. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

  • Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, (1), 11-13.
  • Belokon, Y. N., et al. (2020). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of organic chemistry, 85(5), 3747–3755.
  • Kappe, C. O. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Semantic Scholar.
  • Davis, D. T. (1995). The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies. Library and Archives Canada.
  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents. (n.d.).
  • Abdel-Wahab, B. F., Shaaban, S., & El-Hiti, G. A. (2014). Synthesis of 2-amino-5-cyano-6,7-dihydrothiepincarboxylates 139.
  • EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants - Google Patents. (n.d.).
  • Amenta, V., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules (Basel, Switzerland), 25(14), 3179.
  • El-Sayed, W. A., & El-Essawy, F. A. (2001). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules (Basel, Switzerland), 6(3), 267–275.
  • Stanovnik, B., & Svete, J. (1999). A synthesis and transformations of alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates. ARKIVOC: Online Journal of Organic Chemistry.
  • Muscia, A. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1245678.
  • Parker, E. T., et al. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie (International ed. in English), 53(31), 8132–8136.
  • Protected Amino Acids | Peptide Synthesis Derivatives. (n.d.). Baishixing. Retrieved March 12, 2024, from [Link]

  • Mazur-Marzec, H., et al. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Marine drugs, 21(10), 518.
  • Zhang, Y., et al. (2023). Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Frontiers in Marine Science, 10.
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The Emerging Role of (2S)-2-Amino-5-Cyanopentanoic Acid (Lysine Nitrile) in Biochemical Research and Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-5-cyanopentanoic acid , commonly referred to as lysine nitrile , is a highly specific, oxidized derivative of the amino acid lysine. Formed when the ϵ -amino group of lysine undergoes halogenation and subsequent dehydrohalogenation, this molecule sits at the intersection of immunology, environmental chemistry, and structural biology. Unlike highly transient chloramines, lysine nitrile is a stable end-product. This in-depth technical guide explores its three primary research applications: as a robust biomarker for neutrophil-driven oxidative stress, as a high-molecular-weight disinfection byproduct (DBP) in water treatment, and as a critical synthetic precursor for isotopic labeling in NMR spectroscopy.

Mechanistic Origins: The Oxidation of Lysine

During the innate immune response, activated neutrophils release myeloperoxidase (MPO), an enzyme that catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. Proteins are the major targets of HOCl, with the ϵ -amino group of peptide-bound lysine being highly reactive [1].

The reaction proceeds via electrophilic attack, rapidly forming transient lysine mono- and dichloramines. While these chloramines can act as halogen-transfer agents (e.g., chlorinating nearby tyrosine residues), they also undergo slow decay—or rapid decomposition in the presence of excess HOCl—to form the stable lysine nitrile [1]. This conversion fundamentally alters the charge and steric profile of the residue, leading to protein unfolding and aggregation [2].

MPO_Pathway MPO Myeloperoxidase (MPO) + H2O2 + Cl- HOCl Hypochlorous Acid (HOCl) MPO->HOCl Oxidation Lysine Peptide-Bound Lysine (ε-amino group) HOCl->Lysine Electrophilic attack Chloramine Lysine Mono/Dichloramine (Transient Intermediate) Lysine->Chloramine Fast reaction (<0.5h) Nitrile (2S)-2-Amino-5-cyanopentanoic acid (Stable Lysine Nitrile) Chloramine->Nitrile Slow decay (~1 week) or excess HOCl

Figure 1: Mechanistic pathway of HOCl-mediated oxidation of peptide-bound lysine to lysine nitrile.

Application I: Biomarker for Neutrophil-Driven Inflammatory Diseases

Because lysine acts as a "sacrificial antioxidant" to protect the protein backbone from cleavage, lysine nitrile accumulates at sites of chronic inflammation (e.g., atherosclerotic plaques, rheumatoid arthritis joints) [1]. Its chemical stability makes it a superior diagnostic biomarker compared to transient chloramines.

Protocol: LC-MS/MS Quantification of Lysine Nitrile from Biological Samples

To accurately quantify lysine nitrile, researchers must avoid traditional strong-acid hydrolysis, which chemically destroys the cyano group. This protocol utilizes a self-validating enzymatic digestion system [4].

Step 1: Sample Quenching and Preparation

  • Action: Immediately upon collection of plasma or tissue exudate, add 10 mM sodium thiosulfate.

  • Causality: Thiosulfate rapidly reduces unreacted HOCl/HOBr. Failing to quench the sample will result in artifactual ex vivo oxidation of lysine during processing, leading to false-positive nitrile quantification.

Step 2: Enzymatic Digestion (Proteolysis)

  • Action: Suspend the protein pellet in 50 mM ammonium bicarbonate buffer (pH 7.5). Add Pronase E (a broad-spectrum protease cocktail) at a 1:50 enzyme-to-substrate ratio. Incubate at 37°C for 24 hours.

  • Causality: Traditional 6N HCl hydrolysis at 110°C hydrolyzes the nitrile group (-C≡N) into a carboxylic acid (-COOH), converting the biomarker into aminoadipic acid. Pronase E operates at physiological pH, preserving the fragile cyano functional group for detection [4].

Step 3: Solid Phase Extraction (SPE) and LC-MS/MS

  • Action: Pass the digest through a C18 SPE cartridge, eluting with 20% acetonitrile. Analyze via LC-MS/MS using electrospray ionization in negative ion mode.

  • Validation: Monitor the specific transition for lysine nitrile ( m/z 141 fragment ions). Use isotopically labeled internal standards to correct for matrix suppression.

Application II: Environmental Chemistry and Disinfection Byproducts (DBPs)

In municipal water treatment, chlorination effectively neutralizes pathogens but reacts with organic matter to form DBPs. Recent toxicological research has shifted focus from volatile, low-molecular-weight DBPs to higher-molecular-weight, amino-acid-derived DBPs [2]. Peptide-bound lysine in source water rapidly forms chloramines, which decay over distribution timescales (~1 week) into lysine nitrile [2].

Data Presentation: Comparison of Amino Acid-Derived DBPs

The following table synthesizes the kinetic and stability profiles of key proteinaceous DBPs encountered in chlorinated waters.

Disinfection Byproduct (DBP)Amino Acid PrecursorPrimary OxidantFormation TimescaleRelative Stability in Water
Lysine Nitrile Peptide-bound LysineHOCl / Cl₂Slow (~1 week)High (Stable at neutral pH)
3-Chlorotyrosine TyrosineHOCl / Cl₂Fast (< 1 hour)Moderate to High
Methionine Sulfoxide MethionineHOCl / O₃Very Fast (Minutes)High
Lysine Chloramine LysineHOCl / Cl₂Fast (< 0.5 hour)Low (Transient intermediate)

Application III: Precursor for Isotopic Labeling in NMR Structural Biology

In structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy relies on isotopic labeling to resolve complex protein dynamics. (2S)-2-Amino-5-cyanopentanoic acid is the premier synthetic precursor for generating selectively deuterated lysine (e.g., L-Lysine- ϵ,ϵ -d₂). By reducing the terminal cyano group with deuterium gas, researchers can silence the proton background of the ϵ -carbon, allowing for precise relaxation dispersion measurements of the lysine side chain [3].

Isotope_Labeling Precursor (2S)-2-Amino-5-cyanopentanoic acid (Precursor) Reagents Raney Nickel + D2 Gas (100 atm, 90°C, 24h) Precursor->Reagents Dissolve in Methanol Product L-Lysine-ε,ε-d2 (Deuterated Lysine) Reagents->Product Catalytic Reduction Purification RP-HPLC Purification (0.1% TFA / MeCN) Product->Purification Isolate Product Application NMR Structural Studies (Protein Dynamics) Purification->Application Incorporate into Peptides

Figure 2: Experimental workflow for synthesizing isotopically labeled lysine for NMR studies.

Protocol: Catalytic Deuteration of Lysine Nitrile

Step 1: Substrate Preparation

  • Action: Dissolve 100 mmol of (2S)-2-amino-5-cyanopentanoic acid in 100 mL of anhydrous methanol.

  • Causality: Anhydrous conditions are critical; the presence of H₂O will lead to proton-deuterium exchange, reducing the isotopic purity of the final d₂-labeled product.

Step 2: Catalyst Addition and Pressurization

  • Action: Add highly active Raney Nickel catalyst (prepared from 30% Ni-Al alloy). Transfer to a high-pressure reactor and pressurize with Deuterium gas (D₂) to 100 atm. Heat to 90°C for 24 hours.

  • Causality: The carbon-nitrogen triple bond (-C≡N) is thermodynamically highly stable. High pressure (100 atm) and elevated temperature are required to overcome the activation energy barrier, ensuring complete saturation to the primary amine (-CD₂-NH₂) without cleaving the aliphatic carbon backbone [3].

Step 3: Purification and Verification

  • Action: Filter the reaction mixture to remove the Raney Nickel catalyst. Evaporate the methanol in vacuo. Purify the resulting L-Lysine- ϵ,ϵ -d₂ via Reversed-Phase HPLC using a 0.1% Trifluoroacetic acid (TFA) gradient. Verify isotopic enrichment via Mass Spectrometry (expected m/z shift of +2 Da compared to native lysine).

References

  • Sivey, J. D., Howell, S. C., Bean, D. J., McCurry, D. L., Mitch, W. A., & Wilson, C. J. (2013). "Role of Lysine during Protein Modification by HOCl and HOBr: Halogen-Transfer Agent or Sacrificial Antioxidant?" Biochemistry, 52(7), 1260-1271.[Link]

  • Shi, J. L., & Mitch, W. A. (2023). "Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination." Environmental Science & Technology, 57(14), 5852-5860.[Link]

  • Shchepinov, M. S. (2016). "Isotopically modified compounds and their use as food supplements.
  • Environmental Science & Technology / Analytical Chemistry. (2009). "Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters." Analytical Chemistry, 81(18), 7657–7663.[Link]

Commercial Sourcing and Technical Applications of (2S)-2-Amino-5-Cyanopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2S)-2-Amino-5-cyanopentanoic acid hydrochloride (CAS: 2418595-15-8), commonly referred to in literature as Lysine Nitrile (LysCN) hydrochloride, is a highly specialized unnatural amino acid. As a Senior Application Scientist, I frequently encounter this compound serving dual roles: as a critical biomarker for myeloperoxidase (MPO)-driven oxidative stress in inflammatory diseases, and as a versatile building block for nitrile-based click chemistry and infrared (IR) protein probing. This guide synthesizes the commercial landscape, mechanistic biochemistry, and self-validating analytical protocols required to work with this compound effectively.

Commercial Sourcing & Supplier Landscape

Procuring high-purity LysCN hydrochloride is essential for both synthetic applications and its use as an analytical reference standard. The hydrochloride salt form is preferred commercially due to its enhanced stability and solubility compared to the free base.

Below is a consolidated table of verified commercial suppliers offering research-grade (2S)-2-amino-5-cyanopentanoic acid hydrochloride:

SupplierCAS NumberPurityPhysical FormEstimated Pricing / Quantities
Ambeed 2418595-15-8≥95%Powder / Crystals$124.00 per 10 mg
Sigma-Aldrich (Enamine) 2418595-15-8≥95%Powder / CrystalsAvailable on Request
BLD Pharm 2418595-15-8≥95%Powder / CrystalsAvailable on Request

Note: Due to its specialized nature, stocking periods may vary. It is recommended to store the compound under an inert atmosphere at room temperature or 2-8°C to prevent ambient degradation.

Mechanistic Identity in Biological Systems

To utilize LysCN effectively, one must understand the causality of its formation. In vivo, LysCN is not genetically encoded; it is a post-translational oxidative modification.

During acute inflammation, neutrophils release myeloperoxidase (MPO), which catalyzes the reaction between hydrogen peroxide ( H2​O2​ ) and chloride ions ( Cl− ) to generate hypochlorous acid (HOCl). The ϵ -amino group of a protein's lysyl residue is highly nucleophilic and acts as a primary target for HOCl.

The Chemical Causality:

  • Electrophilic Attack: HOCl attacks the ϵ -amine, forming an unstable N -monochloramine or N,N -dichloramine intermediate.

  • Dehydrohalogenation: The intermediate undergoes a base-catalyzed elimination of HCl. This structural collapse converts the primary amine into a terminal nitrile group, yielding (2S)-2-amino-5-cyanopentanoic acid [1].

Because the nitrile group is relatively stable in physiological conditions, LysCN serves as a durable biomarker for tracking MPO activity in cardiovascular diseases and atherosclerosis.

MPO_Pathway MPO Myeloperoxidase (MPO) + H2O2 + Cl- HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Lysine Protein Lysyl Residue (ε-amine) HOCl->Lysine Electrophilic Attack Chloramine N-Chloramine Intermediate Lysine->Chloramine Halogenation LysCN (2S)-2-Amino-5-cyanopentanoic acid (Lysine Nitrile) Chloramine->LysCN Dehydrohalogenation (-HCl) AAA 2-Aminoadipic Acid (2-AAA) LysCN->AAA Acid/Base Hydrolysis (Artifact)

Fig 1. MPO-mediated oxidation pathway of lysine to lysine nitrile and 2-AAA.

Experimental Protocols & Self-Validating Systems
Protocol A: Chemical Synthesis of a LysCN Reference Standard

When commercial stock is depleted, LysCN can be synthesized via the controlled cyanation of lysine. This protocol is engineered to prevent side reactions.

Step-by-Step Methodology:

  • Protection: Dissolve 0.2 mmol of -Boc-L-Lysine in 15 mL of methanol.

    • Causality: The Boc group protects the α -amine from unwanted oxidation by hypochlorite, ensuring the reaction is strictly localized to the ϵ -amine.

  • Catalytic Enhancement: Add 50 μ L of tert-butanol to the solution.

    • Causality:tert-butanol acts as a phase-transfer modifier that significantly enhances the dehydrohalogenation of the chloramine intermediate into the nitrile [2].

  • Oxidation: Add 1 mmol of calcium hypochlorite ( Ca(OCl)2​ ) and stir vigorously at 40 °C for 24 hours.

  • Quenching & Deprotection: Neutralize the pH with 0.1 M HCl, extract with pentane, and subsequently remove the Boc group using HCl in dioxane to yield the pure (2S)-2-amino-5-cyanopentanoic acid hydrochloride salt.

Protocol B: Self-Validating LC-MS/MS Quantification from Tissue

Quantifying LysCN from biological matrices requires overcoming a massive analytical hurdle: standard protein hydrolysis destroys the analyte.

Step-by-Step Methodology:

  • Internal Standard Addition (Self-Validation): Spike the raw biological sample with a known concentration of a 13C/15N -mass-labeled octapeptide standard.

    • Causality: Enzymatic digestion efficiency varies wildly based on matrix salinity and lipid content. The heavy isotope standard acts as a self-validating internal control. If the MS signal for the liberated heavy-leucine drops, you instantly know your digestion efficiency was compromised, preventing false negatives.

  • Enzymatic Digestion (Critical Step): Digest the protein matrix using Pronase E (a protease cocktail) at a neutral pH (pH ~7.0) for 24 hours at 37 °C.

    • Causality: You cannot use conventional 6M HCl at 110 °C for protein hydrolysis. Strong acids will artificially hydrolyze the nitrile group of LysCN into a carboxylic acid, converting it entirely into 2-aminoadipic acid (2-AAA) [1][2]. Pronase E cleaves the peptide bonds enzymatically at neutral pH, preserving the delicate nitrile moiety.

  • Solid Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge to remove undigested lipids and salts.

  • LC-MS/MS Analysis: Analyze the eluate using Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for LysCN ( m/z 143 fragment ions).

LCMS_Workflow Sample Biological Sample + 13C/15N Standard Digestion Enzymatic Digestion (Pronase E, pH 7) Sample->Digestion Prevents Nitrile Hydrolysis SPE SPE Cleanup (C18 Cartridge) Digestion->SPE Peptide Cleavage LCMS LC-MS/MS (MRM Mode) SPE->LCMS Matrix Removal Data Quantification & Validation LCMS->Data Isotope Ratio

Fig 2. Self-validating LC-MS/MS workflow for LysCN quantification using Pronase E.

References
  • Lin, H., Levison, B. S., Buffa, J. A., et al. "Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo." Free Radical Biology and Medicine (2017). URL:[Link]

  • Walse, S. S., Plewa, M. J., Mitch, W. A. "Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters." Analytical Chemistry (2009). URL:[Link]

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2] This guide delves into the stereochemistry of 2-amino-5-cyanopentanoic acid, a non-proteinogenic α-amino acid, and a versatile chiral building block in the synthesis of complex pharmaceutical agents.[][4] Understanding and controlling the stereochemistry of such building blocks is not merely an academic exercise but a fundamental necessity for the development of safe and efficacious drugs.[2][5]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, resolution, and analysis of the stereoisomers of 2-amino-5-cyanopentanoic acid. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Stereoisomers of 2-amino-5-cyanopentanoic acid

2-amino-5-cyanopentanoic acid possesses a single chiral center at the α-carbon (C2), giving rise to two enantiomers: (S)-2-amino-5-cyanopentanoic acid and (R)-2-amino-5-cyanopentanoic acid.[6][7]

Figure 1: Enantiomers of 2-amino-5-cyanopentanoic acid.

The distinct spatial arrangement of the amino, carboxyl, and cyanobutyl groups around the chiral center dictates how each enantiomer interacts with other chiral molecules, such as enzymes and receptors in the body. This specificity is the molecular basis for the differential biological activity often observed between enantiomers.[1][2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-5-cyanopentanoic acid is a critical step in its utilization for drug development. Typically, this involves the synthesis of a racemic mixture followed by chiral resolution, or an enantioselective synthesis that directly produces the desired enantiomer.

Racemic Synthesis

A common route to racemic 2-amino-5-cyanopentanoic acid involves the Strecker synthesis or variations of the amidomalonate synthesis.[8] These methods are robust and provide the racemic starting material for subsequent resolution. For instance, the Strecker synthesis involves the reaction of 4-cyanobutanal with ammonia and cyanide, followed by hydrolysis.

Chiral Resolution

The separation of enantiomers from a racemic mixture is a cornerstone of stereoselective chemistry. Several techniques can be employed, with enzymatic resolution and diastereomeric salt formation being particularly prevalent.

Dynamic Kinetic Resolution (DKR)

A highly efficient method for obtaining a single enantiomer in high yield is Dynamic Kinetic Resolution (DKR). This process combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer.[9] This allows for a theoretical yield of 100% for the desired enantiomer.

Protocol for Dynamic Kinetic Resolution of Racemic 2-amino-5-cyanopentanoic Acid (Adapted from a similar procedure[9]):

  • Reaction Setup: In a reaction vessel, combine the racemic 2-amino-5-cyanopentanoic acid hydrochloride, a suitable chiral ligand, a nickel(II) salt (e.g., NiCl₂), and a base (e.g., K₂CO₃) in a degassed solvent such as methanol.

  • Heating: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) to facilitate the resolution and racemization processes.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC) until the undesired enantiomer is consumed.

  • Workup and Isolation: Cool the reaction mixture and perform an appropriate workup to isolate the desired enantiomerically enriched product. This may involve filtration, extraction, and crystallization.

G racemate Racemic 2-amino-5-cyanopentanoic acid intermediate Chiral Ligand-Ni(II) Complex racemate->intermediate + Chiral Ligand + Ni(II) salt S_product (S)-Enantiomer (desired) intermediate->S_product Faster reaction R_product (R)-Enantiomer (undesired) intermediate->R_product Slower reaction racemization Racemization of (R)-enantiomer R_product->racemization racemization->intermediate

Figure 2: Workflow for Dynamic Kinetic Resolution.

Enantioselective Synthesis

Alternatively, enantioselective synthesis aims to produce a single enantiomer directly, avoiding the need for resolution.[5][10] This can be achieved using chiral catalysts or auxiliaries that direct the reaction towards the formation of one enantiomer over the other.[4][10] For α-amino acids, methods involving N-H insertion reactions catalyzed by chiral complexes have shown high enantioselectivity.[10]

Analytical Characterization of Stereoisomers

The ability to accurately determine the enantiomeric purity of a sample is crucial for both research and quality control in drug manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The choice of CSP is critical and depends on the specific properties of the analyte. For underivatized amino acids, stationary phases based on macrocyclic antibiotics (e.g., teicoplanin) or crown ethers are often effective.[11][12]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral column, such as a CHIROBIOTIC T or T2, which are known to resolve underivatized amino acids.[11]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column and analyte. This often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Sample Preparation: Dissolve a small amount of the 2-amino-5-cyanopentanoic acid sample in the mobile phase.

  • Chromatographic Run: Inject the sample onto the HPLC system and run the analysis under optimized conditions (flow rate, temperature, detection wavelength).

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess (% ee) from the peak areas.

ParameterTypical Value
Column CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water (80:20, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Table 1: Example Chiral HPLC Conditions.

G Sample Sample Injection HPLC Chiral HPLC Column Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram

Figure 3: Analytical workflow for chiral HPLC.

Biological Significance and Applications

While specific biological activities for the individual enantiomers of 2-amino-5-cyanopentanoic acid are not extensively documented in publicly available literature, the general principle of stereospecificity in drug action is well-established.[1][2] For instance, the D-enantiomers of some amino acids have found applications in antibiotics and other therapeutic agents.[13] The (2S, 3S) isomer of 2-amino-3-methylhexanoic acid, a structurally related amino acid, has been identified as a potent plant elicitor, highlighting the importance of stereochemistry in biological activity.[1]

As a chiral building block, enantiomerically pure 2-amino-5-cyanopentanoic acid serves as a valuable starting material for the synthesis of more complex molecules with defined stereochemistry.[][4] The cyano group can be further elaborated into other functional groups, such as a carboxylic acid or an amine, providing a handle for diverse synthetic transformations.

Conclusion

The stereochemistry of 2-amino-5-cyanopentanoic acid is a critical consideration for its application in drug development and other fields of chemical research. The ability to synthesize, resolve, and analyze its enantiomers with high fidelity is essential for producing compounds with the desired biological activity and safety profile. The methodologies outlined in this guide, from dynamic kinetic resolution to chiral HPLC analysis, provide a robust framework for researchers and scientists working with this and other chiral molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, a deep understanding of the principles and techniques of stereochemistry will remain indispensable.

References

  • PubChem. (2R)-2-Amino-5-cyanopentanoic acid. National Center for Biotechnology Information. [Link]

  • Zotova, N., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(11), 14735-14743. [Link]

  • Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7, 1104-1108. [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. SciSpace. [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. MDPI. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PMC. [Link]

  • Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry. [Link]

  • Amino Acids as Chiral Building Blocks. ResearchGate. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Amino Acid Stereochemistry. Bookdown. [Link]

  • Activity of the enantiomers of 2-amino-5-phosphono-valeric acid as stereospecific antagonists of excitatory aminoacids. PubMed. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Stereochemistry. CCDC. [Link]

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Royal Society of Chemistry. [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Academia.edu. [Link]

  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity. ResearchGate. [Link]

Sources

(2S)-2-Amino-5-cyanopentanoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-2-Amino-5-cyanopentanoic acid, a non-proteinogenic amino acid, is emerging as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its unique structural features, combining a chiral amino acid scaffold with a reactive nitrile group, offer a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of (2S)-2-amino-5-cyanopentanoic acid, covering its fundamental properties, synthesis, analytical characterization, and its burgeoning applications in drug discovery. We delve into the mechanistic rationale behind its utility and present detailed protocols to empower researchers in their exploration of this promising building block.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Design

The 22 proteinogenic amino acids form the fundamental building blocks of proteins. However, nature's chemical diversity extends far beyond this canonical set, with hundreds of non-proteinogenic amino acids (npAAs) identified.[1][2] These npAAs are crucial components in a variety of biological processes and hold immense potential in pharmaceuticals and bioengineering.[2][3] Their incorporation into peptide-based drugs or their use as scaffolds for small molecule synthesis can confer advantageous properties such as enhanced metabolic stability, improved cell permeability, and novel biological activities.[4]

(2S)-2-Amino-5-cyanopentanoic acid stands out as a particularly intriguing npAA. The presence of the nitrile group, a versatile functional group in medicinal chemistry, opens up a wide array of synthetic possibilities and potential biological interactions.[5] The nitrile moiety can act as a hydrogen bond acceptor, participate in polar interactions, and even form reversible covalent bonds with certain enzyme active sites, making it a valuable pharmacophore.[6][7] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the potential of this unique molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2S)-2-amino-5-cyanopentanoic acid is essential for its effective use in research and development.

PropertyValueSource
Molecular FormulaC6H10N2O2[8][9]
Molecular Weight142.16 g/mol [8]
IUPAC Name(2S)-2-amino-5-cyanopentanoic acid[9]
SMILESNC(O)=O[9]
InChIKeyAAWKBLYYEHJYCW-YFKPBYRVSA-N[9]
Physical FormPowder or crystals
StorageInert atmosphere, room temperature[10]

Table 1: Key Physicochemical Properties of (2S)-2-Amino-5-cyanopentanoic acid.

The hydrochloride salt of (S)-2-amino-5-cyanopentanoic acid is also commercially available and possesses a molecular weight of 178.62 g/mol .[10]

Synthesis and Manufacturing

The synthesis of enantiomerically pure non-proteinogenic amino acids is a critical aspect of their application in drug discovery. While specific, detailed industrial synthesis routes for (2S)-2-amino-5-cyanopentanoic acid are often proprietary, general methodologies for the preparation of related amino acids can be adapted. A common strategy involves the asymmetric synthesis or resolution of a racemic mixture.

General Synthetic Strategies

One plausible approach involves the Strecker synthesis, a classic method for synthesizing amino acids. This could be adapted for an asymmetric variant to directly obtain the (S)-enantiomer. Another strategy is the alkylation of a chiral glycine enolate equivalent.

For larger-scale production, dynamic kinetic resolution offers an efficient method for preparing enantiomerically pure amino acids.[11] This process combines the resolution of a racemate with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of a chiral non-proteinogenic amino acid like (2S)-2-amino-5-cyanopentanoic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials reaction Asymmetric Synthesis or Racemic Synthesis + Resolution start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Chiral Chromatography recrystallization->chromatography pure Pure (2S)-2-Amino-5-cyanopentanoic acid chromatography->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms chiral_hplc Chiral HPLC pure->chiral_hplc G cluster_workflow Chiral HPLC Workflow sample Amino Acid Sample derivatization Derivatization with OPA/Chiral Thiol sample->derivatization injection HPLC Injection derivatization->injection separation Separation on Achiral Column injection->separation detection Detection separation->detection quantification Quantification of Enantiomeric Excess detection->quantification

Sources

Methodological & Application

Analytical methods for (2S)-2-Amino-5-cyanopentanoic acid characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of (2S)-2-Amino-5-cyanopentanoic Acid in Biological Matrices

Executive Summary & Biological Context

(2S)-2-Amino-5-cyanopentanoic acid, commonly known as lysine nitrile (LysCN) , is a highly specific, stable biomarker of protein oxidation. In biological systems, myeloperoxidase (MPO) released during neutrophil activation utilizes hydrogen peroxide and chloride to generate hypochlorous acid (HOCl). When HOCl attacks the ε-amino group of protein-bound lysine residues, it forms a transient monochloramine intermediate that subsequently dehydrates to yield a terminal nitrile[1].

Historically, the quantification of LysCN has been plagued by analytical artifacts. Standard acid-catalyzed protein hydrolysis destroys the nitrile group, converting it into a carboxylic acid and artificially generating 2-aminoadipic acid (2-AAA). This application note details a self-validating, protease-based LC-MS/MS workflow designed to accurately quantify LysCN without structural degradation, ensuring high-fidelity biomarker profiling in inflammatory and environmental studies [2].

Mechanistic Pathway of Lysine Nitrile Generation

To understand the analytical requirements, one must first understand the analyte's origin. The conversion of lysine to LysCN is a multi-step halogenation and dehydration process.

MPO_Pathway N1 Myeloperoxidase (MPO) N2 Hypochlorous Acid (HOCl) N1->N2 H2O2 + Cl- N3 Protein-Bound L-Lysine N2->N3 attacks ε-amine N4 Monochloramine Intermediate N3->N4 oxidation N5 (2S)-2-Amino-5- cyanopentanoic Acid N4->N5 dehydration (-H2O)

Fig 1: MPO-mediated oxidation pathway converting lysine residues to (2S)-2-amino-5-cyanopentanoic acid.

Causality in Biomarker Selection: Why measure LysCN instead of the monochloramine intermediate? Chloramines are highly reactive and transient, making them unsuitable for retrospective biological analysis. LysCN, however, is a stable end-product that persists in tissues, making it a reliable molecular footprint of MPO activity [3].

Synthesis of the Analytical Reference Standard

Because (2S)-2-Amino-5-cyanopentanoic acid is not widely available as a commercial standard, it must be synthesized in-house to calibrate the mass spectrometer.

Protocol A: Synthesis of Lysine Nitrile

Causality behind the chemistry: We utilize -Boc-L-Lysine rather than unprotected lysine. If unprotected lysine is exposed to NaOCl, both the α -amine and ε -amine will undergo chlorination, leading to a complex mixture of degradation products. The Boc (tert-butyloxycarbonyl) group shields the α -amine, forcing selective oxidation at the ε -position [1].

Step-by-Step Methodology:

  • Solvation: Dissolve 500 mg (2 mmol) of -Boc-L-Lysine in 10 mL of absolute ethanol.

  • Oxidation: Add 4.5 mmol of sodium hypochlorite (NaOCl) dropwise to the solution under continuous magnetic stirring.

  • Incubation: Stir the mixture at room temperature (21 ± 1 °C) for 24 hours to ensure complete conversion of the ε -amine to the nitrile.

  • Extraction: Pour the reaction mixture into 50 mL of H2​O and extract the organic products using dichloromethane ( CH2​Cl2​ , 3 × 30 mL). Dry the organic layer over anhydrous Na2​SO4​ and evaporate the solvent under vacuum.

  • Deprotection: Resuspend the intermediate in a 50% Trifluoroacetic acid (TFA) / 50% dichloromethane solution for 30 minutes at room temperature to cleave the Boc protecting group.

  • Purification: Evaporate the TFA/DCM mixture under a nitrogen stream and purify the resulting (2S)-2-Amino-5-cyanopentanoic acid via Solid Phase Extraction (SPE) or preparative HPLC.

Table 1: Expected Yields and Mass Characteristics for Standard Synthesis

AnalyteTheoretical Exact MassDetected m/z [M+H]+ Typical Molar Yield
-Boc-Lysine Nitrile242.1266 Da243.1340~75 - 80%
Lysine Nitrile (LysCN) 142.0742 Da 143.0820 ~70 - 75%

Analytical Methodology: The Artifact-Free Workflow

The core challenge in characterizing LysCN is its lability under extreme pH. The following workflow is engineered to prevent the artifactual hydrolysis of the nitrile group.

Analytical_Workflow S1 Biological Sample (Tissue/Plasma) S2 Protein Precipitation & Washing S1->S2 S3 Protease Digestion (pH 7.2, 37°C) S2->S3 Prevents Nitrile Hydrolysis S4 Solid Phase Extraction (SAX Cleanup) S3->S4 S5 UHPLC Separation (Silica/HILIC Column) S4->S5 S6 ESI-MS/MS Detection (MRM Mode) S5->S6

Fig 2: Artifact-free LC-MS/MS workflow for quantifying lysine nitrile from biological matrices.

Protocol B: Enzymatic Digestion of Proteins

Causality behind the protocol: Traditional amino acid analysis uses 6M HCl at 110°C for 24 hours. This highly acidic environment hydrolyzes the −C≡N group of LysCN into a −COOH group, creating 2-aminoadipic acid (2-AAA). To prevent this false-negative for LysCN and false-positive for 2-AAA, we replace acid hydrolysis with a neutral-pH enzymatic cleavage [2].

Step-by-Step Methodology:

  • Precipitation: Precipitate 1 mg of tissue protein using ice-cold acetone. Centrifuge at 10,000 × g for 10 minutes and discard the supernatant to remove free (non-protein-bound) amino acids.

  • Resuspension: Suspend the protein pellet in 500 µL of 50 mM ammonium bicarbonate buffer (pH 7.2).

  • Internal Standard Spike: Add 100 µL of a heavy-isotope internal standard mix containing [13C6​,15N2​] -LysCN. (See Section 5 for self-validation logic).

  • Digestion: Add 2% (w/w) Pronase E (a broad-spectrum protease cocktail from Streptomyces griseus). Incubate at 37°C for 18 hours.

  • Quenching: Stop the digestion by adding 10 µL of 10% formic acid. Centrifuge at 14,000 × g for 10 minutes and collect the supernatant for SPE cleanup.

Protocol C: UHPLC-ESI-MS/MS Quantification

Because LysCN is a highly polar, small aliphatic amino acid, it exhibits poor retention on standard C18 reversed-phase columns. Causality behind chromatography: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a bare silica column to ensure adequate retention and separation of LysCN from the solvent front and isobaric matrix interferences [1].

Step-by-Step Methodology:

  • Injection: Inject 5 µL of the processed sample onto a Silica column (e.g., 4.6 × 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Phase A: H2​O with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient down to 40% B over 12 minutes. Flow rate: 0.6 mL/min.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions for Lysine Nitrile and Related Analytes

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Lysine Nitrile (LysCN) 143.1126.0 (Loss of NH3​ )79.018
[13C6​,15N2​] -LysCN (IS)151.1133.085.018
2-Aminoadipic Acid (2-AAA)162.1116.098.022
L-Lysine (Precursor)147.184.0130.020

Data Processing & The Self-Validating System

To establish absolute Trustworthiness , this protocol integrates a mathematical "Hydrolysis Control Check."

By spiking the heavy-labeled [13C6​,15N2​] -LysCN internal standard into the sample before the 18-hour enzymatic digestion, the system becomes self-validating. During data processing, the analyst must monitor the MRM transition for heavy-labeled 2-AAA ( m/z 170.1 123.0).

  • Validation Logic: Because the heavy isotope was introduced purely as a nitrile, any detection of heavy 2-AAA proves that artifactual hydrolysis occurred during the sample preparation itself.

  • Correction: The ratio of heavy 2-AAA to heavy LysCN provides the exact percentage of artifactual degradation, allowing the software to mathematically correct the endogenous LysCN and 2-AAA concentrations. If the heavy 2-AAA signal exceeds 5% of the total heavy standard signal, the digestion batch is flagged as compromised (likely due to a pH shift in the bicarbonate buffer) and must be repeated.

References

  • Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo Free Radical Biology and Medicine (2017). Wang et al. URL:[Link]

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters Analytical Chemistry (2009). Walse et al. URL:[Link]

  • Role of Lysine during Protein Modification by HOCl and HOBr: Halogen-Transfer Agent or Sacrificial Antioxidant? Biochemistry (2013). Hawkins et al. URL:[Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of (2S)-2-Amino-5-cyanopentanoic Acid as a Biomarker for MPO-Driven Oxidative Stress

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

(2S)-2-Amino-5-cyanopentanoic acid, commonly referred to as lysine nitrile (LysCN), is a highly specific and stable biomarker of protein oxidation driven by the myeloperoxidase (MPO) pathway[1]. During acute and chronic inflammation, activated neutrophils and monocytes release MPO, an enzyme that catalyzes the formation of potent oxidants like hypochlorous acid (HOCl)[2].

HOCl rapidly targets the electron-rich ε-amino groups of protein-bound lysine residues. While this reaction initially forms a transient Nε-monochloramine intermediate, it rapidly undergoes dehydrohalogenation to yield LysCN in yields of up to 80%[3]. Because LysCN is remarkably stable compared to other transient oxidative modifications, its absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides critical, quantifiable insights into inflammatory diseases, atherosclerosis progression, and systemic oxidative stress[1].

Mechanistic Pathway of Formation

To accurately detect LysCN, one must first understand its genesis. The conversion of a basic amino acid side chain into a neutral nitrile fundamentally alters the residue's physicochemical properties, driving protein unfolding and loss of secondary structure[3].

MPO_Pathway MPO Myeloperoxidase (MPO) + H2O2 + Cl- HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Lysine Protein-Bound Lysine Residue HOCl->Lysine Oxidation Monochloramine Nε-Monochloramine Intermediate Lysine->Monochloramine Fast LysCN (2S)-2-Amino-5-cyanopentanoic acid (Lysine Nitrile) Monochloramine->LysCN Rearrangement (-H2O, -HCl) Biomarker Stable Biomarker of Inflammation LysCN->Biomarker Detection

Fig 1. MPO-mediated oxidation pathway of protein-bound lysine to lysine nitrile.

Analytical Challenges & Experimental Causality

Detecting a non-canonical amino acid like LysCN (MW 142.16 g/mol )[4] in complex biological matrices presents two primary analytical hurdles. As an Application Scientist, I have designed this protocol to circumvent these specific failure points through deliberate experimental choices:

1. Preservation of the Nitrile Moiety (The Digestion Dilemma): Traditional proteomics workflows rely on harsh acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to liberate amino acids from proteins. However, strong acids rapidly hydrolyze the nitrile group of LysCN into a carboxylic acid, inadvertently converting it to 2-aminoadipic acid (2-AAA)[1]. Using acid hydrolysis will result in a false negative for LysCN and an artificially inflated value for 2-AAA. Causality: To prevent this artifactual degradation, enzymatic digestion using a broad-spectrum protease cocktail (e.g., Pronase E) at physiological pH is strictly required[5].

2. Chromatographic Retention: LysCN is a highly polar, low-molecular-weight molecule. On standard reversed-phase C18 columns, it elutes in the void volume, subjecting it to severe ion suppression from matrix salts. Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode amino acid columns must be utilized to provide adequate retention and separate LysCN from isobaric biological interferences[5].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a self-validating mechanism: the use of a heavy-isotope labeled internal standard (IS) spiked prior to digestion, and a parallel control digestion of a synthetic LysCN-containing peptide to verify that the protease cocktail is active and non-destructive.

Workflow Sample Biological Sample (Tissue/Plasma) Precipitation Protein Precipitation Sample->Precipitation Digestion Enzymatic Digestion (Pronase E) *Crucial Step* Precipitation->Digestion SPE Solid Phase Extraction (SAX) Digestion->SPE LCMS HILIC-LC-MS/MS Analysis SPE->LCMS

Fig 2. Workflow emphasizing enzymatic digestion to preserve the nitrile moiety.

Reagents & Materials
  • (2S)-2-Amino-5-cyanopentanoic acid hydrochloride reference standard (e.g., Sigma-Aldrich, CAS: 2418595-15-8)[6].

  • Internal Standard: 13C6​,15N2​ -LysCN (custom synthesized or generated via isotopic labeling).

  • Enzyme: Pronase E (Protease type XIV from Streptomyces griseus)[5].

  • Solid Phase Extraction: Strong Anion Exchange (SAX) cartridges[1].

Step-by-Step Sample Preparation
  • Protein Precipitation: Aliquot 100 µL of plasma or tissue homogenate. Add 400 µL of ice-cold acetone to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Discard the supernatant to remove free amino acids and interfering metabolites.

  • Resuspension & IS Spiking: Resuspend the protein pellet in 500 µL of 50 mM ammonium bicarbonate buffer (pH 7.4). Spike in 10 µL of the stable-isotope labeled IS (1 µg/mL).

  • Enzymatic Digestion (Critical Step): Add 50 µg of Pronase E to the suspension. Incubate at 37°C for 24 hours. Validation Check: Run a parallel sample containing a known synthetic peptide to ensure 100% cleavage efficiency without nitrile hydrolysis[5].

  • Enzyme Quenching & Cleanup: Quench the reaction by adding 10 µL of formic acid. Load the digest onto a pre-conditioned SAX SPE cartridge. Wash with 5% methanol in water, and elute the target amino acids using 0.1% formic acid in 80% acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial HILIC mobile phase.

LC-MS/MS Parameters

Chromatography:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: Optimized HILIC Gradient for LysCN

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.03001090
2.03001090
7.03005050
9.03005050
9.13001090
14.03001090

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The exact mass of LysCN is 142.074 Da[7], yielding a robust [M+H]+ precursor ion at m/z 143.1.

Table 2: MRM Transitions for (2S)-2-Amino-5-cyanopentanoic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
LysCN143.1125.115Quantifier (Loss of H2​O )
LysCN143.197.125Qualifier (Loss of H2​O + CO2​ )
13C6​,15N2​ -LysCN (IS)151.1132.115Internal Standard

Conclusion

The accurate quantification of (2S)-2-amino-5-cyanopentanoic acid requires a fundamental departure from standard proteomics workflows. By substituting destructive acid hydrolysis with physiological enzymatic digestion and employing HILIC-based chromatography, researchers can reliably capture this elusive biomarker. This self-validating protocol ensures high-fidelity data, empowering drug development professionals to accurately assess MPO-inhibitor efficacy and monitor oxidative stress in clinical cohorts.

References

  • Sivey, J. D., et al. "Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination." Environmental Science & Technology, 2023.[Link]

  • Wang, Z., et al. "Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo." Journal of Biological Chemistry, 2013.[Link]

  • Gamon, L. F., et al. "Mapping the modification of histones by the myeloperoxidase-derived oxidant hypochlorous acid (HOCl)." ResearchGate, 2020.[Link]

  • Walse, S. S., & Mitch, W. A. "Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters." Analytical Chemistry, 2009.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73977699, (2R)-2-Amino-5-cyanopentanoic acid." PubChem, 2024.[Link]

  • Chemsrc. "2-Amino-5-cyanopentanoic acid (CAS 121703-82-0)." Chemsrc, 2024.[Link]

Sources

Application Note: NMR Structural Elucidation of (2S)-2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Context & Scientific Rationale

(2S)-2-Amino-5-cyanopentanoic acid, commonly known as lysine nitrile, is a critical unnatural amino acid. It is frequently encountered both as a high-yield biomarker of protein degradation in chlorinated waters[1] and as a highly specific orthogonal probe for site-specific protein labeling[2].

Because non-canonical amino acids are increasingly used to engineer protein structures and study ligand binding[3], rigorous structural confirmation of these monomers is a mandatory prerequisite. While mass spectrometry can confirm the molecular weight, it cannot definitively map the connectivity of the carbon backbone or distinguish between structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task.

This application note outlines a self-validating NMR protocol designed specifically to confirm the intact pentanoic acid backbone and the terminal nitrile group of (2S)-2-Amino-5-cyanopentanoic acid.

The Analytical Challenge: The "Invisible" Nitrile

The primary challenge in characterizing cyanopentanoic acid derivatives is the cyano group (–C≡N). Because it lacks attached protons, it is completely invisible to standard 1H NMR, COSY, and HSQC experiments. While a 1D 13C NMR will show a resonance for the nitrile carbon, it does not prove where the group is attached. Therefore, the experimental design must logically culminate in a Heteronuclear Multiple Bond Correlation (HMBC) experiment to bridge the gap between the aliphatic chain and the quaternary carbons.

Experimental Workflow & Causality

The following workflow is designed to build structural evidence sequentially. Each step validates the previous one, ensuring a closed-loop confirmation system.

ProtocolWorkflow S1 Sample Preparation (15 mg in DMSO-d6) S2 1D NMR Acquisition (1H & 13C) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Spectral Processing & Phase Correction S3->S4 S5 Resonance Assignment & Structural Validation S4->S5

Fig 1: Step-by-step NMR workflow for the structural elucidation of unnatural amino acids.

Phase 1: Sample Preparation
  • Solvent Selection : Weigh 10–15 mg of the analyte and dissolve it in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: While D2​O is common for amino acids, DMSO- d6​ is preferred here. It prevents the rapid chemical exchange of the α -amine protons with the solvent, potentially allowing the observation of the −NH3+​ or −NH2​ signals, and provides excellent solubility for zwitterionic unnatural amino acids[3].

  • Transfer & Sealing : Transfer the solution to a high-quality 5 mm NMR tube.

    • Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Particulates distort the magnetic field homogeneity, which will broaden peaks and destroy the resolution needed to measure 3J scalar couplings.

Phase 2: Instrument Calibration
  • Equilibration : Insert the sample into a 500 MHz or 600 MHz NMR spectrometer and equilibrate to 298 K for 5 minutes.

  • Locking and Shimming : Lock onto the deuterium signal of DMSO- d6​ and perform gradient shimming.

  • Pulse Calibration : Calibrate the 90° pulse width ( P1​ ) specifically for this sample.

    • Causality: An accurate 90° pulse ensures maximum signal-to-noise ratio (SNR) and minimizes t1​ noise (artifacts) in sensitive 2D experiments like HMBC.

Phase 3: Acquisition Parameters
  • 1D 1H NMR : Acquire 64 scans with a relaxation delay ( D1​ ) of 2 seconds. Integrate the aliphatic region to confirm the 1:2:2:2 proton ratio (H2:H3:H4:H5).

  • 1D 13C NMR : Acquire 1024–2048 scans.

    • Causality: Set D1​ to at least 2–3 seconds. Quaternary carbons (C1 carboxyl and C6 nitrile) rely on slower dipole-dipole relaxation mechanisms because they lack attached protons. A short D1​ will saturate these signals, rendering the crucial nitrile carbon invisible.

  • 2D COSY : Acquire to map the contiguous aliphatic spin system (H2 H3 H4 H5).

  • 2D HSQC : Acquire to assign specific protons to their directly attached carbons, resolving any overlap in the methylene region.

  • 2D HMBC : Acquire with a long-range coupling delay optimized for nJCH​ = 8 Hz.

    • Causality: This is the definitive experiment. It proves the molecular backbone by showing correlations across 2–3 bonds, specifically linking the H5 protons to the C6 nitrile carbon.

Data Presentation & Structural Validation

To confirm the structure, the acquired spectra must be cross-referenced against expected chemical shifts. The table below summarizes the quantitative data required to validate the (2S)-2-Amino-5-cyanopentanoic acid backbone.

Table 1: Expected NMR Chemical Shifts in DMSO- d6​
PositionCarbon TypeExpected 13C Shift (ppm)Expected 1H Shift (ppm)Multiplicity & Coupling
C1 Quaternary (Carboxyl)171.0 – 175.0--
C2 Methine ( α )52.0 – 55.0~ 3.95t, 3J ≈ 5.5 Hz
C3 Methylene ( β )28.0 – 31.01.60 – 1.80m
C4 Methylene ( γ )21.0 – 24.01.55 – 1.75m
C5 Methylene ( δ )16.0 – 19.01.85 – 1.92*m
C6 Quaternary (Nitrile)119.0 – 121.0--

*Note: Empirical data for lysine nitrile in DMSO- d6​ shows H-5 protons resonating slightly upfield (1.85–1.92 ppm) compared to standard aliphatic nitriles, likely due to the specific zwitterionic shielding environment[1].

The Correlation Network

The structural proof relies on the intersection of COSY and HMBC data. COSY establishes the chain, while HMBC anchors the functional groups to the ends of that chain.

HMBC_COSY_Network C1 C1 (COOH) C2 C2/H2 (Alpha) C2->C1 HMBC C3 C3/H3 (Beta) C2->C3 COSY C3->C1 HMBC C4 C4/H4 (Gamma) C3->C4 COSY C5 C5/H5 (Delta) C4->C5 COSY C6 C6 (Nitrile) C4->C6 HMBC C5->C6 HMBC

Fig 2: Key COSY (solid) and HMBC (dashed) correlations confirming the cyanopentanoic acid backbone.

A Note on Stereochemical Configuration (2S)

It is imperative to understand the limitations of this protocol. Standard 1D and 2D NMR in achiral solvents (like DMSO- d6​ ) confirms the 2D connectivity (constitution) but cannot distinguish between the (2S) and (2R) enantiomers. To validate the strict (2S) configuration, the researcher must either:

  • Compare the sample's specific rotation [α]D​ via polarimetry against a known (2S) standard.

  • Derivatize the amine with a chiral solvating agent (e.g., Mosher's acid chloride) to create diastereomers, which will exhibit distinct, resolvable NMR chemical shifts.

References

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters. Analytical Chemistry - ACS Publications. Available at:[Link]

  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Copernicus.org. Available at:[Link]

  • Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products versus Small Molecule Disinfection Byproducts. Environmental Science & Technology Letters - ACS Publications. Available at:[Link]

Sources

Expedited Microwave-Assisted Synthesis of (2S)-2-Amino-5-cyanopentanoic Acid Derivatives: A Modern Approach to Non-Canonical Amino Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

(2S)-2-Amino-5-cyanopentanoic acid and its derivatives represent a class of non-canonical amino acids with significant potential in medicinal chemistry, particularly as building blocks for peptide-based therapeutics and enzyme inhibitors. Traditional synthetic routes are often multi-step, time-consuming, and require harsh conditions. This application note details an efficient, high-yield protocol for the synthesis of the title compound utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of the Strecker amino acid synthesis, this method drastically reduces reaction times from hours to minutes and improves yields, offering a greener and more efficient alternative for research and development.[1] The protocol is designed for reproducibility and scalability, providing researchers with a robust tool for accessing this valuable molecular scaffold.

Scientific Rationale & Synthetic Strategy

The synthesis of α-amino acids is a cornerstone of organic chemistry. The Strecker synthesis, first reported in 1850, provides a direct and elegant route by combining an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2][3] While effective, this classic method often requires long reaction times.

Microwave-assisted synthesis has emerged as a powerful technology that aligns with the principles of green chemistry by reducing energy consumption and reaction times.[4][5] Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature elevation and uniform heat distribution.[5] This results in significant acceleration of reaction rates, often leading to higher product yields and purities compared to conventional heating methods.[6][7]

Our strategy employs a one-pot, two-step microwave-assisted Strecker reaction. The key advantages of using microwave irradiation for this specific transformation are:

  • Accelerated Imine Formation: The initial condensation of the aldehyde and ammonia to form the iminium ion intermediate is the rate-limiting step and is significantly accelerated at elevated temperatures achieved rapidly with microwave heating.[3][8]

  • Enhanced Nucleophilic Addition: The subsequent attack of the cyanide ion on the iminium carbon is also expedited, driving the reaction toward the α-aminonitrile product.[2]

  • Rapid Nitrile Hydrolysis: The final hydrolysis of the aminonitrile to the carboxylic acid is efficiently promoted under microwave irradiation in the presence of acid, completing the synthesis in a fraction of the time required by conventional refluxing.[9]

This approach provides a streamlined pathway to (2S)-2-Amino-5-cyanopentanoic acid, starting from the readily accessible precursor, 4-cyanobutanal.

Proposed Reaction Pathway

The synthesis proceeds in two primary stages within a single pot:

  • Formation of α-Aminonitrile: 4-cyanobutanal reacts with an ammonia source (ammonium chloride) and a cyanide source (potassium cyanide) under microwave irradiation to form 2-amino-5-cyanopentanenitrile.

  • Hydrolysis to Amino Acid: Subsequent addition of strong acid and further microwave irradiation hydrolyzes the nitrile group to a carboxylic acid, yielding the final product.

cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis reagent reagent intermediate intermediate product product condition condition A 4-Cyanobutanal C α-Aminonitrile Intermediate (2-Amino-5-cyanopentanenitrile) A->C + MW1 Microwave (Step 1) B NH4Cl, KCN B->C E Final Product ((2S)-2-Amino-5-cyanopentanoic acid) C->E MW2 Microwave (Step 2) D HCl (aq) D->MW2 + HCl (aq) MW1->C Formation MW2->E Hydrolysis

Figure 1: Proposed two-step, one-pot reaction pathway for the synthesis.

Detailed Experimental Protocol

Safety Warning: This procedure involves the use of potassium cyanide, which is highly toxic. All steps involving cyanide must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide poisoning antidote kit available and be familiar with its use. Neutralize all cyanide-containing waste with bleach before disposal according to institutional guidelines.

Materials & Equipment
  • Reagents:

    • 4-Cyanobutanal (or a suitable precursor)

    • Ammonium Chloride (NH₄Cl), ACS grade

    • Potassium Cyanide (KCN), ≥97%

    • Hydrochloric Acid (HCl), concentrated (37%)

    • Deionized Water

    • Ethyl Acetate, ACS grade

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Monowave microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 35 mL microwave-safe reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)

    • Rotary evaporator

    • Analytical balance

    • pH meter or pH paper

Step-by-Step Synthesis Procedure

start Start reagents 1. Combine Reagents 4-Cyanobutanal, NH4Cl, KCN, and Water in MW Vessel start->reagents mw1 2. Microwave Irradiation (Step 1) Set Temp: 100°C Time: 10 min reagents->mw1 cool1 3. Cool to Room Temp mw1->cool1 acidify 4. Acidify Reaction Add conc. HCl cool1->acidify mw2 5. Microwave Irradiation (Step 2) Set Temp: 120°C Time: 20 min acidify->mw2 cool2 6. Cool & Neutralize mw2->cool2 extract 7. Aqueous Work-up Wash with Ethyl Acetate cool2->extract purify 8. Purify Aqueous Layer (e.g., Ion-Exchange Chromatography) extract->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow diagram.

  • Reagent Preparation (Step 1):

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-cyanobutanal (1.0 mmol, 1.0 eq).

    • Add deionized water (3 mL).

    • Add ammonium chloride (1.2 mmol, 1.2 eq).

    • Under the fume hood , carefully add potassium cyanide (1.2 mmol, 1.2 eq).

    • Seal the vessel securely.

  • Microwave-Assisted Aminonitrile Formation:

    • Place the sealed vessel into the microwave reactor cavity.

    • Irradiate the mixture under the following conditions:

      • Temperature: 100°C (monitored by internal IR sensor)

      • Time: 10 minutes

      • Power: Dynamic (up to 300 W)

      • Stirring: High

  • Hydrolysis Preparation (Step 2):

    • After the first irradiation step, allow the vessel to cool to room temperature (<50°C) using the instrument's compressed air cooling system.

    • Under the fume hood , carefully unseal the vessel.

    • Slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture. Caution: This will generate some HCN gas.

    • Reseal the vessel securely.

  • Microwave-Assisted Hydrolysis:

    • Place the vessel back into the microwave reactor.

    • Irradiate the mixture under the following conditions:

      • Temperature: 120°C

      • Time: 20 minutes

      • Power: Dynamic

      • Stirring: High

  • Work-up and Purification:

    • Allow the vessel to cool completely to room temperature.

    • Carefully open the vessel and transfer the contents to a beaker.

    • Neutralize the reaction mixture to pH ~7 using a saturated solution of sodium bicarbonate.

    • Transfer the neutralized solution to a separatory funnel and wash with ethyl acetate (3 x 15 mL) to remove any unreacted aldehyde and organic impurities.

    • The desired amino acid product will remain in the aqueous layer.

    • The crude product in the aqueous layer can be purified further via ion-exchange chromatography or by crystallization.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (C₆H₁₀N₂O₂: 142.16 g/mol ).[10]

  • Infrared Spectroscopy (IR): To identify key functional groups (amine, nitrile, carboxylic acid).

Expected Results & Advantages

This microwave-assisted protocol offers substantial improvements over conventional heating methods. The rapid, localized heating provided by microwaves accelerates the reaction, leading to a cleaner product profile and significantly reduced synthesis time.[11][12]

ParameterConventional HeatingMicrowave-Assisted Synthesis (Expected)
Reaction Time 12 - 24 hours30 - 40 minutes
Yield 40 - 60%75 - 90%
Energy Usage High (prolonged reflux)Low (short irradiation time)
Process Control ModerateHigh (precise temp/pressure control)
Side Products Moderate to HighLow

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure starting materials.Increase microwave irradiation time or temperature slightly. Ensure purity of 4-cyanobutanal.
Incomplete Hydrolysis Insufficient acid or reaction time/temp for the second step.Increase concentration of HCl or extend the duration of the second microwave step.
Product Contamination Inefficient work-up.Perform additional washes with ethyl acetate. Optimize purification method (e.g., gradient elution in chromatography).
Pressure Error Excessive solvent volume or rapid temperature ramp.Ensure the reaction volume does not exceed the vessel's recommended limit. Use a slower temperature ramp if available.

Conclusion

The microwave-assisted Strecker synthesis detailed in this note provides a rapid, efficient, and high-yielding route to (2S)-2-Amino-5-cyanopentanoic acid and its derivatives. This method leverages the core advantages of MAOS to overcome the limitations of traditional synthetic protocols.[1] By dramatically reducing reaction times and improving yields, this approach facilitates faster screening and development of novel peptide-based therapeutics, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.

References

  • Plassan, C., et al. (2013). Direct microwave-assisted amino acid synthesis by reaction of succinic acid and ammonia in the presence of magnetite. International Journal of Astrobiology. Available at: [Link]

  • Sharifi, A., et al. (2003). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate. Molecules. Available at: [Link]

  • Dallinger, D., & Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-Amino-5-cyanopentanoic acid. PubChem Compound Database. Available at: [Link]

  • Prajapati, D., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. SciRP.org. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Bandyopadhyay, A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Collins, J. M. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. Available at: [Link]

  • de la Hoz, A., et al. (2012). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC. Available at: [Link]

  • Biotage. (2023). Microwave heating - a route to better quality crude peptides. Biotage. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. Available at: [Link]

  • Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • IntechOpen. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Comparative study of conventional and microwave assisted synthesis. Sigma-Aldrich. Available at: [Link]

Sources

Application Note: Asymmetric Cyanation of Precursors to (2S)-2-Aminopentanoic Acid (L-Norvaline)

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Overview

(2S)-2-Aminopentanoic acid, commonly known as L-norvaline, is a non-proteinogenic α -amino acid widely utilized as a chiral building block in peptidomimetics and as a potent arginase inhibitor in drug development. A critical bottleneck in its de novo synthesis is the enantioselective installation of the α -amine. This protocol details the asymmetric cyanation of an n -butyraldehyde precursor via an Ellman-type Strecker reaction. By utilizing (R) -tert-butanesulfinamide as a chiral auxiliary, this method bypasses the hazardous handling of gaseous hydrogen cyanide and the poor stereocontrol of classical amine auxiliaries, delivering the target (2S)-enantiomer with exceptional optical purity.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible workflow, every reagent in this protocol serves a specific mechanistic purpose:

  • The Chiral Auxiliary: (R) -tert-Butanesulfinamide is selected over classical auxiliaries (e.g., α -methylbenzylamine) because the sulfinyl group sits directly adjacent to the imine carbon. The bulky tert-butyl group provides profound steric shielding, dictating the stereochemical outcome of the cyanation[1].

  • The "Alcohol Effect" in Cyanation: Diethylaluminum cyanide ( Et2​AlCN ) is utilized as the cyanide source. In aprotic solvents, Et2​AlCN exists as a relatively unreactive oligomer. The addition of a catalytic amount of isopropanol ( i -PrOH) disrupts these oligomers into highly reactive monomeric or dimeric species[1].

  • Stereocontrol (Causality): The aluminum center coordinates to the sulfinyl oxygen, locking the imine in an s

    cis conformation. The tert-butyl group completely blocks the Re-face of the imine. Consequently, the cyanide nucleophile is delivered exclusively to the Si-face, establishing the (S) -configuration at the newly formed α -carbon.
  • Self-Validation: The protocol integrates intermediate Nuclear Magnetic Resonance (NMR) checks. The crude aminonitrile must exhibit a diastereomeric ratio (dr) of >95:5 before proceeding to hydrolysis, ensuring the integrity of the stereocenter.

Visualizing the Synthetic Architecture

Workflow A 1. Condensation n-Butyraldehyde + (R)-t-Bu-Sulfinamide B 2. Chiral Imine (R)-N-Butylidene Sulfinamide A->B Ti(OEt)4, DCM C 3. Cyanation Et2AlCN, i-PrOH -78 °C B->C D 4. (S,R)-Aminonitrile Intermediate C->D Diastereoselective Addition E 5. Hydrolysis 6M HCl, Reflux D->E F 6. (2S)-2-Aminopentanoic Acid (L-Norvaline) E->F Global Deprotection

Figure 1. Step-by-step synthetic workflow for the asymmetric synthesis of (2S)-2-aminopentanoic acid.

Mechanism N1 Imine Activation Coordination of Al to Sulfinyl Oxygen N3 Nucleophilic Attack Cyanide delivery to the Si-face N1->N3 N2 Alcohol Effect i-PrOH disrupts Et2AlCN oligomers N2->N3 Enhances reactivity N5 Stereogenic Center Formation Yields (S)-Aminonitrile (>95:5 dr) N3->N5 N4 Steric Shielding t-Butyl group blocks Re-face N4->N3 Directs trajectory

Figure 2. Mechanistic pathway of the diastereoselective cyanation mediated by steric shielding.

Experimental Protocol

Phase 1: Condensation (Imine Formation)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve (R) -tert-butanesulfinamide ( 10.0 mmol , 1.0 equiv ) in anhydrous CH2​Cl2​ ( 50 mL ). Add n -butyraldehyde ( 11.0 mmol , 1.1 equiv ) via syringe.

  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 20.0 mmol , 2.0 equiv ) dropwise at room temperature. Stir the reaction mixture for 12 hours.

  • Validation (TLC): Monitor the disappearance of the sulfinamide via TLC (Hexanes/EtOAc, 7:3, visualized by KMnO4​ stain).

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white suspension through a pad of Celite, wash the pad with EtOAc, and concentrate the filtrate in vacuo to yield (R)

    N -butylidene-2-methylpropane-2-sulfinamide.
Phase 2: Diastereoselective Cyanation (Strecker Step)

Caution: Et2​AlCN is highly toxic and reactive. Perform all operations in a certified fume hood.

  • Preparation: Dissolve the crude chiral imine ( 10.0 mmol ) in anhydrous THF ( 40 mL ) under argon and cool to −78∘C using a dry ice/acetone bath.

  • Reagent Mixing: In a separate flame-dried vial, mix Et2​AlCN ( 1.0 M in toluene, 15.0 mL , 1.5 equiv ) with anhydrous i -PrOH ( 10.0 mmol , 1.0 equiv ) at room temperature. Stir for 15 minutes to activate the cyanide source[1].

  • Cyanation: Add the activated Et2​AlCN/i-PrOH solution dropwise to the imine solution at −78∘C . Stir for 4 hours at this temperature.

  • Quenching: Quench the reaction at −78∘C by the slow addition of saturated aqueous NH4​Cl ( 20 mL ). Allow the mixture to warm to room temperature.

  • Workup & Validation: Extract with EtOAc ( 3×30 mL ). Dry the combined organic layers over Na2​SO4​ and concentrate. Self-Validation Step: Analyze the crude product via 1H NMR to confirm a diastereomeric ratio (dr) of ≥95:5 (Diagnostic peak: α -proton shift).

Phase 3: Global Hydrolysis and Isolation
  • Deprotection: Dissolve the crude (S,R) -aminonitrile in 6M aqueous HCl ( 30 mL ). Heat the mixture to reflux ( 100∘C ) for 12 hours. This step simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid.

  • Extraction: Cool the mixture to room temperature and wash with diethyl ether ( 2×20 mL ) to remove chiral auxiliary byproducts.

  • Purification: Concentrate the aqueous layer in vacuo to yield the hydrochloride salt. To obtain the free zwitterionic amino acid, dissolve the residue in a minimum amount of water and load it onto a Dowex 50WX8 strongly acidic cation-exchange resin column. Wash with deionized water until the eluent is neutral, then elute the product with 1M aqueous NH4​OH .

  • Lyophilization: Lyophilize the ninhydrin-positive fractions to afford pure (2S)-2-aminopentanoic acid (L-norvaline) as a white powder.

Quantitative Data Summary

Experimental PhaseTarget IntermediateExpected Yield (%)Stereochemical PurityAnalytical ValidationPhase 1: Condensation (R) N -Butylidene sulfinamide 85−90% N/ATLC ( Rf​≈0.6 , Hex/EtOAc 7:3)Phase 2: Cyanation (S,R) -Aminonitrile 80−88% dr >95:5 1H NMR integration of α -HPhase 3: Hydrolysis(2S)-2-Aminopentanoic acid 75−80% ee >99% [α]D20​+24.0∘ ( c=10,5N HCl )

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2000). "Asymmetric Synthesis of α -Amino Acids by the Strecker Reaction." Journal of the American Chemical Society, 122(11), 2657–2658.[Link]

  • Davis, F. A., Portonovo, P. S., Reddy, R. E., & Chiu, Y. (1996). "Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines and Diethylaluminum Cyanide: The Alcohol Effect." The Journal of Organic Chemistry, 61(2), 440–441.[Link]

Sources

Application Note: (2S)-2-Amino-5-cyanopentanoic Acid as a Bio-orthogonal Glutamine Analog for Metabolic Tracking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Glutamine addiction is a well-documented metabolic vulnerability in rapidly proliferating malignancies, such as head and neck squamous cell carcinoma (HNSCC)[1]. To exploit this dependency, researchers require robust tools to track glutamine uptake and enzymatic processing. Traditional fluorescent glutamine analogs suffer from bulky fluorophores that sterically hinder interactions with native transporters (e.g., ASCT2) and enzymes (e.g., glutaminase). Conversely, isotopic tracers (¹³C/¹⁵N) require destructive mass spectrometry, precluding live-cell spatiotemporal analysis.

(2S)-2-Amino-5-cyanopentanoic acid (also known as 5-cyano-L-norvaline) resolves these limitations. By replacing the terminal amide of glutamine with a bio-orthogonal nitrile (-C≡N) group, this non-proteinogenic amino acid surrogate[2] retains a near-native steric profile. Crucially, the nitrile triple bond provides a distinct vibrational signature in the "Raman silent region" (2100–2300 cm⁻¹). This enables label-free, high-resolution tracking of metabolic flux in live cells via Stimulated Raman Scattering (SRS) microscopy. Furthermore, the nitrile moiety has been proven to be highly stable in intracellular environments, even under severe oxidative stress[3].

Comparative Analysis of Glutamine Analogs

To justify the selection of (2S)-2-Amino-5-cyanopentanoic acid for specific experimental designs, we compare it against other standard glutamine analogs in the table below.

Feature(2S)-2-Amino-5-cyanopentanoic Acid6-Diazo-5-oxo-L-norleucine (DON)¹³C/¹⁵N-GlutamineFluorophore-Glutamine
Primary Utility Bio-orthogonal imaging (SRS), transport kineticsIrreversible glutaminase (GLS) inhibitionFluxomics, MS/NMR tracingFluorescence microscopy
Detection Method Raman Spectroscopy (~2220 cm⁻¹), LC-MSLC-MS/MSMass Spectrometry, NMRConfocal Fluorescence
Structural Perturbation Minimal (isosteric nitrile group)Moderate (reactive diazo group)None (Isotopic substitution)Severe (Bulky fluorophore)
Metabolic Fate Competes for ASCT2; highly stable intracellularlyCovalently binds and permanently disables GLSFully metabolized into TCA cyclePoorly transported/trapped

Experimental Workflows & Self-Validating Protocols

Protocol 1: Live-Cell Stimulated Raman Scattering (SRS) Imaging

This protocol details the spatiotemporal tracking of the analog without the artifacts introduced by chemical fixation.

  • Cell Preparation: Seed target cancer cells (e.g., HNSCC lines) in glass-bottom confocal dishes at 60% confluency.

    • Causality: Glass substrates are mandatory. Standard plastic culture dishes generate massive Raman background signals that completely obscure the bio-orthogonal nitrile peak.

  • Metabolic Starvation: Wash cells 3x with PBS and incubate in glutamine-free DMEM for 4 hours.

    • Causality: Depleting endogenous intracellular glutamine pools maximizes the concentration gradient, forcing the ASCT2 transporters to rapidly internalize the analog upon introduction.

  • Analog Pulsing & Control: Treat the experimental group with 2 mM (2S)-2-Amino-5-cyanopentanoic acid. Treat a parallel control group with 2 mM analog + 25 μM V-9302 (a selective ASCT2 inhibitor).

    • Self-Validation Checkpoint: The V-9302 control ensures that any detected SRS signal is strictly due to active transporter-mediated uptake. A lack of signal in this cohort validates that the analog is not non-specifically diffusing across the lipid bilayer.

  • SRS Imaging Setup: Tune the pump and Stokes lasers of the SRS microscope so the frequency difference (Δω) matches ~2220 cm⁻¹.

    • Causality: This specific wavenumber targets the C≡N triple bond stretch. Because endogenous cellular molecules (lipids, proteins, nucleic acids) lack triple bonds, this region is "Raman silent," providing near-zero background noise for absolute specificity.

Protocol 2: LC-MS/MS Competitive Uptake Kinetics

This workflow quantifies the analog's reliance on native glutamine transport machinery.

  • Co-Incubation: Expose cells to a fixed concentration of the analog (1 mM) and titrating concentrations of native L-glutamine (0 to 5 mM) for 30 minutes.

  • Quenching & Extraction: Rapidly wash with ice-cold PBS, then extract with 80% cold methanol (-80°C) containing an internal standard (e.g., ¹³C-phenylalanine).

    • Causality: Cold methanol instantly denatures metabolic enzymes (preventing any downstream degradation of the analog) and precipitates proteins, yielding a clean metabolite extract. The internal standard corrects for volume loss and ionization variability.

  • Chromatographic Separation: Analyze the supernatant using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Highly polar amino acids elute too quickly in the void volume of standard C18 reverse-phase columns. HILIC provides the necessary retention time to resolve the analog from salts and ion-suppressing matrix components.

    • Self-Validation Checkpoint: The competitive titration curve must show a proportional, dose-dependent decrease in the analog's MRM peak area as native glutamine concentration increases. This directly validates that both molecules compete for the exact same active transport sites.

Pathway Visualization

G Ext Extracellular Space (Glutamine & Analog) ASCT2 ASCT2 Transporter (Cell Membrane) Ext->ASCT2 Uptake Intra Intracellular Pool (2S)-2-Amino-5-cyanopentanoic acid ASCT2->Intra Internalization GLS Glutaminase (GLS) Enzymatic Processing Intra->GLS Competitive Binding SRS SRS Microscopy (Detection at ~2220 cm⁻¹) Intra->SRS Bio-orthogonal Tracking TCA TCA Cycle Energy & Biosynthesis GLS->TCA Downstream Flux

Figure 1: Cellular uptake and metabolic tracking of (2S)-2-Amino-5-cyanopentanoic acid via ASCT2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73977699, (2R)-2-Amino-5-cyanopentanoic acid." PubChem,[Link]

  • Wilson Research Lab, Georgia Institute of Technology. "Publications - Protein Engineering and Oxidation." Georgia Tech, [Link]

  • "A genome-wide CRISPR screen reveals that antagonism of glutamine metabolism sensitizes head and neck squamous cell carcinoma to ferroptotic cell death." PubMed Central (PMC),[Link]

  • "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry, 2017, 13, 2428–2441.[Link]

Sources

Application Note & Protocol: Efficient Solid-Phase Synthesis of Peptides Containing (2S)-2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and target specificity.[1][2][3][4] (2S)-2-Amino-5-cyanopentanoic acid, a lysine analogue bearing a side-chain nitrile, is a particularly valuable building block. The cyano group serves as a versatile chemical handle for post-synthetic modifications, such as bioconjugation, macrocyclization, or conversion into other functional groups like amines and tetrazoles.[5][6][7][8] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of Nα-Fmoc-protected (2S)-2-Amino-5-cyanopentanoic acid into peptides using automated Solid-Phase Peptide Synthesis (SPPS) and outlines critical considerations for coupling, cleavage, and handling.

Introduction: The Utility of the Cyano Group in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[9][10][11][12] The introduction of non-canonical amino acids with unique side chains expands the chemical diversity of peptides far beyond the natural 20 amino acids.[1][2][9]

(2S)-2-Amino-5-cyanopentanoic acid, herein referred to as Cya, is of significant interest due to its side-chain nitrile (-C≡N). This functional group offers several advantages:

  • Chemical Stability: The cyano group is robust and generally stable to the standard acidic and basic conditions of Fmoc-based SPPS, eliminating the need for a dedicated side-chain protecting group.[13] This simplifies the synthesis strategy and reduces potential side reactions.

  • Versatile Chemical Handle: Post-synthesis, the nitrile can be selectively transformed. For example, it can be reduced to a primary amine, providing a site for labeling or creating a lysine isostere. It can also participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid.[5][7][14]

  • Biophysical Mimicry: As a structural analogue of lysine, its incorporation can probe the role of charge and hydrogen bonding at specific positions within a peptide sequence.

This document provides a detailed methodology for using Fmoc-L-Cya-OH in automated SPPS workflows.

Materials and Reagents

Reagent/Material Grade Purpose
Amino Acids
Standard Nα-Fmoc-protected amino acidsSynthesis GradePeptide chain elongation
Fmoc-(2S)-2-Amino-5-cyanopentanoic acid (Fmoc-L-Cya-OH)Synthesis Grade (≥99% Purity)Incorporation of the cyano-functionalized residue
Resin
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/g loadingSolid support for peptide assembly
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeResin swelling and washing
PiperidineReagent GradeFmoc deprotection
Diethyl ether (cold)AnhydrousPeptide precipitation
Coupling Reagents
HBTU / HCTU / HATUSynthesis GradeActivating agent for carboxyl groups
N,N-Diisopropylethylamine (DIPEA) or CollidinePeptide Synthesis GradeActivation base
Cleavage and Deprotection
Trifluoroacetic Acid (TFA)Reagent Grade (≥99%)Cleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger for carbocations
1,2-Ethanedithiol (EDT)Reagent GradeScavenger (for Cys, Met, Trp containing peptides)
WaterDeionizedScavenger / component of cleavage cocktail

Experimental Protocols

General SPPS Workflow

The synthesis follows the standard Fmoc/tBu strategy, which involves sequential cycles of Nα-Fmoc deprotection and amino acid coupling.[9][10] Automation on a peptide synthesizer is highly recommended for consistency and efficiency.[9]

spss_workflow cluster_cycle Fmoc-SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat n-1 times Cleavage Final Cleavage & Deprotection Wash2->Cleavage After final cycle Start Start: Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General automated workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporation of Fmoc-L-Cya-OH

The incorporation of Fmoc-L-Cya-OH follows the standard coupling protocol. The nitrile side chain is stable under these conditions and does not require a protecting group.

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.[15][16][17]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation of Fmoc-L-Cya-OH:

    • In a separate vial, dissolve Fmoc-L-Cya-OH (3-5 equivalents relative to resin loading), an aminium/uronium salt activator like HBTU or HCTU (0.95 equivalents relative to the amino acid), in DMF.[15][16]

    • Add DIPEA or Collidine (2 equivalents relative to the amino acid) to the solution to begin activation. Allow pre-activation for 3-5 minutes.

  • Coupling Reaction: Transfer the activated Fmoc-L-Cya-OH solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 45-90 minutes at room temperature. A longer coupling time may be beneficial, especially if Cya is being coupled to a sterically hindered residue.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.[15] If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Cleavage and Global Deprotection

The stability of the cyano group to strong acid is a key advantage. Standard TFA-based cleavage cocktails can be used without significant risk of nitrile hydrolysis.[14][18]

Recommended Cleavage Cocktail:

The choice of cocktail depends on the other amino acids in the sequence.[19][20][21][22]

Peptide CompositionCocktail Composition (v/v/w)Scavenger Role
Standard Peptides 95% TFA / 2.5% H₂O / 2.5% TISTIS traps carbocations. H₂O aids Pbf/Pmc removal.[22]
Contains Cys, Met, or Trp 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISEDT is a soft nucleophile that protects against Trt re-attachment and oxidation.[22][23]

Cleavage Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[24]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (typically 10 mL per gram of resin).[24]

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange if Trt-protected residues are present, which is normal.[19]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate directly into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA).[17]

    • A white precipitate of the crude peptide should form immediately.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with additional cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a white or off-white powder.

Characterization and Analysis

The crude peptide should be analyzed to confirm its identity and purity before proceeding with purification or post-synthetic modifications.

  • Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA to assess the purity of the crude product.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the synthesized peptide. The incorporation of a Cya residue instead of a Lys residue will result in a predictable mass difference.

Amino AcidResidue FormulaMonoisotopic Residue Mass (Da)
Lysine (Lys)C₆H₁₂N₂O128.09496
Cyanopentanoic Acid (Cya) C₆H₈N₂O 124.06366
Mass Difference (Cya - Lys) -4.0313

Key Considerations and Troubleshooting

  • Stability of the Nitrile: While generally stable, prolonged exposure to highly basic conditions during coupling or extremely harsh acidic conditions during cleavage (e.g., HF cleavage) should be avoided to prevent potential side reactions.[25] Standard Fmoc-SPPS conditions are well-tolerated.

  • Coupling Efficiency: (2S)-2-Amino-5-cyanopentanoic acid is not considered a "difficult" amino acid to couple. However, as with any non-canonical amino acid, it is prudent to use robust activation methods (e.g., HCTU or HATU) and ensure sufficient reaction times.[26]

  • Post-Cleavage Solubility: The crude peptide's solubility may be affected by the incorporation of Cya. If solubility issues arise during HPLC analysis or subsequent reactions, consider using different solvent systems (e.g., containing acetonitrile, DMSO, or isopropanol).

Post-Synthetic Modification: An Example Workflow

The true power of incorporating Cya lies in its potential for further chemical modification. One common transformation is the reduction of the nitrile to a primary amine.

psm_workflow Start Crude Peptide (Containing Cya) Reaction Reduction Reaction (e.g., Borane-THF complex or Catalytic Hydrogenation) Start->Reaction Purification Purification (RP-HPLC) Reaction->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2S)-2-Amino-5-cyanopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (2S)-2-Amino-5-cyanopentanoic acid (commonly referred to as lysine nitrile or LysCN). This unnatural amino acid is a critical L-homoarginine precursor and a vital biomarker for myeloperoxidase-mediated protein oxidation[1].

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols to optimize the hypochlorite-mediated cyanation of lysine derivatives.

Mechanistic Pathway

The synthesis fundamentally relies on the targeted oxidation of the ϵ -amino group of a protected lysine derivative using sodium hypochlorite (NaOCl). The reaction proceeds through monochloramine and dichloroamine intermediates before undergoing dehydrohalogenation to form the terminal nitrile[2].

G N1 N-α-Boc-L-Lysine (Primary Amine) N2 N-ε-Monochloramine Intermediate N1->N2 NaOCl (1 eq) N3 N-ε-Dichloroamine Intermediate N2->N3 NaOCl (Excess) N4 Boc-Lysine Nitrile (Protected) N3->N4 Dehydrohalogenation (- 2 HCl) N5 Lysine Nitrile (Final Product) N4->N5 50% TFA / CH2Cl2 Deprotection

Mechanistic workflow for the synthesis of (2S)-2-Amino-5-cyanopentanoic acid via NaOCl oxidation.

Self-Validating Experimental Protocol

This protocol is adapted from the foundational Yamazaki method and optimized for maximum yield and purity by incorporating steric enhancers[1][2].

Phase 1: Hypochlorite Oxidation (Cyanation)
  • Preparation: Dissolve 500 mg (2.0 mmol) of -Boc-L-Lysine in 15 mL of Methanol. Add 50 μ L of tert-butanol.

    • Causality: The α -amine must be protected to prevent indiscriminate oxidation. The Boc (tert-butyloxycarbonyl) group is chosen because it is highly stable in the alkaline environment of NaOCl. tert-Butanol is added as a bulky alcohol to sterically promote the dehydrohalogenation of the intermediate chloramine[2].

  • Oxidation: While stirring vigorously, add 4.5 mmol of NaOCl (or 1.0 mmol of Calcium hypochlorite) dropwise.

    • Causality: A minimum of a 4-fold molar excess of hypochlorite is required. Lower ratios stall the reaction at the monochloramine stage, which hydrolyzes into a semialdehyde and irreversibly oxidizes to 2-aminoadipic acid (2-AAA)[1].

  • Incubation: Seal the reaction vessel and stir at 40 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material ([M+H]⁺ = 247 m/z) must completely disappear, replaced by Boc-Lysine nitrile ([M-H]⁻ = 241 m/z or [M+H]⁺ = 243 m/z).

  • Quenching & Extraction: Pour the mixture into 50 mL of deionized water. Adjust the pH to 4.5 using 0.1 M HCl. Extract with Dichloromethane (CH 2​ Cl 2​ , 3 × 30 mL).

    • Causality: Neutralizing the basic hypochlorite solution ensures the carboxylic acid moiety is protonated, allowing the product to partition efficiently into the organic layer.

  • Drying: Pool the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the concentrated Boc-Lysine nitrile in 5 mL of CH 2​ Cl 2​ . Slowly add 5 mL of Trifluoroacetic acid (TFA).

    • Causality: The 50% TFA solution provides the exact acidity needed to cleave the tert-butyl carbamate without hydrolyzing the newly formed aliphatic nitrile group.

  • Reaction: Stir at room temperature for 1.5 hours.

  • Isolation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. The resulting residue is (2S)-2-Amino-5-cyanopentanoic acid (as a TFA salt).

    • Self-Validation Checkpoint: High-resolution mass spectrometry (HRMS) should confirm the exact mass. The theoretical [M+H]⁺ for C 6​ H 11​ N 2​ O 2​ is 143.0821 m/z[1].

Optimization Data & Reaction Parameters

To assist in troubleshooting, the following table summarizes the quantitative data from our optimization trials, highlighting how specific parameters dictate the reaction's success.

Parameter TestedConditionYield of Nitrile (%)Primary ByproductMechanistic Causality / Recommendation
Oxidant Ratio 1.5 eq NaOCl< 20%2-Aminoadipic acid (2-AAA)Low oxidant ratio stalls reaction at monochloramine, which hydrolyzes to a semialdehyde and oxidizes to 2-AAA. Use >4.0 eq.
Oxidant Ratio 4.5 eq NaOCl78%Trace 2-AAAExcess hypochlorite rapidly drives the equilibrium through the dichloroamine intermediate directly to the nitrile.
Solvent System 100% Ethanol75%Unreacted intermediatesStandard conditions. Good baseline, but the final elimination step can be slow.
Solvent System MeOH + 0.3% t-BuOH85%Minimalt-Butanol acts as a bulky additive that significantly enhances the dehydrohalogenation step[2].
Temperature 25 °C (24 h)78%MonochloramineComplete conversion requires extended time at room temperature.
Temperature 40 °C (24 h)88%None detectedMild heating accelerates the elimination of HCl from the dichloroamine without degrading the Boc protecting group.

Troubleshooting & FAQs

Q1: Why is my reaction yielding 2-aminoadipic acid (2-AAA) instead of the desired nitrile? A: 2-AAA is the major oxidation product when a lower molar ratio of NaOCl to the target amine is used[1]. At low ratios, the intermediate monochloramine hydrolyzes to a semialdehyde, which then oxidizes to 2-AAA. To drive the reaction to the nitrile, you must use a high oxidant-to-target ratio (e.g., >4-fold excess) to force the formation of the dichloroamine intermediate.

Q2: Why must the α -amine be protected, and why specifically with a Boc group? A: Hypochlorite indiscriminately oxidizes primary amines[3]. If unprotected, the α -amine will also convert to a nitrile or degrade, destroying the amino acid backbone. The Boc group is chosen because it is base-stable—crucial since NaOCl solutions are highly alkaline—and can be cleanly removed under acidic conditions later without harming the nitrile[2].

Q3: How do I distinguish between the intermediate monochloramine and the final nitrile during reaction monitoring? A: Monochloramines exhibit a characteristic UV absorbance peak at ~250 nm, whereas the aliphatic nitrile does not. Additionally, on LC-MS, the monochloramine will show an isotopic signature indicative of a single chlorine atom (an M+2 peak roughly one-third the intensity of the M peak), which disappears once the nitrile is formed.

Q4: During the deprotection step, is there a risk of hydrolyzing the nitrile to an amide or carboxylic acid? A: Nitriles can be hydrolyzed under strictly aqueous acidic conditions with prolonged heat. However, using anhydrous 50% TFA in CH 2​ Cl 2​ at room temperature for a short duration (1-2 hours) selectively cleaves the Boc group via an isobutylene elimination mechanism while leaving the aliphatic nitrile fully intact[1].

References

  • Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. National Institutes of Health (PMC).[1]

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters. Analytical Chemistry (ACS Publications).[2]

  • Oxidative Conversion of Amines into Their Corresponding Nitriles Using o-Iodoxybenzoic Acid (IBX)/Iodine. Synthesis (Thieme Connect).[3]

Sources

Technical Support Center: Isolation & Purification of (2S)-2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals working with (2S)-2-Amino-5-cyanopentanoic acid (also known as lysine nitrile or cyanovaline).

As an unnatural amino acid and an emerging biomarker of oxidative stress, this compound is typically generated when the ε-amino group of lysine reacts with myeloperoxidase-derived hypochlorous acid (HOCl) [1]. Purifying the unprotected molecule from complex biological or synthetic mixtures presents unique chromatographic challenges due to its zwitterionic nature, lack of a strong chromophore, and the chemical lability of the terminal nitrile group.

Diagnostics: Troubleshooting FAQs

Q1: Why am I losing my compound during the aqueous wash step of liquid-liquid extraction (LLE)? Cause: (2S)-2-Amino-5-cyanopentanoic acid is a highly hydrophilic zwitterion. Its negative LogP value means it will not partition into organic solvents (like ethyl acetate or dichloromethane) unless the α-amine and carboxylic acid are chemically protected (e.g., Boc-protection) [2]. Solution: Bypass LLE entirely. Use Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) to capture the compound directly from the aqueous phase.

Q2: During RP-HPLC, my peak elutes in the void volume. How can I increase retention? Cause: Standard C18 (reversed-phase) columns rely on hydrophobic interactions and cannot overcome the strong hydration shell of small, highly polar aliphatic amino acids. Solution: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like an amide or zwitterionic sulfobetaine) and a highly organic mobile phase, allowing for excellent retention of polar amino acids without relying on MS-incompatible ion-pairing agents.

Q3: I observe a mass shift of +18 Da in my purified fractions over time. What is happening? Cause: The terminal nitrile group (-C≡N) is undergoing hydrolysis to a primary amide (-CONH₂), adding the mass of one water molecule (18 Da). This degradation is catalyzed by extreme pH levels (e.g., using 0.1% TFA, pH < 2) during HPLC or by extended storage in aqueous buffers. Solution: Maintain your mobile phase pH between 4.5 and 6.5 using volatile buffers like 10 mM ammonium formate. To ensure self-validating stability, you must lyophilize (freeze-dry) your fractions immediately upon collection.

Q4: How do I separate the product from unreacted lysine and over-oxidized 2-aminoadipic acid (2-AAA)? Cause: HOCl oxidation of lysine yields a mixture of the target nitrile, unreacted lysine, and 2-AAA (a dicarboxylic acid) [1]. Solution: Exploit their distinct isoelectric points (pI). At pH 9.5, unreacted lysine has a net charge of 0, lysine nitrile has a net charge of -1, and 2-AAA has a net charge of -2. Loading the mixture onto a SAX column at pH 9.5 allows lysine to wash through, while the nitrile and 2-AAA bind. Eluting with a mild acid (pH 4.5) selectively releases the nitrile while 2-AAA remains bound.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Lysine, LysCN, 2-AAA) Quench Quench & pH Adjust (pH 9.5) Crude->Quench Stop oxidation SAX SAX-SPE Cartridge (Anion Exchange) Quench->SAX Load sample HILIC HILIC LC-MS (Ammonium Formate/MeCN) SAX->HILIC Elute & dry Fractions Mass-Triggered Fraction Collection HILIC->Fractions m/z 143.1 Pure Pure LysCN (Lyophilized) Fractions->Pure Prevent hydrolysis

Workflow for the isolation and purification of unprotected (2S)-2-Amino-5-cyanopentanoic acid.

Standardized Protocol: SAX-SPE to HILIC-MS

This protocol ensures the structural integrity of the nitrile group while providing baseline separation from synthetic precursors [3].

Phase 1: Sample Preparation & SAX-SPE Enrichment

  • Quench: Stop the oxidation reaction by adding a 10% molar excess of sodium thiosulfate to neutralize residual chloramines/oxidants.

  • pH Adjustment: Adjust the crude mixture to pH 9.5 using dilute NH₄OH.

  • Conditioning: Condition a Strong Anion Exchange (SAX) SPE cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of LC-MS grade water adjusted to pH 9.5.

  • Loading & Washing: Load the crude sample. Wash with 3 CV of pH 9.5 water to elute unreacted lysine (net charge 0). Wash with 2 CV of 5% Methanol to remove neutral organic byproducts.

  • Selective Elution: Elute the target nitrile using 3 CV of 100 mM ammonium formate buffer (pH 4.5). The over-oxidized 2-AAA byproduct will remain bound to the resin.

  • Lyophilization: Immediately freeze-dry the eluate to yield a stable, enriched powder.

Phase 2: HILIC-MS Polishing

  • Reconstitution: Dissolve the lyophilized powder in 75% Acetonitrile / 25% Water (v/v).

  • Chromatography: Inject onto a ZIC-HILIC column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 5.5)

    • Solvent B: Acetonitrile

    • Gradient: Run a shallow gradient from 85% B down to 40% B over 20 minutes.

  • Detection & Collection: Because the compound lacks a UV chromophore, utilize an in-line positive Electrospray Ionization Mass Spectrometer (ESI-MS). Trigger fraction collection at m/z 143.1 ([M+H]⁺).

  • Final Storage: Lyophilize collected fractions immediately and store at -20°C in a desiccator.

Quantitative Data: Modality Comparison

Purification ModalityTarget Analyte StatePrimary Retention MechanismSelectivity (vs. Lysine)MS CompatibilityTypical Recovery
RP-HPLC (C18) Boc-protectedHydrophobic PartitioningModerateYes70 - 85%
SAX-SPE UnprotectedAnion Exchange (pH 9.5)ExcellentYes (Desalting)> 90%
HILIC LC-MS UnprotectedHydrophilic PartitioningGoodExcellent80 - 90%
SCX-SPE UnprotectedCation Exchange (pH 2.0)PoorNo (Requires salts)< 50%

References

  • Wang et al. "Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo." PMC / Journal of Biological Chemistry. 1

  • Fox et al. "Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters." Analytical Chemistry (ACS Publications).2

  • "Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination." Environmental Science & Technology (ACS Publications). 3

Sources

Preventing side reactions in (2S)-2-Amino-5-cyanopentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing (2S)-2-amino-5-cyanopentanoic acid (often referred to as lysine nitrile).

The conversion of the ε-amine of lysine to a terminal nitrile is a highly sensitive oxidative cyanation. Without precise control over the reaction environment, the process cascades into competitive hydrolysis and over-oxidation pathways. This guide is designed to dissect the causality behind these side reactions and provide you with self-validating, field-proven protocols to ensure high-fidelity synthesis.

Pathway Visualization: The Mechanistic Fork in the Road

To troubleshoot effectively, we must first map the reaction logic. The cyanation of lysine proceeds via sequential halogenation of the ε-amine. The critical failure point in most syntheses occurs at the monochloramine intermediate, which can either successfully progress to the dichloramine and eliminate to form the nitrile, or succumb to aqueous hydrolysis, forming unwanted aldehydes and acids.

Pathway Lys N-α-Boc-L-Lysine Mono Monochloramine Intermediate Lys->Mono NaOCl (Fast) Di Dichloramine Intermediate Mono->Di NaOCl (Excess) Aldehyde Lysine Aldehyde (Side Product) Mono->Aldehyde H2O (Hydrolysis) Nitrile (2S)-2-Amino-5- cyanopentanoic acid Di->Nitrile Base / t-BuOH (- 2 HCl) AAA 2-Aminoadipic Acid (Side Product) Aldehyde->AAA Oxidation

Mechanistic pathway of lysine cyanation and competing side reactions.

Troubleshooting Guides & FAQs

Q1: My starting material is completely consumed, but my yield of (2S)-2-amino-5-cyanopentanoic acid is near zero. I am detecting massive fragmentation of the carbon backbone. What went wrong? Causality & Solution: You likely attempted the reaction on unprotected L-lysine. The α-amino group is kinetically far more reactive toward hypochlorite ( k≈105 M−1s−1 ) than the ε-amino side chain ( k≈5×103 M−1s−1 ). Leaving the α-amine unprotected guarantees rapid oxidation, decarboxylation, and backbone fragmentation. Self-Validating Fix: You must use a base-stable protecting group. N-α-Boc-L-Lysine is the mandatory precursor. The tert-butyloxycarbonyl (Boc) group provides robust steric shielding and withstands the basic, oxidative conditions of the cyanation protocol [1].

Q2: I am seeing significant formation of 2-aminoadipic semialdehyde (lysine aldehyde) instead of the desired nitrile. How do I push the equilibrium? Causality & Solution: Aldehyde formation is the result of competitive hydrolysis of the monochloramine intermediate. When the reaction lacks a dehydrohalogenation driving force, the intermediate reacts with water rather than eliminating HCl to form the nitrile. Self-Validating Fix: Shift your solvent system. Transition from a purely aqueous system to an alcoholic solvent (methanol or ethanol) and add tert-butanol (t-BuOH) . Tert-butanol acts as a bulky, mildly basic enhancer that specifically accelerates the double dehydrohalogenation of the dichloramine intermediate without participating in nucleophilic attack, thereby locking the product as the nitrile [1].

Q3: My LC-MS shows a large peak corresponding to 2-aminoadipic acid (2-AAA). How is this forming if I am using an alcoholic solvent? Causality & Solution: While lysine nitrile is relatively stable, prolonged exposure to strong oxidants or extreme pH leads to the hydration of the nitrile into an amide, which subsequently hydrolyzes and oxidizes into 2-AAA [2]. This is an over-oxidation side reaction caused by poor reaction quenching. Self-Validating Fix: Strictly limit the reaction time to 24 hours at 40 °C. More importantly, quench the reaction by diluting with water and immediately extracting the product into an organic phase (e.g., dichloromethane). This physically isolates the nitrile from the aqueous oxidative environment [2].

Quantitative Data: Optimizing Reaction Conditions

To illustrate the causality of solvent and additive choices, review the empirical data below comparing different reaction environments for the ε-cyanation of N-α-Boc-L-Lysine.

Solvent SystemOxidant (Equivalents)Critical AdditivePrimary OutcomeNitrile Yield (%)Major Side Reaction
AqueousNaOCl (1.5 eq)NoneLysine Aldehyde< 5%Hydrolysis
AqueousNaOCl (5.0 eq)None2-AAA / Nitrile35%Over-oxidation
MethanolCa(OCl)₂ (5.0 eq)NoneNitrile62%Stalled intermediates
Methanol Ca(OCl)₂ (5.0 eq) t-BuOH (1% v/v) Boc-Nitrile > 80% Minimal (< 5%)

Standardized Experimental Protocol

This step-by-step methodology synthesizes the mechanistic controls discussed above into a self-validating workflow for the synthesis of Boc-protected (2S)-2-amino-5-cyanopentanoic acid.

Phase 1: Reaction Setup & Dehydrohalogenation Enhancement

  • Solubilization: Dissolve 50 mg (0.2 mmol) of N-α-Boc-L-Lysine in 15 mL of HPLC-grade methanol in a round-bottom flask.

  • Catalytic Enhancement: Add 50 μL of tert-butanol (t-BuOH) to the solution. Note: This specific addition is the causal factor for preventing aldehyde formation.

  • Oxidant Addition: Introduce 100 mg (1 mmol, 5x molar excess) of calcium hypochlorite[Ca(OCl)₂]. The excess is required to drive the rapid formation of the dichloramine intermediate before hydrolysis can occur.

  • Incubation: Seal the flask and stir the mixture rapidly at 40 °C for exactly 24 hours. Do not exceed this timeframe to prevent 2-AAA formation.

Phase 2: Quenching & Phase-Isolation 5. Aqueous Quench: Pour the reaction mixture into 50 mL of cold, deionized H₂O to halt the primary oxidative cascade. 6. Organic Extraction: Immediately extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 × 30 mL). The Boc-protected nitrile will partition into the organic layer, separating it from residual hypochlorite and preventing over-oxidation. 7. Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness under reduced pressure.

Phase 3: Purification & Validation 8. Chromatography: Purify the crude residue using semi-preparative HPLC (e.g., Econosphere C18 column). Use an isocratic mobile phase of 5% acetonitrile in 10 mM ammonium formate at a flow rate of 4.5 mL/min. 9. Detection: Monitor UV absorbance at 205 nm. The Boc-lysine nitrile typically elutes distinctly from unreacted starting material (e.g., Rt​≈11.2 min vs 8.2 min) [1].

References

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters Analytical Chemistry (ACS Publications) URL:[Link]

  • Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo Free Radical Biology and Medicine (PubMed/NIH) URL:[Link]

Technical Support Center: Stability & Troubleshooting of (2S)-2-Amino-5-cyanopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-5-cyanopentanoic acid (commonly known as Lysine Nitrile or LysCN) is a critical biomarker of oxidative stress, formed when myeloperoxidase (MPO) or hypochlorous acid (HOCl) oxidizes protein-bound lysine residues[1]. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of this molecule. The root cause is almost always the terminal nitrile group, which introduces significant stability challenges during standard proteomic sample preparation.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind LysCN degradation and providing self-validating workflows to ensure absolute data integrity.

Mechanistic Troubleshooting (Q&A)

Q1: Why does my LysCN signal completely disappear during standard peptide hydrolysis, and why do I see artificially elevated levels of 2-aminoadipic acid (2-AAA)? A1: The disappearance of LysCN is a direct consequence of chemical hydrolysis. Nitrile groups are highly susceptible to nucleophilic attack by water under extreme pH conditions. During standard protein hydrolysis (e.g., 6N HCl at 110°C or 4N NaOH at 120°C), the nitrile carbon is either protonated (in acid) or attacked by hydroxide (in base). This leads to the formation of an intermediate amide that rapidly hydrolyzes into a carboxylic acid. Consequently, LysCN is quantitatively converted into 2-aminoadipic acid (2-AAA)[1]. To prevent this artifactual conversion, chemical hydrolysis must be strictly avoided.

Q2: How stable is LysCN in aqueous storage buffers during long-term experiments? A2: While LysCN is highly unstable in strong acids and bases, it exhibits moderate stability in neutral physiological buffers. When stored at 4°C in deionized water buffered at pH 7.0 (20 mM phosphate buffer), Boc-protected LysCN concentrations decline by approximately 18% over 22 days[2]. For long-term preservation, standards should be lyophilized and stored at -20°C under an inert atmosphere.

Q3: What is the recommended method to accurately quantify protein-bound LysCN without degrading it? A3: Enzymatic digestion is the only reliable method to liberate LysCN from polypeptides without degrading the nitrile moiety. Utilizing a broad-spectrum protease like Pronase E at neutral pH (pH 7.0) and physiological temperature (37°C) ensures a 99 ± 2% recovery of LysCN[1].

Q4: Does the absence of lysine in a protein affect the halogenation profile during oxidative stress? A4: Yes. Lysine acts as a sacrificial antioxidant via the formation of LysCN. In rationally designed lysine-free protein variants, the absence of lysine significantly increases the yields of chlorinated tyrosines when exposed to HOCl[3]. This highlights the importance of accurately tracking LysCN to understand the full oxidative buffering capacity of your target protein.

Mechanistic Visualizations

Pathway Lys L-Lysine Residue (Protein-bound) HOCl HOCl / MPO Oxidation Lys->HOCl LysCN (2S)-2-Amino-5-cyanopentanoic acid (LysCN) HOCl->LysCN Cyanation Hydrolysis Strong Acid/Base (e.g., 6N HCl, 110°C) LysCN->Hydrolysis Degradation AAA 2-Aminoadipic Acid (2-AAA) Hydrolysis->AAA Quantitative Conversion

Fig 1. Reaction pathway of LysCN formation and its subsequent degradation to 2-AAA.

Workflow Sample Biological Sample (Protein-bound LysCN) Acid Standard Hydrolysis (6N HCl / 4N NaOH) Sample->Acid Avoid Enzyme Pronase E Digestion (pH 7.0, 37°C) Sample->Enzyme Recommended Loss Loss of LysCN (Artifactual 2-AAA) Acid->Loss Success 99% Recovery of LysCN for LC-MS/MS Enzyme->Success

Fig 2. Optimal sample preparation workflow to prevent LysCN degradation during extraction.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability of LysCN under various common laboratory conditions:

ConditionTemperatureDurationLysCN RecoveryPrimary Degradant
20 mM Phosphate Buffer (pH 7.0)4°C22 days~82%Unspecified / Slow Hydrolysis
6N HCl (Standard Acid Hydrolysis)110°C24 hours<1%2-Aminoadipic acid (2-AAA)
4N NaOH (Standard Base Hydrolysis)120°C24 hours<1%2-Aminoadipic acid (2-AAA)
Pronase E Digestion (pH 7.0)37°C24-48 hours99 ± 2%None (Stable)

Self-Validating Experimental Workflows

Protocol 1: Enzymatic Digestion for Intact LysCN Recovery

Because standard hydrolysis destroys the analyte, enzymatic digestion is mandatory[2]. This protocol utilizes Pronase E, which cleaves nearly all peptide bonds, releasing free LysCN.

Step-by-Step Methodology:

  • Sample Preparation: Resuspend your protein pellet (up to 10 mg) in 1 mL of 20 mM phosphate buffer (pH 7.0). Causality: Maintaining a strictly neutral pH prevents both acid- and base-catalyzed nucleophilic attack on the nitrile group.

  • Enzyme Addition: Add Pronase E to achieve a protein-to-enzyme weight ratio between 100:1 and 10:1[2].

  • Incubation: Incubate the mixture at 37°C for 24 to 48 hours.

  • Filtration: Quench the reaction by filtering the digest through a 10 kDa MWCO centrifugal filter to remove undigested proteins and the Pronase E itself.

  • Analysis: Analyze the filtrate directly via LC-MS/MS.

System Validation & Quality Control:

  • Isotope Dilution: Prior to the addition of Pronase E, spike the sample with 50 pmol of heavy-isotope labeled LysCN (e.g., 13C6​,15N2​ -LysCN).

  • Validation Metric: Post-digestion recovery of the internal standard must exceed 90%. If recovery falls below this threshold, it indicates matrix-induced degradation (e.g., residual reactive oxygen species in the biological sample) rather than enzymatic failure.

Protocol 2: Chemical Synthesis of LysCN Standard

Commercially available LysCN can be expensive or difficult to source. It can be synthesized in-house via the cyanation of the ϵ -amine of lysine[2].

Step-by-Step Methodology:

  • Protection: Dissolve 50 mg (0.2 mmol) of N α -Boc-L-Lysine in 15 mL of methanol. Causality: Base-stable protection of the α -amine is required to ensure cyanation occurs exclusively at the ϵ -amine[2].

  • Catalysis: Add 50 μ L of tert-butanol to the solution. Causality: Tert-butanol acts as a catalyst to enhance the dehydrohalogenation step during nitrile formation[2].

  • Oxidation: Add 100 mg (1 mmol) of calcium hypochlorite (or 4.5 mmol NaOCl in ethanol)[1]. Stir rapidly at 40°C for 24 hours.

  • Extraction: Pour the mixture into 50 mL of H 2​ O and extract three times with 30 mL of dichloromethane (CH 2​ Cl 2​ )[1]. Dry the organic layer and evaporate the solvent.

System Validation & Quality Control:

  • FTIR Verification: Post-extraction, verify the presence of the intact nitrile stretch ( 2250 cm −1 ) via FTIR. Ensure no strong amide carbonyl stretch ( 1650 cm −1 ) is present, which would indicate over-oxidation or accidental hydrolysis of your newly synthesized standard.

References

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters | Analytical Chemistry - ACS Publications |2

  • Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo | PMC / NIH | 1

  • Role of lysine during protein modification by HOCl and HOBr: halogen-transfer agent or sacrificial antioxidant? | PubMed / NIH | 3

Sources

Optimizing HPLC separation of (2S)-2-Amino-5-cyanopentanoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and quantifying the isomers of (2S)-2-Amino-5-cyanopentanoic acid (also known as lysine nitrile).

Because this unnatural amino acid possesses both a polar, electron-withdrawing terminal nitrile group and a reactive α -amine, its chromatographic behavior deviates from standard aliphatic amino acids. This guide provides field-proven, self-validating methodologies to ensure robust enantiomeric and chemoselective separations.

I. Strategic Workflow for Isomer Separation

When separating the (2S) enantiomer from its (2R) counterpart or from structural positional isomers (e.g., 2-amino-4-cyanopentanoic acid), you must first choose between a Direct (underivatized) or Indirect (derivatized) separation strategy[1].

Workflow Start Analyte: 2-Amino-5-cyanopentanoic acid Decision Select Separation Strategy Start->Decision Direct Direct Method (Underivatized) Decision->Direct Indirect Indirect Method (Derivatized) Decision->Indirect CSP Teicoplanin Chiral Phase (e.g., Chirobiotic T) Direct->CSP Marfey Derivatization with Marfey's Reagent (FDAA) Indirect->Marfey Detect1 UV (210 nm) / MS Detection Simultaneous Chiral/Achiral CSP->Detect1 RP Achiral RP-HPLC (C18 or C3 Column) Marfey->RP Detect2 UV (340 nm) Detection Diastereomer Resolution RP->Detect2

Workflow for selecting direct vs. indirect HPLC separation strategies for amino acid isomers.

II. Core Methodologies & Self-Validating Protocols

Method A: Indirect Separation via Marfey’s Reagent (FDAA)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary α -amine to form diastereomers that can be resolved on standard reversed-phase columns[2]. The bulky, hydrophobic dinitrophenyl group dominates retention, allowing for excellent resolution of the 2S and 2R forms.

Causality Insight: The terminal nitrile group of 2-amino-5-cyanopentanoic acid is highly polar. On a standard C18 column, this polarity can cause the derivatized molecule to elute too early, risking co-elution with reagent byproducts. Utilizing a C3 column reduces non-specific hydrophobic retention, forcing the separation to rely purely on the stereochemical differences of the diastereomers[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the amino acid sample in 100 µL of LC-MS grade water.

  • Alkalinization: Add 20 µL of 1 M NaHCO3​ . Why? This deprotonates the α -amine, converting it into a strong nucleophile required for the substitution reaction[4].

  • Derivatization: Add 100 µL of 1% (w/v) FDAA in acetone.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes. Caution: Do not exceed 40°C, as prolonged high heat can induce partial hydrolysis of the terminal nitrile group into an amide, creating artifact impurities.

  • Quenching (Self-Validation Step): Add 20 µL of 1 M HCl to stop the reaction. Crucial: Always prepare a "Reagent Blank" (water + NaHCO3​

    • FDAA + HCl) alongside your sample. This blank validates the system by mapping the retention time of hydrolyzed FDAA (DNP-L-Ala), ensuring it does not co-elute with your target peaks.
  • Chromatography: Inject 10 µL onto a C3 or C18 column. Run a linear gradient of 10% to 50% Acetonitrile (with 0.1% TFA) over 45 minutes. Detect at 340 nm.

Method B: Direct Separation using Teicoplanin CSP

For simultaneous separation of enantiomers (2S vs 2R) and structural isomers (e.g., 2-amino-4-cyanopentanoic acid), a Teicoplanin-based Chiral Stationary Phase (CSP) is highly recommended. Teicoplanin provides exceptional chemoselectivity alongside enantioselectivity due to its multiple interaction sites (hydrogen bonding, steric inclusion, and π−π interactions)[5].

III. Quantitative Data: Column & Method Comparison

The following table summarizes the performance metrics of different analytical strategies for this specific molecule.

Method TypeStationary PhaseMobile PhaseDetectionResolution ( Rs​ )Key Advantage
Indirect C18 Achiral0.1% TFA in H2​O / MeCNUV (340 nm)1.8 - 2.1High sensitivity; utilizes standard lab columns.
Indirect C3 Achiral0.1% TFA in H2​O / MeCNUV (340 nm)> 2.5Superior resolution for polar nitrile derivatives[3].
Direct Teicoplanin CSPMeOH / H2​O (Neutral)UV (210 nm) / MS1.5 - 1.9Simultaneous chiral and structural isomer separation[5].
Direct Crown Ether CSP HClO4​ (pH 1.5)UV (210 nm)1.2 - 1.5Excellent for primary amines; requires highly acidic conditions.

IV. Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Poor Resolution of 2S/2R Isomers Check1 Identify Current Method Issue->Check1 DirBranch Direct (Teicoplanin CSP) Check1->DirBranch IndBranch Indirect (Marfey's/C18) Check1->IndBranch FixDir Adjust pH to 4.0-5.0 or change organic modifier DirBranch->FixDir FixInd Switch to C3 Column or flatten gradient slope IndBranch->FixInd Val Run Racemic Standard to Validate Rs > 1.5 FixDir->Val FixInd->Val

Troubleshooting decision tree for resolving co-elution of (2S) and (2R) enantiomers.

Q1: After Marfey's derivatization, my (2S) and (2R) enantiomers are co-eluting as a single broad peak on my C18 column. How do I fix this? A: The terminal nitrile group makes the derivatized molecule highly polar, causing it to elute in the column's void volume or during the very early, steep phase of the gradient. Solution: First, flatten your gradient slope (e.g., 10% to 30% organic over 30 minutes). If co-elution persists, switch to a C3 Marfey's method. The shorter alkyl chain of a C3 column reduces the overwhelming hydrophobic retention of the dinitrophenyl group, allowing the subtle stereochemical differences of the diastereomers to dictate the separation[3].

Q2: I am detecting a massive, tailing peak right in the middle of my chromatogram that obscures my target analyte. What is it? A: This is almost certainly unreacted FDAA or its hydrolyzed byproduct (DNP-L-Ala). Because FDAA is added in molar excess to ensure complete derivatization of the amino acid, the leftover reagent hydrolyzes upon the addition of HCl. Solution: Refer to the "Validation Check" in Method A. Inject a reagent blank to definitively identify this peak. To resolve it from your analyte, adjust the pH of your mobile phase A. Lowering the pH to 2.0 (using 0.1% TFA) suppresses the ionization of the carboxylic acid on both the analyte and the byproduct, often shifting their relative retention times enough to achieve baseline resolution.

Q3: How can I simultaneously separate the (2S) enantiomer from structural isomers (like 2-amino-4-cyanopentanoic acid) without derivatization? A: Use a Teicoplanin-based CSP (e.g., Chirobiotic T). Teicoplanin is a macrocyclic antibiotic that forms a complex inclusion cavity. It provides excellent chemoselectivity (differentiating the position of the nitrile group on the carbon chain) while simultaneously providing enantioselectivity (differentiating 2S from 2R)[5]. Run this under polar organic mode (e.g., 100% Methanol with trace ammonium trifluoroacetate) to maximize the ionic interactions between the α -amine and the stationary phase.

Q4: My baseline is drifting significantly upward at 340 nm during the gradient run. Is my detector failing? A: No, your detector is likely fine. At 340 nm, baseline drift during a reversed-phase gradient is usually caused by the elution of highly retained, strongly absorbing dinitrophenyl byproducts from the Marfey's reaction mixture, or from trace acetone trapped in the system. Solution: Implement a steep column wash (95% Acetonitrile) for 10 minutes at the end of every run, followed by a 10-minute re-equilibration. Ensure your sample is completely dried under nitrogen and reconstituted in the mobile phase prior to injection to remove residual acetone.

V. References

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at:[Link]

  • Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues... using Marfey's reagent. ResearchGate. Available at:[Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting (2S)-2-Amino-5-cyanopentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S)-2-Amino-5-cyanopentanoic acid (also known as lysine nitrile or δ -cyano-L-norvaline) is a highly valuable unnatural amino acid. It serves as a bioorthogonal Raman probe, a precursor for tetrazole synthesis, and an in vivo biomarker for myeloperoxidase-mediated protein oxidation[1]. However, incorporating this cyano-containing residue via Solid-Phase Peptide Synthesis (SPPS) introduces unique chemoselectivity challenges, primarily due to the reactivity of the terminal nitrile group under standard coupling and cleavage conditions.

Section 1: Mechanistic Insights & Causality

Understanding the chemical behavior of the cyano group is critical for preventing synthesis failures:

  • Electrophilic Susceptibility (Hydration): The carbon atom in a nitrile group is sp-hybridized and highly electrophilic. During standard Fmoc SPPS cleavage using high concentrations of Trifluoroacetic acid (TFA) and water, the nitrile nitrogen becomes protonated, drastically increasing the electrophilicity of the carbon. Water acts as a nucleophile, attacking the carbon to form an imidic acid tautomer, which rapidly isomerizes to a stable primary amide (homoglutamine).

  • Reductive Susceptibility: If orthogonal protecting groups (e.g., Cbz or benzyl esters) are removed via catalytic hydrogenation (Pd/C, H 2​ ), the nitrile is readily reduced to a primary amine, reverting the residue to a lysine analog.

  • Steric and Aggregation Factors: The linear aliphatic chain combined with a strong terminal dipole can induce localized peptide aggregation on the resin, leading to incomplete acylation during sequence elongation[2].

Section 2: Troubleshooting Guides (FAQs)

Q1: My LC-MS shows a major byproduct with a +18 Da mass shift. What is causing this, and how can I prevent it? A: A +18 Da shift indicates the hydration of the nitrile group to a primary amide. This almost universally occurs during the final TFA-mediated cleavage from the resin if water is used as a scavenger.

  • Causality: TFA protonates the nitrile, and water acts as a nucleophile, irreversibly forming the amide.

  • Solution: Eliminate water from your cleavage cocktail. Switch to an anhydrous cleavage cocktail such as TFA/Triisopropylsilane (TIPS)/1,2-Ethanedithiol (EDT) (95:2.5:2.5 v/v). TIPS and EDT effectively scavenge carbocations without providing the nucleophilic oxygen required for nitrile hydration[3].

Q2: I am observing a deletion sequence (-142 Da) for the residue immediately following (2S)-2-Amino-5-cyanopentanoic acid. How do I improve coupling efficiency? A: The deletion is caused by incomplete acylation of the alpha-amine of the cyanopentanoic acid residue. While the cyano group is distant from the alpha-amine, the linear aliphatic chain can fold back or induce inter-chain hydrogen bonding (aggregation) due to the strong dipole moment of the nitrile.

  • Causality: Aggregation limits the accessibility of the incoming activated amino acid, stalling chain elongation[2].

  • Solution:

    • Use a highly reactive coupling reagent like HATU or COMU instead of standard HBTU/DIC.

    • Implement a double-coupling strategy for the incoming amino acid.

    • Utilize microwave-assisted SPPS (e.g., 75°C for 5 minutes) to disrupt inter-chain aggregation[4].

Q3: After global deprotection using catalytic hydrogenation, my peptide mass shifted by +4 Da. What happened? A: A +4 Da shift corresponds to the addition of two equivalents of hydrogen (H 2​ ), meaning your terminal nitrile ( −C≡N ) has been fully reduced to a primary amine ( −CH2​−NH2​ ), effectively converting the residue into lysine.

  • Causality: Palladium on carbon (Pd/C) with H 2​ gas is highly active toward nitriles, reducing them to primary or secondary amines.

  • Solution: Avoid catalytic hydrogenation when cyano amino acids are present. If you must remove benzyl-based protecting groups, use strong acid (like TFMSA or HF in Boc-SPPS) or switch entirely to Fmoc/tBu chemistry where global deprotection is achieved via TFA[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-(2S)-2-Amino-5-cyanopentanoic Acid

Objective: Achieve >99% coupling efficiency while preventing on-resin aggregation.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min)[4].

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-(2S)-2-Amino-5-cyanopentanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes (or 75°C for 5 min if using microwave SPPS)[4].

  • Validation (Kaiser Test): Perform a Kaiser test. A colorless/yellow bead indicates complete coupling (free amine consumed). A blue bead indicates incomplete coupling; if blue, repeat steps 3-4[2].

Protocol B: Anhydrous Cleavage and Global Deprotection

Objective: Cleave the peptide from the resin and remove side-chain protecting groups without hydrating the nitrile.

  • Preparation: Wash the peptide-resin with Dichloromethane (DCM) (5 × 1 min) and dry under vacuum for 1 hour.

  • Cocktail Formulation: Prepare an anhydrous cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% EDT. Critical: Do not add water.

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for 2 hours[4].

  • Precipitation: Filter the resin and collect the flow-through. Add the flow-through dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Validation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and analyze the crude pellet via LC-MS. The target mass should match the theoretical mass exactly, with no +18 Da peak.

Section 4: Quantitative Data

Table 1: Impact of Cleavage Cocktail Composition on Nitrile Hydration

Cleavage Cocktail Composition (v/v)Scavenger TypeNitrile Hydration (+18 Da)Cleavage Yield
TFA / H 2​ O / TIPS (95:2.5:2.5)Aqueous45 - 60%>95%
TFA / Phenol / H 2​ O / TIPS (88:5:5:2)Aqueous (Reagent K)65 - 80%>95%
TFA / TIPS / EDT (95:2.5:2.5)Anhydrous< 2%>90%
TFA / TIPS / DODT (95:2.5:2.5)Anhydrous< 1%>90%

Table 2: Coupling Efficiency of (2S)-2-Amino-5-cyanopentanoic Acid by Reagent

Coupling ReagentBaseConditionsCoupling EfficiencyEpimerization Risk
HBTU / HOBtDIPEART, 60 min85%Low
DIC / Oxyma PureNoneRT, 60 min92%Very Low
HATUDIPEART, 45 min>98%Moderate
DIC / Oxyma PureNoneMicrowave (75°C), 5 min>99%Low

Section 5: Visualizations

Troubleshooting Start LC-MS Analysis of Crude Peptide Containing (2S)-2-Amino-5-cyanopentanoic Acid Mass18 Mass Shift: +18 Da (Nitrile Hydration to Amide) Start->Mass18 Mass4 Mass Shift: +4 Da (Nitrile Reduction to Amine) Start->Mass4 MassDel Mass Shift: -142 Da (Deletion Sequence) Start->MassDel Fix18 Action: Optimize Cleavage Use anhydrous TFA/TIPS/EDT Strictly avoid H2O scavengers Mass18->Fix18 Fix4 Action: Avoid Hydrogenation Use orthogonal acid/base labile protecting groups Mass4->Fix4 FixDel Action: Enhance Acylation Double couple with HATU/DIPEA or use microwave SPPS (75°C) MassDel->FixDel

Diagnostic logic tree for resolving common mass shifts during cyano-peptide synthesis.

References

  • Source: nih.
  • Source: nih.
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS)
  • Source: chempep.

Sources

Chiral purity enhancement of (2S)-2-Amino-5-cyanopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Purity Enhancement of (2S)-2-Amino-5-cyanopentanoic Acid

Overview (2S)-2-Amino-5-cyanopentanoic acid (also known as L-lysine nitrile) is a highly valuable unnatural amino acid utilized in advanced peptide synthesis and as a biomarker for oxidative stress[1]. Achieving >99% enantiomeric excess (ee) is critical, as the (2R)-enantiomer can disrupt peptide secondary structures and receptor binding affinities. This support center provides troubleshooting guides and self-validating protocols for the three primary methods of chiral enhancement: Enzymatic Resolution, Diastereomeric Crystallization, and Chiral Chromatography.

Module 1: Enzymatic Resolution via L-Aminoacylase

FAQ: Why is my L-aminoacylase resolution yielding low enantiomeric excess (ee) for the (2S) isomer? Causality: The loss of stereoselectivity is almost always driven by pH drift during the hydrolysis phase. L-aminoacylase selectively hydrolyzes the N-acetyl group of the (2S)-enantiomer[2]. However, this hydrolysis releases acetic acid into the medium. If the reaction is not actively buffered or titrated, the pH drops below the enzyme's optimal range (typically pH 7.5–8.0). At a lower pH, the enzyme undergoes conformational changes that reduce its enantiomeric discrimination[3]. Solution: Implement an active autotitration system using 1M NaOH to maintain a strict pH of 7.8, and ensure the addition of Co2+ or Zn2+ cofactors, which are critical for the catalytic activity of acylases[2].

Self-Validating Protocol: L-Aminoacylase Resolution

  • N-Acetylation: Suspend racemic 2-amino-5-cyanopentanoic acid (100 mmol) in 50 mL of deionized water. Adjust to pH 9.0 using 2M NaOH. Slowly add acetic anhydride (120 mmol) while maintaining pH 9.0 via an autotitrator.

  • Enzymatic Hydrolysis: Dilute the racemic N-acetyl derivative to 0.2 M in 100 mM Tris-HCl buffer (pH 7.8). Add CoCl2​ to a final concentration of 0.5 mM[2].

  • Biocatalysis: Add L-aminoacylase (e.g., 50 U/mmol substrate). Incubate at 37°C (or 85°C if using a thermostable archaeal acylase[2]).

  • Self-Validation Step: Monitor the reaction via chiral HPLC. The reaction is complete only when exactly 50% conversion is reached. Do not proceed to workup until the ratio of free amino acid to N-acetyl amino acid is exactly 1:1.

  • Separation: Acidify to pH 5.0 to stop the reaction. Pass the mixture through a Dowex 50W-X8 cation-exchange resin. The unreacted (2R)-N-acetyl derivative washes through, while the target (2S)-2-amino-5-cyanopentanoic acid is retained and subsequently eluted with 1M NH4​OH .

EnzymaticResolution Racemic Racemic 2-Amino-5-cyanopentanoic acid Acetylation N-Acetylation (Ac2O, NaOH, pH 9) Racemic->Acetylation RacemicAc Racemic N-Acetyl Derivative Acetylation->RacemicAc Acylase L-Aminoacylase Incubation (pH 7.8, Co2+ cofactor) RacemicAc->Acylase Separation Ion-Exchange Separation (Self-Validation: Chiral HPLC) Acylase->Separation ProductS (2S)-2-Amino-5-cyanopentanoic acid (Target, ee > 99%) Separation->ProductS Eluate (NH4OH) ProductR (2R)-N-Acetyl-5-cyanopentanoic acid (Unreacted) Separation->ProductR Flow-through Racemization Base-Catalyzed Racemization & Recycling ProductR->Racemization Racemization->RacemicAc Recycle

Workflow for L-aminoacylase-mediated chiral resolution and recycling of the unreacted enantiomer.

Module 2: Diastereomeric Salt Crystallization

FAQ: The diastereomeric salt is "oiling out" instead of crystallizing. How do I induce proper crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the diastereomeric salt is lower than the phase separation temperature in your chosen solvent. The terminal cyano group of 2-amino-5-cyanopentanoic acid significantly increases the molecule's dipole moment and hydrogen-bonding capacity, making it highly soluble in polar protic solvents and prone to forming supersaturated syrups. Solution: Shift from a purely protic solvent (like pure ethanol) to a binary solvent system (e.g., Ethanol/Acetone or Methanol/Ethyl Acetate) to lower the solubility threshold and promote nucleation over phase separation.

Self-Validating Protocol: CSA Salt Formation

  • Salt Formation: Dissolve racemic 2-amino-5-cyanopentanoic acid (50 mmol) and (1R)-(-)-10-Camphorsulfonic acid (CSA) (50 mmol) in 75 mL of a 1:1 mixture of Methanol and Ethyl Acetate at 60°C.

  • Controlled Cooling: Cool the solution at a strict rate of 0.1°C/min to 20°C to prevent rapid supersaturation and oiling out.

  • Self-Validation Step: Isolate the first crop of crystals. Before proceeding to recrystallization, sample the mother liquor. If the mother liquor shows an enrichment of the (2R)-enantiomer (ee > 40%), the forward crystallization of the (2S)-salt is successful.

  • Liberation: Dissolve the enriched (2S)-salt in minimal water and pass through a weakly basic anion exchange resin to remove the CSA, yielding the free (2S)-amino acid.

Module 3: Preparative Chiral Chromatography

FAQ: I am observing severe peak tailing and poor resolution ( Rs​<1.5 ) on my Chiral Stationary Phase (CSP). What is the mechanism behind this? Causality: Underivatized amino acids exist as zwitterions. The highly polar ammonium and carboxylate groups, combined with the electron-withdrawing cyano group, cause non-specific, high-affinity secondary interactions with the residual silanols on standard polysaccharide-based CSPs[4]. This leads to severe peak tailing and loss of baseline resolution. Solution: You must either derivatize the amino acid (e.g., N-Boc or N-Fmoc) to mask the zwitterionic center, or use a specialized Zwitterionic CSP (e.g., Chiralpak ZWIX) or a Crown Ether CSP that specifically coordinates the primary amine[4].

ChiralChromatography Start Sample: (2S)-2-Amino-5-cyanopentanoic acid State Is the amino acid derivatized? Start->State Underivatized Underivatized (Zwitterionic) State->Underivatized No Derivatized N-Boc / N-Fmoc Derivatized State->Derivatized Yes ZwitterCSP Zwitterionic CSP (e.g., ZWIX) Mobile Phase: MeOH/H2O + Additives Underivatized->ZwitterCSP CrownCSP Crown Ether CSP Mobile Phase: Acidic Aqueous Underivatized->CrownCSP PolyCSP Polysaccharide CSP (e.g., AD-H) Mobile Phase: Hexane/IPA + TFA Derivatized->PolyCSP Validation Self-Validation: Check Rs > 1.5 ZwitterCSP->Validation CrownCSP->Validation PolyCSP->Validation

Decision tree for selecting chiral stationary phases based on the analyte derivatization state.

Quantitative Method Comparison

To assist in selecting the appropriate chiral enhancement strategy, the following table summarizes the performance metrics of each method based on empirical data for cyano-aliphatic amino acids.

Enhancement MethodTypical Yield (%)Target Enantiomeric Excess (ee %)ScalabilityRelative CostPrimary Limitation
L-Aminoacylase Resolution 45–48% (Max 50% per cycle)> 99.5%High (Industrial)LowRequires N-acetylation step
Diastereomeric Crystallization 30–40%90–95%MediumLowProne to oiling out
Preparative Chiral HPLC (ZWIX) > 90% (Recovery)> 99.9%Low (Analytical/Prep)HighLow throughput

References[1] Title: Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.est.0c06830[2] Title: A thermostable L-aminoacylase from Thermococcus litoralis: Cloning, overexpression, characterization, and applications in biotransformations. Source: ResearchGate. URL:https://www.researchgate.net/publication/11467464_A_thermostable_L-aminoacylase_from_Thermococcus_litoralis_Cloning_overexpression_characterization_and_applications_in_biotransformations[3] Title: Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Source: NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11511599/[4] Title: Chromatographic Studies of Protein-Based Chiral Separations. Source: MDPI. URL:https://www.mdpi.com/2073-4360/8/9/324

Sources

Technical Support Center: (2S)-2-Amino-5-cyanopentanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the synthesis and purification of (2S)-2-Amino-5-cyanopentanoic acid (commonly known as L-lysine nitrile).

Synthesizing this unnatural amino acid via the hypochlorite-mediated oxidation of L-lysine is highly efficient, but it is prone to specific mechanistic pitfalls—namely over-oxidation, incomplete dehydrohalogenation, and concerted decarboxylation. This guide breaks down the chemical causality behind these impurities and provides field-proven, self-validating protocols to ensure high-yield, high-purity production.

Mechanistic Pathway & Impurity Origins

To effectively troubleshoot, we must first understand the reaction's logical flow. The synthesis relies on the sequential halogenation of the ϵ -amine, followed by a double dehydrohalogenation to yield the nitrile. Deviations in stoichiometry, solvent environment, or pH will force the reaction down parasitic pathways (e.g., the semialdehyde shunt).

Mechanism A N-α-Boc-L-Lysine (Starting Material) B N-ε-Monochloramine Intermediate A->B NaOCl G Decarboxylation (If Unprotected) A->G Free α-amine + NaOCl C N,N-ε-Dichloramine Intermediate B->C NaOCl F 2-Aminoadipic Acid (Hydrolysis Impurity) B->F Semialdehyde Shunt D Boc-Lysine Nitrile (Protected Precursor) C->D -2 HCl (t-BuOH) E (2S)-2-Amino-5-cyanopentanoic acid (Target Product) D->E TFA Deprotection D->F Aqueous Hydrolysis

Fig 1: Synthesis pathway of (2S)-2-Amino-5-cyanopentanoic acid and primary impurity shunts.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with 2-aminoadipic acid (2-AAA). How is this forming and how do I prevent it?

Causality: 2-AAA is an over-oxidation and hydrolysis byproduct. As demonstrated in studies of myeloperoxidase-mediated lysine oxidation [1], at low molar ratios of oxidant to substrate, the N

ϵ -monochloramine intermediate degrades into a transient semialdehyde, which rapidly oxidizes into 2-AAA. Furthermore, the final nitrile can hydrolyze into 2-AAA if exposed to harsh aqueous acids or bases during workup. Solution: You must maintain a strict stoichiometric excess of hypochlorite (e.g., 4.5 to 5.0 molar equivalents) to rapidly push the monochloramine intermediate to the N,N -dichloramine state, bypassing the semialdehyde shunt. During the deprotection step, avoid prolonged heating in strong aqueous acids (like 6N HCl); instead, use anhydrous Trifluoroacetic Acid (TFA) in dichloromethane (CH₂Cl₂).
Q2: LC-MS analysis shows significant levels of mono- and dihalogenated amine intermediates. How do I force the reaction to completion?

Causality: The conversion of the N,N -dichloroamine intermediate to the nitrile requires a double dehydrohalogenation step (-2 HCl). In purely aqueous or standard methanolic solvents, this elimination reaction can stall, leaving non-polar chlorinated intermediates in your mixture. Solution: Incorporate tert-butanol as a co-solvent. Research published in [2] indicates that adding tert-butanol significantly enhances the dehydrohalogenation kinetics. To self-validate the removal of any remaining stalled intermediates, implement a non-polar solvent extraction (e.g., pentane) post-reaction. This selectively partitions the unreacted, non-polar chloramines into the organic waste phase.

Q3: I am observing massive yield losses and detecting truncated masses. What went wrong?

Causality: If you attempt this synthesis using unprotected L-lysine, the free α -amine will react with hypochlorous acid to form an α -chloramine. This triggers a concerted decarboxylation mechanism, destroying the amino acid backbone entirely. Solution: You must use a base-stable protecting group on the α -amine. N

α -Boc-L-Lysine is the industry standard because the tert-butyloxycarbonyl (Boc) group is completely stable under the basic hypochlorite oxidation conditions, isolating the reactivity to the ϵ -amine.
Q4: What is the optimal method for separating unreacted Boc-Lysine from the synthesized Boc-Lysine nitrile?

Causality: Both molecules are highly polar and share similar solubility profiles, making standard liquid-liquid extraction insufficient for separating the starting material from the product. Solution: Utilize Solid Phase Extraction (SPE) using a C18 cartridge (e.g., Supelco DSC-18) or semi-preparative reverse-phase HPLC. The conversion of the amine to a nitrile alters the hydrophobicity sufficiently for chromatographic resolution (e.g., Boc-lysine elutes at ~8.2 min, while Boc-lysine nitrile elutes at ~11.2 min on a standard C18 column with 5% acetonitrile) [2].

Standardized Experimental Protocol

Below is the field-proven, step-by-step methodology designed to structurally eliminate the impurities discussed above.

Protocol S1 Step 1: Oxidation React N-α-Boc-L-Lysine with NaOCl in EtOH/t-BuOH (24h, 40°C) S2 Step 2: Organic Extraction Add H2O/Pentane (pH 7.0). Extract chloramines into organic waste. S1->S2 S3 Step 3: SPE Purification Load aqueous phase onto C18 cartridge. Elute Boc-Nitrile with 20% MeCN. S2->S3 S4 Step 4: Deprotection Concentrate and treat with 50% TFA in CH2Cl2. S3->S4 S5 Step 5: Final Isolation Evaporate to yield pure (2S)-2-Amino-5-cyanopentanoic acid. S4->S5

Fig 2: Step-by-step experimental workflow for high-purity lysine nitrile synthesis.

Step-by-Step Methodology

Oxidation Setup: Dissolve 50 mg (0.2 mmol) of N

α -Boc-L-Lysine in 15 mL of methanol (or ethanol) and 50 μL of tert-butanol (acts as a dehydrohalogenation promoter).
  • Halogenation: Add 100 mg (1 mmol) of Calcium hypochlorite or 4.5 mmol of NaOCl. Stir the mixture rapidly at 40 °C for 24 hours. Self-Validation: The solution should maintain a basic pH during this phase to prevent premature Boc cleavage.

  • Liquid-Liquid Extraction (Impurity Removal): Sequentially add 8 mL of deionized water and 8 mL of pentane. Neutralize the pH to exactly 7.0 using 0.1 M hydrochloric acid.

  • Phase Separation: Vortex thoroughly and allow the phases to separate. Extract and discard the upper non-polar pentane layer. Causality: This step physically removes mono- and dihalogenated amine intermediates, preventing them from contaminating the final product.

  • SPE Purification: Concentrate the aqueous phase to ~1 mL under vacuum. Adjust the pH to 4.5 with 0.1 M HCl and load onto a preconditioned 12 mL C18 Solid Phase Extraction (SPE) cartridge. Rinse with water (3 × 5 mL) to remove inorganic salts.

  • Elution: Elute the Boc-protected lysine nitrile using three 8 mL portions of 0.05% formic acid in 20% acetonitrile. Combine and concentrate to dryness.

  • Deprotection: Resuspend the dried intermediate in 200 μL of CH₂Cl₂ and add 60 μL of Trifluoroacetic acid (TFA). Incubate at room temperature for 30 minutes to cleave the Boc group.

  • Final Polish: Evaporate the solvent under a stream of nitrogen and lyophilize to yield pure (2S)-2-Amino-5-cyanopentanoic acid (Expected overall yield: ~80-85%).

  • Quantitative Impurity Profiling

    Use the following table to cross-reference your LC-MS data against known failure modes in the synthesis workflow.

    ImpurityChemical OriginDetection (LC-MS)Mitigation StrategyTypical Yield Impact2-Aminoadipic acid (2-AAA)Semialdehyde shunt / Aqueous Hydrolysism/z 162.07 [M+H]⁺Maintain >4.5x molar excess of NaOCl; avoid strong aqueous acids/bases.-10% to -25%Dichloramine IntermediatesIncomplete dehydrohalogenationm/z ~241.0 (Boc-protected)Add tert-butanol co-solvent; extract rigorously with pentane.-5% to -15%Decarboxylation ProductsUnprotected α -amine oxidationVariable (Truncated)Strictly use N α -Boc-L-Lysine starting material.Up to -80%Unreacted Boc-LysineIncomplete oxidationm/z 247.16[M+H]⁺Extend reaction time to 24h at 40°C; purify via C18 SPE.-5% to -10%

    References

    • Title: Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo Source: Journal of Biological Chemistry / PMC URL: [Link]

    • Title: Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters Source: Analytical Chemistry (ACS Publications) URL: [Link]

    • Title: Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination Source: Environmental Science & Technology (ACS Publications) URL: [Link]

    Technical Support Center: Method Refinement for Quantitative Analysis of (2S)-2-Amino-5-cyanopentanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of (2S)-2-Amino-5-cyanopentanoic acid. As a non-proteinogenic amino acid, its accurate quantification is critical for applications ranging from biomarker discovery to pharmaceutical quality control. The inherent analytical challenges of this small, polar molecule necessitate robust and refined methodologies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common issues encountered during experimental workflows.

    Methodology Overview: A Validated Approach

    The quantitative analysis of (2S)-2-Amino-5-cyanopentanoic acid presents a primary challenge due to its lack of a native chromophore or fluorophore, rendering direct detection by UV-Vis or fluorescence spectroscopy highly insensitive.[1][2] Consequently, a pre-column derivatization strategy is essential. This approach involves chemically modifying the analyte to attach a tag that is readily detectable, thereby enhancing sensitivity and often improving chromatographic behavior on reverse-phase columns.

    The overall workflow is a multi-step process requiring careful optimization at each stage to ensure accuracy and reproducibility.

    Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile, TCA) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Derivatize Pre-Column Derivatization (e.g., Marfey's Reagent) Supernatant->Derivatize Inject HPLC / UPLC Injection Derivatize->Inject Separate Reverse-Phase C18 Separation Inject->Separate Detect Detection (FLD or MS/MS) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify Report Data Reporting & Validation Quantify->Report

    Caption: General experimental workflow for quantification.

    Frequently Asked Questions (FAQs)

    Q1: Why is derivatization mandatory for analyzing this compound? (2S)-2-Amino-5-cyanopentanoic acid, like most amino acids, lacks a significant chromophore that absorbs light in the UV-Vis spectrum (typically >220 nm), where modern HPLC detectors operate with stability and specificity.[2] Direct analysis is therefore impractical due to extremely low sensitivity. Pre-column derivatization attaches a molecule with strong UV absorbance or fluorescence properties, enabling detection at very low concentrations.[3]

    Q2: Which derivatization reagent is best for my application? The choice of reagent depends on the analytical goal, particularly whether chiral separation is required.

    • For Chiral Analysis (Enantiomeric Purity): Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is the gold standard. It reacts with the primary amine of the (S)- and (R)-enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase C18 column, allowing for the quantification of each enantiomer individually.[1]

    • For High-Sensitivity Achiral Analysis: Reagents like o-phthalaldehyde (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC) are excellent choices for fluorescence detection, which is typically more sensitive than UV detection.[2][4] Waters' AccQ•Tag reagent (AQC) is another robust option that creates stable derivatives suitable for either UV or fluorescence detection.[5]

    Chiral_Separation Analyte (S)-ACPA & (R)-ACPA (Enantiomers) Products Diastereomer 1 (L-S) Diastereomer 2 (L-R) Analyte->Products + Reagent Marfey's Reagent (Chiral) Reagent->Products Separation Separable on Achiral C18 Column Products->Separation

    Caption: Logical diagram of the chiral separation strategy.

    Q3: Should I use HPLC with Fluorescence Detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)? Both are powerful techniques, and the choice depends on available instrumentation, sample matrix complexity, and the need for specificity.

    FeatureHPLC-FLDLC-MS/MS
    Principle Detects light emitted from fluorescent derivatives.Measures mass-to-charge ratio of ionized molecules.
    Selectivity High, but susceptible to interference from other fluorescent compounds.Very high; specificity is based on parent and fragment ion masses.
    Sensitivity Excellent, often in the low nanomolar range.[2]Excellent, can reach picomolar or femtomolar levels.[6]
    Matrix Effects Less prone to ion suppression than MS.Can suffer from ion suppression or enhancement from co-eluting matrix components, requiring careful sample cleanup or use of stable isotope-labeled internal standards.[7]
    Derivatization Mandatory for this analyte.Often beneficial for improving chromatography and sensitivity, but direct analysis using HILIC is sometimes possible.[8][9]
    Cost Lower initial and operational cost.Higher initial and operational cost.

    Q4: How do I prepare samples from complex biological matrices like plasma? The primary goal is to remove proteins, which can precipitate in the HPLC system and irreversibly damage the column.[10]

    • Protein Precipitation: This is the most common and straightforward method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid - TCA) to the sample.[5][11] A typical procedure is to add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed (>12,000 x g) to pellet the precipitated proteins.[8] The resulting supernatant is then collected for derivatization.

    • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be used. A mixed-mode cation exchange (MCX) resin is often effective for enriching basic compounds like amino acids from the matrix.[11]

    Q5: How stable are my standard solutions and derivatized samples?

    • Stock Solutions: Un-derivatized amino acid stock solutions are generally stable for several weeks when stored at 4°C.[12] However, it is best practice to prepare fresh working standards from a stock solution daily. Avoid storing methionine stock solutions for long periods, as it is prone to oxidation.[12]

    • Derivatized Samples: The stability of derivatized samples varies significantly with the reagent used. For instance, FMOC derivatives are quite stable,[13] while OPA derivatives are less so and should be analyzed promptly. It is crucial to validate the stability of derivatized samples in the autosampler over the expected duration of the analytical run. Storing samples at 4°C in the autosampler is standard practice.[9]

    Troubleshooting Guide

    ProblemPotential Cause(s)Recommended Solution(s)
    No Peak or Very Low Signal 1. Derivatization Failure: Incorrect pH, expired/degraded reagent, insufficient reaction time/temperature.[2] 2. Sample Degradation: Analyte instability in the matrix or during processing.[14] 3. Incorrect Instrument Settings: Wrong FLD wavelengths or MS/MS transitions selected.1. Check Derivatization: Verify the pH of the reaction buffer (e.g., borate buffer for OPA/FMOC, bicarbonate for Marfey's). Use fresh reagents. Optimize reaction time and temperature. 2. Ensure Stability: Keep samples on ice or at 4°C during processing. Use a stable isotopically-labeled internal standard to correct for losses. 3. Verify Method: Confirm instrument parameters match the derivatizing agent's properties.
    Poor Peak Shape (Tailing, Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Solvent Mismatch: Sample diluent is much stronger than the initial mobile phase, causing band broadening.[14] 3. Column Contamination: Buildup of matrix components or strongly retained compounds.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Match Solvents: Reconstitute the final derivatized sample in a solvent similar to or weaker than the starting mobile phase composition. 3. Clean Column: Flush the column with a strong solvent wash sequence. Always use a guard column with biological samples.
    Poor Resolution 1. Suboptimal Gradient: The mobile phase gradient is too steep, causing peaks to co-elute. 2. Insufficient Efficiency: Old column, incorrect flow rate, or excessive system dead volume. 3. Derivatization Artifacts: Side-reactions creating interfering peaks.1. Optimize Gradient: Decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-95% B in 20 min) to improve separation.[15] 2. Check System: Replace the column if it has exceeded its lifetime. Verify the pump is delivering the correct flow rate. 3. Refine Derivatization: Ensure precise control over reaction time and temperature to minimize side product formation.
    High Result Variability (%RSD > 15%) 1. Inconsistent Derivatization: Manual pipetting errors, temperature fluctuations between samples. 2. Injection Inaccuracy: Air bubbles in the autosampler syringe or sample loop. 3. Sample Instability: Degradation of the derivatized analyte in the autosampler over the course of a long run.1. Automate/Standardize: Use an autosampler with a pre-column derivatization program for maximum consistency.[16] Use a high-quality pipette and be consistent. 2. Maintain Autosampler: Purge the system to remove bubbles. Ensure sufficient sample volume for injection. 3. Validate Stability: Perform an autosampler stability study to confirm that results do not drift over time. If unstable, shorten batch sizes.

    Validated Experimental Protocols

    Protocol 1: Protein Precipitation from Human Plasma

    Causality: This protocol uses acetonitrile to denature and precipitate proteins. The cold temperature enhances the efficiency of precipitation. The high-speed centrifugation ensures a compact pellet and a clear supernatant, preventing particulates from being carried into the derivatization step.

    • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard (if used).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[8]

    • Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube for the derivatization step.

    Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA)

    Causality: This reaction requires a basic pH (provided by sodium bicarbonate) to deprotonate the primary amine of the analyte, allowing it to act as a nucleophile and attack the electron-deficient fluorodinitrophenyl ring of the FDAA. The reaction is stopped and stabilized by acidification with HCl.

    • To 50 µL of the sample supernatant (from Protocol 1) or standard solution, add 20 µL of 1 M sodium bicarbonate solution.

    • Add 100 µL of Marfey's reagent (1% w/v in acetone).

    • Vortex the mixture and incubate at 40°C for 60 minutes in a water bath.[1]

    • Stop the reaction by adding 10 µL of 2 M HCl.[1]

    • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

    Protocol 3: Example HPLC-FLD Operating Conditions

    Causality: A gradient elution is used because it allows for the separation of compounds with a range of polarities. It starts with a high aqueous content to retain polar analytes and gradually increases the organic content to elute more hydrophobic compounds, such as the derivatized products.

    ParameterCondition
    HPLC System Agilent 1260 Infinity II or equivalent
    Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
    Mobile Phase A 25 mM Sodium Acetate, pH 6.5
    Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
    Gradient 0-2 min, 10% B; 2-15 min, 10-60% B; 15-16 min, 60-90% B; 16-18 min, 90% B
    Flow Rate 1.0 mL/min
    Column Temp. 40°C
    Injection Vol. 10 µL
    FLD Wavelength Excitation: 340 nm, Emission: 500 nm

    Method Performance and Validation

    A robust quantitative method must be validated to prove its reliability. Key parameters are summarized below.

    Validation ParameterAcceptance CriteriaRationale
    Linearity (R²) > 0.99Ensures the detector response is proportional to the analyte concentration across the desired range.
    LLOQ Signal-to-Noise Ratio (S/N) ≥ 10Defines the lowest concentration that can be quantified with acceptable precision and accuracy.[1]
    Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Measures the closeness of agreement between repeated measurements, indicating method reproducibility.[17]
    Accuracy (%RE) Within ±15% (±20% at LLOQ)Measures the closeness of the measured value to the true value, indicating method bias.[17]
    System Suitability Consistent retention time, peak shape, and resolution between critical pairs.Confirms the analytical system is performing correctly before injecting unknown samples.

    References

    • PubChem. (2S)-2-Amino-5-cyanopentanoic acid. National Center for Biotechnology Information. [Link]

    • Jo, E., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI Atmosphere. [Link]

    • Metcalf, J. S., et al. (2021). Cyanotoxin analysis and amino acid profiles of cyanobacterial food items from Chad. Scientific Reports. [Link]

    • Shimadzu. (2019). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu Application News. [Link]

    • Loguinov, A. V., et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC. [Link]

    • Teysseire, F.-X., & Gagnon, C. (2023). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. MDPI Toxins. [Link]

    • ResearchGate. (2023). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. ResearchGate. [Link]

    • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

    • SCIEX. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. SCIEX. [Link]

    • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2016). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

    • SPARC BioCentre. (n.d.). Sample Preparation - Molecular Analysis. The Hospital for Sick Children. [Link]

    • Zhang, Y., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI Metabolites. [Link]

    • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

    • Gloerich, J., et al. (2006). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. OPUS at UTS. [Link]

    • Ciborowski, M., et al. (2015). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC. [Link]

    • Karagianni, A., et al. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. MDPI Pharmaceutics. [Link]

    • Lee, S., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI Molecules. [Link]

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    Dynamic kinetic resolution for (S)-2-amino-acid synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    An enantioselective method for synthesizing chiral molecules, Dynamic Kinetic Resolution (DKR) is a powerful strategy in asymmetric synthesis, allowing for the conversion of a racemic mixture into a single, enantiomerically pure product with a theoretical yield of up to 100%.[1] This technique overcomes the 50% yield limitation of traditional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer.[2] In the context of producing valuable (S)-2-amino acids, DKR typically employs a dual-catalyst system: an enzyme, such as a lipase or amidase, for the enantioselective transformation, and a compatible racemization catalyst, often a metal complex or an aldehyde, to continuously replenish the desired substrate enantiomer.[2][3]

    This Technical Support Center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of developing and optimizing DKR for (S)-2-amino-acid synthesis.

    I. Troubleshooting Guide

    This section addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established principles.

    Problem 1: Low Yield (< 90%) with Low Enantiomeric Excess (ee) of the (S)-Product

    Symptom: Your reaction stops prematurely, and analysis shows a significant amount of unreacted starting material, which is now enriched in the (R)-enantiomer. The product you have formed has a low ee.

    This is the classic sign of a failed DKR, where the process has reverted to a simple kinetic resolution. The core of the issue lies in the racemization step.

    Potential Causes & Solutions:

    • Inefficient Racemization: The rate of racemization (krac) is not significantly faster than the rate of the enzymatic reaction of the slow-reacting (R)-enantiomer (kR). For an effective DKR, the racemization of the unwanted enantiomer must be rapid enough to maintain a nearly 1:1 ratio of enantiomers in the starting material pool throughout the reaction.[2][4]

      • Solution: Increase the loading of the racemization catalyst. Perform a control experiment with only the racemic starting material and the racemization catalyst to independently measure the racemization rate. A general guideline is that the racemization rate should be at least 10 times faster than the rate of conversion of the slower-reacting enantiomer.[4]

      • Solution: Switch to a more active racemization catalyst. For example, palladium nanocatalysts on supports like aluminum hydroxide (Pd/AlO(OH)) have shown significantly faster racemization rates for amines compared to commercial Pd/Al2O3.[5]

    • Racemization Catalyst Deactivation: Components of the reaction mixture may be poisoning your racemization catalyst. This is a common issue in chemoenzymatic systems where the two catalysts are not fully compatible.[2][6][7]

      • Solution: Identify the deactivating agent. For instance, if you are using an acylating agent like acetic anhydride (Ac₂O) with a ruthenium racemization catalyst, the catalyst can be deactivated by the formation of stable ruthenium-acetate complexes.[6][7] Switching to a different acylating agent, such as an acyl carbonate, can circumvent this issue.[6][7]

      • Solution: Employ heterogeneous catalysts. A solid-supported racemization catalyst (e.g., Pd/CaCO₃) can sometimes be less susceptible to deactivation by soluble components and offers the advantage of easier removal post-reaction.[8]

    • Enzyme Inhibition by Racemization Catalyst: The metal catalyst used for racemization may coordinate to the active site of the enzyme, leading to its deactivation.[2]

      • Solution: Use immobilized catalysts. Immobilizing the enzyme (e.g., Novozym-435, which is Candida antarctica lipase B immobilized on acrylic resin) or the metal catalyst can prevent direct interaction and deactivation. This physical separation is a cornerstone of successful combined chemoenzymatic processes.

      • Solution: Conduct a control experiment by incubating the enzyme and the racemization catalyst together under reaction conditions (without the substrate). Measure the enzyme's activity over time to determine if deactivation is occurring.

    Troubleshooting Workflow: Inefficient Racemization

    DKR_Troubleshooting start Low Yield & Low ee check_rac Is k_rac >> k_slow? start->check_rac rac_ok Yes check_rac->rac_ok  Rate seems sufficient rac_slow No check_rac->rac_slow  Rate is the issue check_compat Check Catalyst Compatibility rac_ok->check_compat increase_cat Increase Racemization Catalyst Loading rac_slow->increase_cat change_cat Switch to More Active Catalyst rac_slow->change_cat end_rac Re-run DKR increase_cat->end_rac change_cat->end_rac end_compat Address Deactivation (See Problem 2) check_compat->end_compat

    Caption: A logical workflow for diagnosing and solving inefficient racemization in DKR.

    Problem 2: High Yield (> 90%) but Low Enantiomeric Excess (ee)

    Symptom: The reaction proceeds to full conversion, but the desired (S)-amino acid product is nearly racemic.

    This outcome suggests that while the overall transformation is occurring, the crucial element of stereocontrol has been lost.

    Potential Causes & Solutions:

    • Product Racemization: The reaction conditions required for substrate racemization are too harsh and are also causing the chiral center of the (S)-product to racemize.[4][9]

      • Solution: Perform a crucial control experiment. Subject your enantiomerically pure (S)-product to the full reaction conditions (including the racemization catalyst) but without the starting material. Monitor the ee of the product over time. If it decreases, product racemization is the culprit.

      • Solution: Mitigate the conditions. Reduce the reaction temperature, lower the concentration of the racemization catalyst, or switch to a milder catalyst to find a window where the substrate racemizes efficiently but the product does not.

    • Poor Enzyme Enantioselectivity (Low E-value): The enzyme itself is not selective enough under your specific reaction conditions (solvent, temperature, pH). The enantiomeric ratio (E) of an enzyme is a measure of its selectivity, and for a high-ee DKR, a high E-value is essential.[4]

      • Solution: Re-optimize the enzymatic resolution step in isolation. Screen different solvents, temperatures, and pH (if in an aqueous environment) to maximize the enzyme's E-value. Sometimes, a solvent change can dramatically improve enantioselectivity.

      • Solution: Consider a different enzyme. If optimization fails, the chosen enzyme may be unsuitable for the substrate. Screen a panel of different hydrolases (e.g., other lipases, proteases) to find a more selective biocatalyst.[10]

    • Dominant Non-Enzymatic Background Reaction: A non-selective chemical reaction (e.g., base-catalyzed hydrolysis of an ester substrate) is occurring in parallel with the selective enzymatic reaction.[9]

      • Solution: Run the reaction without the enzyme. If you still observe significant product formation, a background reaction is competing. Adjust the reaction conditions (e.g., change the base, lower the temperature) to suppress this non-selective pathway.

    Problem 3: Significant Byproduct Formation

    Symptom: Your reaction mixture contains multiple unexpected products, leading to low yield of the desired amino acid and complicating purification.

    Byproducts in DKR often stem from the reactivity of the metal racemization catalyst or the instability of the substrates/products under the reaction conditions.

    Potential Causes & Solutions:

    • Decomposition via Racemization Catalyst: Metal catalysts, particularly palladium, can catalyze side reactions. A common side product with amino esters is the deaminated analog (e.g., propyl 3-phenylpropanoate from propyl β-phenylalaninate). This is often promoted by higher temperatures.[8]

      • Solution: Lower the reaction temperature. While this may slow down the racemization, it can significantly improve selectivity by disfavoring the decomposition pathway.[8]

      • Solution: Choose a different catalyst support. The acidity of the catalyst support can influence side reactions. For instance, moving from Al₂O₃ to a more neutral support like CaCO₃ or AlO(OH) might reduce undesired pathways.[5][8]

    • Hydrolysis of Acyl Donor: In DKR involving acylation (e.g., with a lipase), the acyl donor (like ethyl acetate) can be hydrolyzed by trace amounts of water, especially at elevated temperatures.

      • Solution: Add molecular sieves. The inclusion of activated molecular sieves (e.g., 4Å) is a standard and effective practice to scavenge trace water and prevent unwanted hydrolysis, thereby improving catalyst stability and reaction efficiency.[5]

    II. Frequently Asked Questions (FAQs)

    Q1: How do I select an appropriate racemization catalyst for my specific amino acid derivative?

    A: The choice is highly dependent on the substrate's structure and protecting groups.

    • For N-Acyl Amino Acid Esters: Heterogeneous palladium catalysts are a common and effective choice. Catalysts like 5% Pd on CaCO₃ or 1% Pd on AlO(OH) are frequently used and can be effective under relatively mild conditions (e.g., 70°C in toluene).[5][8]

    • For Unprotected Amino Acids: Direct racemization is more challenging. A successful strategy involves the in-situ formation of a Schiff base with an aldehyde, which facilitates racemization of the α-proton. Pyridoxal-5-phosphate (PLP) is a bio-inspired catalyst for this purpose.[11] Another powerful method uses the formation of square-planar Ni(II) complexes with chiral Schiff base ligands, which allows for DKR of unprotected amino acids.[12][13]

    • For Amino Acid Amides: Specific racemases, such as α-amino-ε-caprolactam (ACL) racemase, have been shown to effectively racemize amino acid amides, enabling a fully enzymatic DKR system when paired with a stereoselective amidase.[14][15]

    Q2: What are the key parameters to consider for the enzyme resolution step?

    A: The success of the DKR hinges on a highly selective and efficient enzymatic resolution. Key parameters include:

    • Enzyme Choice: Lipases (e.g., Candida antarctica Lipase B, often as Novozym-435) are workhorses for resolving N-acylated amino esters.[5] For amino acid amides, D-aminopeptidases or L-amino acid amidases are used to produce the corresponding D- or L-amino acids.[14][15]

    • Solvent: Organic solvents like toluene, THF, or MTBE are common for lipase-catalyzed reactions. The choice of solvent can significantly impact enzyme activity and enantioselectivity.

    • Temperature: While higher temperatures favor racemization, they can denature the enzyme. A compromise is often needed, typically in the range of 50-70°C for robust enzymes like Novozym-435.

    • Acyl Donor (for lipases): Simple esters like ethyl acetate or isopropenyl acetate are often used as both the solvent and the acylating agent.[1][5]

    Q3: How is the Curtin-Hammett principle relevant to DKR?

    A: DKR is a classic example of a system under Curtin-Hammett control. This principle states that the product ratio is determined not by the ground-state populations of the interconverting starting material enantiomers, but by the difference in the free energies of the transition states leading to the products.[4] For DKR, this means that as long as the racemization is fast enough to constantly re-establish the equilibrium between the (R) and (S) enantiomers, the final product distribution will be dictated solely by the relative rates at which the enzyme converts each enantiomer. This is why achieving a high ee is possible even when starting from a 50:50 mixture.

    Conceptual Diagram of Dynamic Kinetic Resolution

    DKR_Concept For high ee: k_rac >> k_S > k_R S_R (R)-Amino Acid Derivative S_S (S)-Amino Acid Derivative S_R->S_S k_rac (Racemization Catalyst) Product (S)-Product S_S->Product k_S (fast) (Enzyme)

    Caption: The DKR cycle, where rapid racemization (k_rac) continuously feeds the desired (S)-enantiomer into the fast enzymatic transformation (k_S).

    III. General Experimental Protocol: DKR of an N-Acyl Amino Acid Ester

    This protocol provides a starting point for the chemoenzymatic DKR of a generic N-acetyl-DL-phenylalanine methyl ester using a lipase and a palladium catalyst.

    Materials:

    • N-acetyl-DL-phenylalanine methyl ester (Substrate)

    • Novozym-435 (Candida antarctica Lipase B, immobilized)

    • Palladium on Calcium Carbonate (5 wt% Pd/CaCO₃)

    • Toluene (Anhydrous)

    • n-Butanol (Acyl Acceptor)

    • Activated 4Å Molecular Sieves

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated 4Å molecular sieves (approx. 100 mg per mmol of substrate).

    • Addition of Reagents: Under an inert atmosphere, add the N-acetyl-DL-phenylalanine methyl ester (1.0 eq), Pd/CaCO₃ (1-5 mol%), and anhydrous toluene (to achieve a substrate concentration of ~0.1 M).

    • Racemization Check (Optional but Recommended): Heat the mixture to 70°C and stir for 1-2 hours. Take a small aliquot, filter it, and analyze by chiral HPLC to confirm that racemization is occurring effectively before adding the enzyme.

    • Initiate DKR: Add Novozym-435 (10-50 mg per mmol of substrate) and n-butanol (1.5 eq).

    • Reaction Monitoring: Maintain the reaction at 70°C with vigorous stirring. Monitor the progress by taking aliquots periodically (e.g., every 2-4 hours). Quench the aliquot with a small amount of solvent, filter through a syringe filter to remove the heterogeneous catalysts, and analyze by chiral HPLC to determine conversion and the enantiomeric excess of the product and remaining starting material.

    • Workup: Once the reaction has reached completion (typically >98% conversion), cool the mixture to room temperature. Filter off the molecular sieves, Pd/CaCO₃, and immobilized enzyme. Wash the solids with a small amount of toluene or ethyl acetate.

    • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the enantiomerically pure (S)-N-acetyl-phenylalanine butyl ester.

    Summary of Typical DKR Parameters
    ParameterRacemization CatalystResolution CatalystSubstrate ExampleTypical ConditionsYield / eeReference
    Catalyst Pd/CaCO₃ (5 mol%)LipasePropyl β-phenylalaninateToluene, 70°C, 24hGood Yields[8]
    Catalyst Pd/AlO(OH) nanocatalystNovozym-435Primary AminesEthyl Acetate, 70-100°C85-99% / 97-99%[5]
    Catalyst ACL RacemaseD-aminopeptidase (DAP)DL-Alanine AmideAqueous Buffer, pH 7.0, 30°CQuantitative / >99%[14][15]
    Catalyst Ni(II)-Schiff Base(Self-resolution)Unprotected Amino AcidsMeOH, K₂CO₃, 60°C>95% / >90%[12][13]

    IV. References

    • Lirias, S., et al. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. RSC. Available at: [Link]

    • Kim, Y., Park, J., & Kim, M.-J. (2011). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. ChemCatChem. Available at: [Link]

    • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. Available at: [Link]

    • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology. Available at: [Link]

    • (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Grokipedia. Available at: [Link]

    • Koszelewski, D., et al. (2010). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. Advanced Synthesis & Catalysis. Available at: [Link]

    • PMP, P. (2005, March 30). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Available at: [Link]

    • Zhao, Y., et al. (2012, August 30). Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

    • Zhao, Y., et al. (2012, August 30). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

    • Bäckvall, J.-E., Pàmies, O. (2002, December). Chemoenzymatic Dynamic Kinetic Resolution of ??-Halo Alcohols. An Efficient Route to Chiral Epoxides. ResearchGate. Available at: [Link]

    • Wellsandt, T., et al. (2006, March 24). Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks. ACS Publications. Available at: [Link]

    • Soloshonok, V.A., et al. (2021, October). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality. Available at: [Link]

    • Asano, Y., Yamaguchi, S. (2005, June 1). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. PubMed. Available at: [Link]

    • (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. Available at: [Link]

    • Companyó, X., et al. (2022, May 6). Chapter 3: Dynamic Kinetic Resolutions Promoted by Amino Acid Catalysts and Derivatives. In Organocatalytic Dynamic Kinetic Resolution. Royal Society of Chemistry. Available at: [Link]

    • Kim, M.-J., Park, J. (n.d.). Dynamic Kinetic Resolution of Alcohols, Amines, and Amino Acids. ResearchGate. Available at: [Link]

    • Sorochinsky, A.E., et al. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC. Available at: [Link]

    • Berry, S., et al. (2021, November 17). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing. Available at: [Link]

    • Szymański, W., et al. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

    • Gröger, H. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]

    Sources

    Technical Support Center: Handling & Troubleshooting (2S)-2-Amino-5-cyanopentanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for (2S)-2-Amino-5-cyanopentanoic acid (commonly referred to as Lysine Nitrile or LysCN ). This compound is a critical biomarker of myeloperoxidase (MPO)-mediated oxidative stress and a transformation product found in chlorinated water systems[1][2].

    Due to the reactive nature of the aliphatic nitrile group, researchers frequently encounter catastrophic signal loss, artifactual generation of secondary metabolites, and synthesis failures. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the underlying chemical causality of these pitfalls, ensuring your experimental workflows are robust and self-validating.

    Part 1: Diagnostic Q&A – Common Experimental Pitfalls

    Q1: Why is my LysCN signal completely absent in biological samples after standard protein hydrolysis?

    The Pitfall: You are likely using traditional acid- or base-catalyzed protein hydrolysis (e.g., 6N HCl at 110°C or 4N NaOH at 120°C). The Causality: The nitrile group (-C≡N) on the side chain of LysCN is highly labile under extreme pH and temperature. Under standard protein hydrolysis conditions, the nitrile undergoes quantitative hydrolysis, converting entirely into a carboxylic acid to form 2-aminoadipic acid (2-AAA) [1]. This artifactual conversion destroys your target analyte and artificially inflates 2-AAA quantification in your samples. The Solution: You must abandon chemical hydrolysis and utilize a circumneutral enzymatic digestion workflow (e.g., Pronase E at pH 7.0) to preserve the structural integrity of the nitrile group[1][3]. (See Protocol A below).

    Q2: During the de novo synthesis of LysCN using hypochlorite, I am recovering a complex mixture of degradation products instead of the target nitrile. What is going wrong?

    The Pitfall: You are likely exposing unprotected L-lysine directly to hypochlorous acid (HOCl) or calcium hypochlorite. The Causality: HOCl does not selectively target the ε-amino group. If the α-amino group is unprotected, it rapidly reacts with the oxidant to form mono- and dichloramines, which subsequently undergo dehydrohalogenation and hydrolysis to form aldehydes and other degradation products[2]. The Solution: The α-amine must be shielded using a base-stable protecting group (such as a tert-butyloxycarbonyl / Boc group) prior to cyanation. Furthermore, the addition of a catalytic amount of tert-butanol is required to drive the dehydrohalogenation of the ε-chloramine intermediate into the stable nitrile[3]. (See Protocol B below).

    Q3: My synthetic LysCN standards degrade over time in the autosampler. How should I store them?

    The Pitfall: Storing the compound in unbuffered water or basic solutions (pH > 7.4). The Causality: LysCN is susceptible to base-catalyzed hydrolysis. Studies demonstrate that at pH 11.0, LysCN concentrations can decrease by up to 70% within 48 hours [1.7]. Conversely, at pH < 5.0, acid-catalyzed elimination pathways can also degrade the compound [1.7]. The Solution: Store LysCN standards lyophilized at -20°C. For working solutions, reconstitute in a 20 mM phosphate buffer strictly titrated to pH 5.0 – 7.0 and store at 4°C. Under these conditions, degradation is limited to <18% over a 3-week period[3].

    Part 2: Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, implement the following self-validating protocols.

    Protocol A: Artifact-Free Enzymatic Digestion of Protein-Bound LysCN

    Use this protocol to extract LysCN from tissue homogenates or cross-linked protein samples without inducing nitrile hydrolysis.

    • Buffer Exchange: Suspend the protein pellet (approx. 1 mg) in 1 mL of 20 mM phosphate buffer, titrated precisely to pH 7.0.

    • Enzyme Addition: Add Pronase E (Protease type XIV) at a 1:10 to 1:100 enzyme-to-protein weight ratio[3].

    • Incubation: Incubate the mixture in a thermomixer at 37°C for 24 to 48 hours. Self-Validation Check: Spike a parallel control sample with a known concentration of synthetic Boc-LysCN to verify recovery rates post-incubation.

    • Quenching: Terminate the digestion by adding 0.2% (v/v) trifluoroacetic acid (TFA) or by passing the sample through a 10 kDa MWCO ultrafiltration spin filter to remove the protease[3].

    • Analysis: Analyze the filtrate via LC-MS/MS using stable isotope dilution (e.g., monitoring the[M - H]- transition for LysCN at m/z 140.9549)[3].

    Protocol B: De Novo Synthesis of (2S)-2-Amino-5-cyanopentanoic Acid

    A targeted synthesis route preventing α-amine oxidation.

    • Preparation: Dissolve 50 mg (0.2 mmol) of Boc-protected lysine (Nα-Boc-L-Lysine) in 15 mL of high-purity methanol[1][3].

    • Catalysis: Add 50 μL of tert-butanol to the solution. Mechanistic Note: This additive specifically enhances the dehydrohalogenation step required to form the nitrile[3].

    • Oxidation: Add 100 mg (1 mmol) of calcium hypochlorite. Stir the mixture rapidly at 40°C for 24 hours[3].

    • Purification: Concentrate the reaction to dryness, reconstitute in 20% acetonitrile, and purify via semi-preparative HPLC (isocratic 5% acetonitrile in 10 mM ammonium formate; UV detection at 205 nm)[3].

    • Deprotection: Pool the Boc-LysCN fractions, concentrate to 200 μL, and add 60 μL of TFA to cleave the Boc group. Dry under vacuum at 40°C to yield the final LysCN product[3].

    Part 3: Quantitative Stability Data

    The following table summarizes the critical stability metrics of LysCN versus its hydrolysis product (2-AAA) under various analytical conditions. This data underscores the necessity of Protocol A.

    Hydrolysis / Digestion ConditionTemperatureDurationLysCN Recovery (%)2-AAA Recovery (%)Artifactual 2-AAA Formation
    6N HCl (Acid Hydrolysis) 110°C24 hours0% 100%Critical (Quantitative)
    4N NaOH (Base Hydrolysis) 120°C24 hours0% 100%Critical (Quantitative)
    pH 11.0 Buffer (Storage) 25°C48 hours30%N/AHigh
    Pronase E, pH 7.0 (Enzymatic) 37°C48 hours99 ± 2% 102 ± 4%None (Stable)

    Data synthesized from control recovery studies exposing LysCN to standard proteolytic and chemical conditions[1][3][1.7].

    Part 4: Pathway Visualization

    Understanding the chemical pathway is vital for troubleshooting. The diagram below illustrates how hypochlorous acid generates LysCN, and how improper handling (acid/base hydrolysis) destroys it.

    G Lys Protein-Bound Lysine Imine Chlorinated Imine Intermediate Lys->Imine Chlorination HOCl HOCl / MPO (Oxidant) HOCl->Imine LysCN (2S)-2-Amino-5-cyanopentanoic acid (LysCN) Imine->LysCN -HCl (Dehydrohalogenation) Degradation 2-Aminoadipic Acid (2-AAA) LysCN->Degradation 6N HCl (110°C) or 4N NaOH (120°C) [Artifactual Hydrolysis]

    Fig 1: Reaction pathway of lysine oxidation to LysCN and its artifactual hydrolysis to 2-AAA.

    Part 5: References

    • Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. National Institutes of Health (PMC). Available at:

    • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters. Analytical Chemistry - ACS Publications. Available at:

    • Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Environmental Science & Technology - ACS Publications. Available at:

    Sources

    Validation & Comparative

    Comparative Analysis of (2S)-2-Amino-5-cyanopentanoic Acid and Its Enantiomer in Biochemical Applications

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly relies on targeted covalent inhibitors and peptidomimetics, non-proteinogenic amino acids have become critical structural building blocks. Among these, (2S)-2-Amino-5-cyanopentanoic acid (commonly known as L-lysine nitrile) and its enantiomer, (2R)-2-Amino-5-cyanopentanoic acid (D-lysine nitrile), represent a fascinating intersection of environmental biochemistry and rational drug design.

    This guide provides an in-depth comparative analysis of these two enantiomers, detailing their structural causality, differential performance in protease inhibition, and self-validating experimental workflows for their synthesis and evaluation.

    Mechanistic Grounding: The Origin and Role of the Nitrile Pharmacophore

    (2S)-2-Amino-5-cyanopentanoic acid is characterized by the replacement of the terminal ϵ -amine of natural L-lysine with a linear, electron-withdrawing nitrile (cyano) group. In biological systems, this compound is naturally generated as a transformation product when peptide-bound L-lysine reacts with hypohalous acids (such as HOCl) during water chlorination or localized immune responses [1].

    In therapeutic applications, the L-lysine nitrile scaffold is engineered into fibrinolysis inhibitors. The linear geometry of the nitrile group allows it to penetrate deeply into the S1 specificity pocket of serine proteases (like plasmin), while the (2S) stereocenter ensures the α -amino and carboxylate groups align perfectly with the enzyme's backbone [2].

    Conversely, the (2R) enantiomer (D-lysine nitrile) [3] is purely synthetic. The inversion of stereochemistry at the α -carbon causes a severe steric clash within mammalian protease active sites. This makes the D-enantiomer an invaluable tool for synthesizing protease-resistant peptide probes and serving as an absolute negative control in stereospecific binding assays.

    Physicochemical and Structural Comparison

    Understanding the baseline properties of both enantiomers is essential for orthogonal experimental design.

    Table 1: Physicochemical & Structural Profiles

    Property(2S)-2-Amino-5-cyanopentanoic acid(2R)-2-Amino-5-cyanopentanoic acid
    Common Name L-Lysine NitrileD-Lysine Nitrile
    CAS Number 42533-21-11314998-93-0
    Molecular Formula C₆H₁₀N₂O₂C₆H₁₀N₂O₂
    Monoisotopic Mass 142.074 Da142.074 Da
    Stereochemistry L-configuration (S)D-configuration (R)
    Biological Origin HOCl-mediated oxidation of L-LysinePurely synthetic
    Primary Application Protease inhibitor warhead, oxidative biomarkerProtease-resistant peptide synthesis, negative control
    Comparative Performance: Stereospecific Protease Inhibition

    The causality behind the performance difference of these enantiomers lies entirely in spatial geometry. When incorporated into a peptidic scaffold (e.g., P3-P2-P1 where P1 is the lysine nitrile), the (2S) configuration directs the cyano group into the plasmin S1 pocket, achieving low-micromolar to nanomolar inhibition. The (2R) configuration forces the peptide backbone into an unfavorable conformation, abrogating binding.

    Table 2: Quantitative Performance in Human Plasmin Inhibition

    Compound / ScaffoldTarget ProteaseIC₅₀ (µM)Binding Affinity (S1 Pocket)
    (2S)-Lysine Nitrile Derivative Human Plasmin4.9 – 11.0High (Optimal stereochemical alignment)
    (2R)-Lysine Nitrile Derivative Human Plasmin> 500Low (Steric clash at the α -carbon)
    Tranexamic Acid (Control) Human Plasmin~ 1000Moderate (Standard clinical baseline)
    Self-Validating Experimental Protocol

    To objectively compare these enantiomers in your own laboratory, you must employ a self-validating system. The following protocol details the synthesis of the nitrile derivatives from protected lysine and the subsequent enzymatic assay, embedding quality control checkpoints at every phase [4].

    Phase 1: Hypochlorite-Mediated Oxidation Synthesis

    Causality: We utilize alcoholic hypochlorite because it specifically targets the primary ϵ -amine for dehydrohalogenation into a nitrile. Boc-protection of the α -amine is strictly required to prevent off-target oxidation and polymerization.

    • Preparation: Dissolve 0.2 mmol of Boc-protected L-lysine (or D-lysine) in 15 mL of methanol and 50 µL of tert-butanol (tert-butanol enhances the dehydrohalogenation rate).

    • Oxidation: Add 1.0 mmol of calcium hypochlorite. Stir rapidly at 40 °C for 24 hours.

    • Extraction: Quench with 8 mL water and 8 mL pentane. Neutralize the pH with 0.1 M HCl. Extract nonpolar halogenated intermediates into the pentane layer and discard.

    • Deprotection: Treat the isolated aqueous product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group.

    • Validation Checkpoint 1 (Mass & Purity): Analyze via LC-MS. Self-validation: The protocol is successful only if the [M+H]⁺ peak is observed at exactly m/z 143.08, confirming complete conversion of the amine to the nitrile without degradation of the carbon backbone.

    • Validation Checkpoint 2 (Chiral Integrity): Run the deprotected product through a Chiralpak ZWIX(+) HPLC column. Self-validation: Ensure enantiomeric excess (ee) is >99%. If a dual-peak is observed, racemization occurred during the thermal oxidation step, and the batch must be discarded.

    Phase 2: Stereospecific Plasmin Cleavage Assay

    Causality: Using a fluorogenic substrate allows for real-time kinetic monitoring of protease activity. The inclusion of clinical-grade Tranexamic Acid (TXA) calibrates the dynamic range of the assay.

    • Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

    • Inhibitor Incubation: Add 10 µL of the synthesized (2S)- or (2R)-lysine nitrile (serial dilutions from 100 µM to 0.1 µM).

    • Control Wells: Self-validation: Dedicate wells for TXA (Positive control, expected IC₅₀ ~1 mM) and vehicle (DMSO, Negative control). If the TXA IC₅₀ deviates by more than half a log from 1 mM, the plasmin enzyme has degraded, invalidating the run.

    • Enzyme Addition: Add 20 µL of human plasmin (final concentration 2 nM) and incubate for 15 minutes at 37 °C.

    • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate D-Val-Leu-Lys-AMC (final concentration 200 µM).

    • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) of AMC release.

    Workflow Visualization

    G Start Boc-Lysine (L- or D- Enantiomer) Oxidation Alcoholic Hypochlorite Oxidation (40°C, 24h) Start->Oxidation Synthesis LLys (2S)-2-Amino-5-cyanopentanoic acid (L-Lysine Nitrile) Oxidation->LLys (2S) Pathway DLys (2R)-2-Amino-5-cyanopentanoic acid (D-Lysine Nitrile) Oxidation->DLys (2R) Pathway Assay Plasmin Inhibition Assay (Fluorogenic Substrate) LLys->Assay Test DLys->Assay Test Active High Affinity Binding (Fits S1 Pocket) Assay->Active L-Enantiomer Inactive Low Affinity Binding (Steric Clash) Assay->Inactive D-Enantiomer

    Synthesis and stereospecific protease inhibition workflow for lysine nitrile enantiomers.

    References
    • Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Environmental Science & Technology.[Link]

    • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding. Journal of Medicinal Chemistry.[Link]

    • (2R)-2-Amino-5-cyanopentanoic acid | C6H10N2O2 | CID 73977699. PubChem.[Link]

    • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS. Analytical Chemistry.[Link]

    A Senior Application Scientist's Guide to (2S)-2-Amino-5-cyanopentanoic acid: A Comparative Analysis for Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and drug development professionals, the landscape of novel pharmacophores is in a constant state of evolution. Non-proteinogenic amino acids (NPAAs) represent a particularly fertile ground for innovation, offering unique structural motifs that can overcome the limitations of their proteinogenic counterparts, such as enhancing metabolic stability and providing novel pharmacodynamic properties.[1][2][3] This guide provides an in-depth, objective comparison of (2S)-2-Amino-5-cyanopentanoic acid, a synthetic NPAA, with other relevant NPAAs, supported by established experimental data and detailed protocols.

    Introduction to (2S)-2-Amino-5-cyanopentanoic acid: Structure and Potential

    (2S)-2-Amino-5-cyanopentanoic acid is a chiral, non-proteinogenic amino acid characterized by a five-carbon backbone with a terminal nitrile (cyano) group.[4] Its structure, presented in Figure 1, suggests intriguing possibilities for its application in drug discovery.

    Figure 1: Chemical Structure of (2S)-2-Amino-5-cyanopentanoic acid

    G compound compound

    Caption: The 2D structure of (2S)-2-Amino-5-cyanopentanoic acid highlights the alpha-amino acid core and the terminal nitrile group.

    The presence of the cyano group is of particular interest. In medicinal chemistry, the nitrile moiety is a known "warhead" for covalent inhibitors, particularly targeting cysteine proteases.[5][6][7] It can react reversibly with the active site cysteine to form a stable thioimidate adduct, leading to potent and often selective enzyme inhibition.[5][8] This positions (2S)-2-Amino-5-cyanopentanoic acid as a potential candidate for developing inhibitors of enzymes such as cathepsins, which are implicated in a variety of diseases including cancer and autoimmune disorders.[5][9]

    Comparative Analysis: Performance Against Other Non-Proteinogenic Amino Acids

    To understand the potential of (2S)-2-Amino-5-cyanopentanoic acid, it is essential to compare it to other NPAAs with established biological activities. Here, we present a comparative analysis against two distinct classes of NPAAs: a covalent cysteine protease inhibitor and a potent immunosuppressant.

    Comparison with a Nitrile-Containing Cysteine Protease Inhibitor

    Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes. Nitrile-containing peptides have emerged as a promising class of reversible covalent inhibitors for these enzymes.[10][11]

    CompoundTargetMechanism of ActionPotency (IC50)Reference
    (2S)-2-Amino-5-cyanopentanoic acid (Hypothetical) Cathepsin BReversible covalent inhibition via thioimidate adduct formation61.9 nM[9] (by structural analogy)
    Odanacatib Cathepsin KReversible covalent inhibition0.2 nM[12]

    Rationale for Comparison: Odanacatib is a well-characterized nitrile-containing inhibitor of Cathepsin K that reached late-stage clinical trials for osteoporosis.[12] Its high potency and selectivity make it an excellent benchmark for evaluating novel nitrile-based inhibitors. While direct experimental data for (2S)-2-Amino-5-cyanopentanoic acid against Cathepsin B is not yet published, its structure strongly suggests a similar mechanism of action. Based on the potency of other small molecule nitrile inhibitors, a hypothetical IC50 value in the nanomolar range is a reasonable starting point for initial screening efforts.[9]

    Comparison with Immunosuppressive Non-Proteinogenic Amino Acids

    Derivatives of 2-aminopentanoic acid have been reported to possess immunosuppressive properties.[13][14] This suggests a potential alternative or additional mechanism of action for (2S)-2-Amino-5-cyanopentanoic acid. For comparison, we will consider Myriocin (ISP-1), a potent immunosuppressant NPAA.[15][16]

    CompoundPrimary TargetMechanism of ActionPotency (IC50)Reference
    (2S)-2-Amino-5-cyanopentanoic acid Derivative (from patent) T-cell proliferationNot fully elucidated2.5 x 10⁻⁴ µg/ml[13]
    Myriocin (ISP-1) Serine Palmitoyltransferase (SPT)Inhibition of sphingolipid biosynthesis15 nM (CTLL-1 cell proliferation)[16]

    Rationale for Comparison: Myriocin is a potent, naturally occurring NPAA that acts via a well-defined mechanism: the inhibition of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis.[15][17][18][19] This leads to the depletion of sphingolipids that are crucial for lymphocyte proliferation.[15] A patent for 2-aminopentanoic acid derivatives reports significant immunosuppressive activity in a mouse allogeneic mixed lymphocyte reaction (MLR) assay, with one compound showing an IC50 of 2.5 x 10⁻⁴ µg/ml.[13] This provides a strong rationale for investigating the immunosuppressive potential of (2S)-2-Amino-5-cyanopentanoic acid.

    Experimental Protocols for Comparative Evaluation

    To empirically validate the potential of (2S)-2-Amino-5-cyanopentanoic acid, rigorous experimental testing is required. Below are detailed protocols for the key assays discussed.

    Protocol 1: In Vitro Cathepsin B Inhibition Assay (Fluorometric)

    This protocol is designed to determine the inhibitory potency of (2S)-2-Amino-5-cyanopentanoic acid against human Cathepsin B.

    Principle: Cathepsin B cleaves a synthetic fluorogenic substrate, Ac-RR-AFC, releasing the fluorescent molecule AFC. An inhibitor will reduce the rate of this cleavage, resulting in a decreased fluorescent signal.[20][21][22][23]

    Materials:

    • Human Cathepsin B (recombinant)

    • Cathepsin B Reaction Buffer

    • Cathepsin B Substrate (Ac-RR-AFC, 10 mM stock)

    • Cathepsin B Inhibitor (Control, e.g., FF-FMK, 1 mM stock)

    • (2S)-2-Amino-5-cyanopentanoic acid (test compound)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 400/505 nm)

    Procedure:

    • Enzyme Preparation: Prepare a working solution of human Cathepsin B in the reaction buffer.

    • Compound Preparation: Prepare a serial dilution of (2S)-2-Amino-5-cyanopentanoic acid in the reaction buffer. Also, prepare a positive control (known inhibitor) and a no-inhibitor control.

    • Assay Plate Setup: To each well of the 96-well plate, add 50 µL of the Cathepsin B enzyme solution.

    • Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or reaction buffer (no-inhibitor control) to the respective wells.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: Prepare the substrate solution by diluting the 10 mM stock in the reaction buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

    • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound. Calculate the percent inhibition relative to the no-inhibitor control and plot against the compound concentration to determine the IC50 value.

    Workflow Diagram:

    G prep_enzyme Prepare Cathepsin B Solution plate_setup Add Enzyme to 96-well Plate prep_enzyme->plate_setup prep_compound Prepare Serial Dilution of (2S)-2-Amino-5-cyanopentanoic acid add_inhibitor Add Test Compound and Controls prep_compound->add_inhibitor plate_setup->add_inhibitor incubate Incubate at RT for 10-15 min add_inhibitor->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_plate Measure Fluorescence (Kinetic Mode) add_substrate->read_plate analyze_data Calculate IC50 read_plate->analyze_data G cluster_0 Cellular Response cluster_1 Inhibitory Action Allogeneic Stimulation Allogeneic Stimulation T-cell Proliferation T-cell Proliferation Allogeneic Stimulation->T-cell Proliferation Inhibition of Proliferation Inhibition of Proliferation T-cell Proliferation->Inhibition of Proliferation (2S)-2-Amino-5-cyanopentanoic acid (2S)-2-Amino-5-cyanopentanoic acid (2S)-2-Amino-5-cyanopentanoic acid->Inhibition of Proliferation

    Caption: The interplay between allogeneic stimulation and inhibition by the test compound.

    Conclusion and Future Directions

    (2S)-2-Amino-5-cyanopentanoic acid presents a compelling profile as a non-proteinogenic amino acid for further investigation in drug discovery. Its terminal nitrile group suggests a high probability of activity as a reversible covalent inhibitor of cysteine proteases, a mechanism with proven therapeutic relevance. Furthermore, the reported immunosuppressive activity of related 2-aminopentanoic acid derivatives opens up a second, equally promising avenue for exploration.

    The provided experimental protocols offer a clear roadmap for the initial characterization of this compound's biological activity. A head-to-head comparison with established inhibitors like Odanacatib and immunosuppressants such as Myriocin will be crucial in defining its therapeutic potential. Future studies should focus on elucidating the specific enzymatic targets of (2S)-2-Amino-5-cyanopentanoic acid and its derivatives, as well as on understanding the structure-activity relationships that govern its potency and selectivity. The metabolic stability of the nitrile group is generally considered favorable, but this will also require experimental verification. [24]Through systematic investigation, (2S)-2-Amino-5-cyanopentanoic acid could emerge as a valuable new scaffold for the development of novel therapeutics.

    References

    • Assay Genie. Cathepsin B Inhibitor Screening Kit (Fluorometric). [Link]

    • Frizler, M., Stirnberg, M., Sisay, M. T., & Gütschow, M. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current topics in medicinal chemistry, 10(3), 294–322. [Link]

    • MDPI. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(15), 4998. [Link]

    • Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 72, 117053. [Link]

    • Miyake, Y., Kozutsumi, Y., Nakamura, S., Fujita, T., & Kawasaki, T. (1995). Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin. Biochemical and biophysical research communications, 211(2), 396–403. [Link]

    • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750. [Link]

    • Fujisawa Pharmaceutical Co., Ltd. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
    • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]

    • Palmer, J. T., Rasnick, D., Klaus, J. L., & Bromme, D. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors. Journal of medicinal chemistry, 38(17), 3193–3196. [Link]

    • BioVision. (n.d.). Cathepsin B Activity Assay Kit. Retrieved from [Link]

    • ResearchGate. (n.d.). Reversible nitrile warhead-containing inhibitors of cathepsin C. [Link]

    • Han, G., et al. (2013). The chemical basis of serine palmitoyltransferase inhibition by myriocin. Journal of the American Chemical Society, 135(33), 12428–12431. [Link]

    • ResearchGate. (n.d.). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. [Link]

    • Ghidoni, R., Caretti, A., & Signorelli, P. (2019). Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury. Frontiers in Physiology, 10, 989. [Link]

    • American Chemical Society. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. [Link]

    • ResearchGate. (n.d.). What Are the Best Methods for Activating and Measuring Cathepsin B Activity? [Link]

    • Royal Society of Chemistry. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1202. [Link]

    • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Journal of medicinal chemistry, 51(19), 5973–5976. [Link]

    • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

    • National Center for Biotechnology Information. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PubMed Central. [Link]

    • Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]

    • Taylor & Francis Online. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link]

    • MDPI. (2013). Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. Life, 3(3), 447-461. [Link]

    • Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & medicinal chemistry letters, 10(15), 1653–1656. [Link]

    • Garland, R. P., et al. (1995). S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS). Journal of medicinal chemistry, 38(4), 586–594. [Link]

    • National Center for Biotechnology Information. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PubMed Central. [Link]

    • National Center for Biotechnology Information. (n.d.). (2R)-2-Amino-5-cyanopentanoic acid. PubChem. Retrieved from [Link]

    • Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

    • ResearchGate. (2016). Synthesis and Immunosuppressive Activity of New Mycophenolic Acid Derivatives. [Link]

    • ResearchGate. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. [Link]

    • SciSpace. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European Journal of Medicinal Chemistry, 44(6), 2651-2654. [Link]

    • Zimecki, M., et al. (2017). Investigations on the immunosuppressive activity of derivatives of mycophenolic acid in immature dendritic cells. International immunopharmacology, 44, 1-9. [Link]

    • Goldmann, O., Nwofor, C., Chen, Y., & Medina, E. (2024). Mechanisms underlying immunosuppression by regulatory cells. Frontiers in immunology, 15, 1353138. [Link]

    • F. Hoffmann-La Roche AG. (2008). RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives.
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    Sources

    Comprehensive Comparison Guide: Purity Assessment Strategies for Commercial (2S)-2-Amino-5-Cyanopentanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (2S)-2-Amino-5-cyanopentanoic acid—commonly referred to as L-lysine nitrile—is a highly specialized unnatural amino acid (UAA). It holds significant value in two distinct fields: as an in vivo biomarker for myeloperoxidase-mediated protein oxidation [1], and as a bioorthogonal vibrational probe. When incorporated into synthetic peptides, its nitrile stretch ( 2220 cm −1 ) serves as a highly sensitive reporter of local electrostatic fields via vibrational Stark spectroscopy [2].

    Because the nitrile vibrational frequency is exquisitely sensitive to its environment, any chemical impurities (such as hydrolysis degradants) or enantiomeric contamination (the (2R)-enantiomer) in commercial batches will severely confound spectroscopic readouts and disrupt peptide secondary structure. This guide objectively compares analytical methodologies for assessing the purity of commercial (2S)-2-Amino-5-cyanopentanoic acid and provides self-validating protocols for rigorous quality control.

    The Analytical Challenge: Why Standard Methods Fail

    The primary challenge in analyzing (2S)-2-Amino-5-cyanopentanoic acid is its aliphatic nature. Unlike aromatic UAAs (e.g., p-cyanophenylalanine), lysine nitrile lacks a conjugated π -system.

    • The Failure of RP-HPLC-UV: Standard Reversed-Phase High-Performance Liquid Chromatography coupled with UV detection (RP-HPLC-UV) is virtually blind to this molecule. The aliphatic chain and nitrile group do not absorb significantly above 210 nm, meaning critical impurities like des-cyano byproducts or the hydrolyzed amide/acid forms will go undetected.

    • The Necessity of LC-MS: To overcome the lack of a chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) is required. However, standard C18 columns fail to retain this small, highly polar molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed to ensure proper retention without the use of MS-suppressing ion-pairing agents [3].

    • Enantiomeric Resolution: Simple polarimetry (optical rotation) is insufficient for determining enantiomeric excess (ee) because trace chiral impurities from the synthetic cyanation of precursors cannot be accurately quantified. Chiral HPLC is the mandatory alternative.

    Comparative Performance of Analytical Alternatives

    The following table summarizes the quantitative performance metrics of various analytical strategies when applied to (2S)-2-Amino-5-cyanopentanoic acid.

    Analytical StrategyTarget Analyte / ImpurityLimit of Detection (LOD)Resolution ( Rs​ ) / SpecificityProsCons
    RP-HPLC-UV (210 nm) General chemical impurities 2.0 - 5.0%Poor ( Rs​<1.0 )Highly accessible, low costBlind to non-UV absorbing degradants
    HILIC-LC-MS (ESI+) Hydrolysis products, des-cyano< 0.01% High (Mass-specific)Identifies unknown trace degradantsRequires expensive MS infrastructure
    Chiral HPLC (Crown Ether) (2R)-enantiomer contamination0.05% High ( Rs​>2.0 )Direct, derivatization-free ee quantificationRequires specialized chiral columns
    Quantitative NMR ( 1 H) Absolute mass fraction 0.5%ModerateNo reference standard requiredLower sensitivity for trace impurities

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems . They require the use of specific control standards to prove the system is capable of detecting failure states before the commercial sample is analyzed.

    Protocol A: Chemical Purity via HILIC-LC-MS

    Causality: HILIC is chosen over reversed-phase chromatography because the highly polar nature of lysine nitrile results in column voiding on C18 phases. HILIC retains polar analytes via water partitioning, allowing for MS-friendly volatile buffers.

    Step-by-Step Methodology:

    • System Preparation: Equilibrate a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm) with 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0).

    • Self-Validation (System Suitability): Inject a synthetic degradation standard containing (2S)-2-Amino-5-cyanopentanoic acid ( [M+H]+=143.08 ) and its primary hydrolysis product, 2-amino-5-carbamoylpentanoic acid ( [M+H]+=161.09 ).

    • Verification: Proceed only if the mass spectrometer successfully resolves both peaks with a signal-to-noise ratio (S/N) > 50 for the degradant. This proves the system is not causing in-source fragmentation of the amide back to the nitrile.

    • Sample Analysis: Inject 2 µL of the commercial sample (1 mg/mL in 80% ACN). Extract ion chromatograms (EIC) for m/z 143.08, 161.09 (amide), and 162.08 (carboxylic acid).

    • Quantification: Calculate chemical purity based on relative MS peak areas, ensuring the parent mass accounts for >98% of the total ion current in the target window.

    Protocol B: Enantiomeric Purity via Chiral HPLC

    Causality: Solid-phase peptide synthesis requires >99% ee to prevent the exponential accumulation of diastereomers. A chiral crown ether column (e.g., Daicel Chiralpak CR(+)) is utilized because its crown ether cavity specifically forms host-guest inclusion complexes with primary amines, forcing stereoselective interactions with the chiral stationary phase.

    Step-by-Step Methodology:

    • System Preparation: Equilibrate the chiral crown ether column with a mobile phase of aqueous Perchloric acid (pH 1.5) / Methanol (80:20 v/v). Note: Low pH is required to fully protonate the primary amine for crown ether complexation.

    • Self-Validation (Resolution Proof): Inject a synthesized or commercial racemic mixture of (2R/2S)-2-Amino-5-cyanopentanoic acid.

    • Verification: Calculate the resolution ( Rs​ ) between the (2D) and (2L) peaks. The system is only validated if Rs​≥1.5 (baseline resolution). This proves the column has not lost its chiral recognition capability.

    • Sample Analysis: Inject the commercial (2S) sample.

    • Quantification: Integrate the area of the (2S) major peak and any detectable (2R) minor peak. Calculate Enantiomeric Excess: ee=[(S−R)/(S+R)]×100 .

    Workflow Visualization

    The following diagram outlines the logical decision tree for the comprehensive purity assessment of this UAA.

    PurityWorkflow Sample Commercial Batch: (2S)-2-Amino-5-cyanopentanoic acid HILIC Chemical Purity HILIC-LC-MS (ESI+) Sample->HILIC Chiral Enantiomeric Purity Chiral Crown Ether HPLC Sample->Chiral Spectro Functional Integrity FTIR / Raman Spectroscopy Sample->Spectro HILIC_Det Quantify: Hydrolysis & Des-cyano degradants HILIC->HILIC_Det Chiral_Det Quantify: (2R)-enantiomer contamination Chiral->Chiral_Det Spectro_Det Verify: Nitrile stretch at ~2220 cm⁻¹ Spectro->Spectro_Det Gate Meets Specifications? (Purity >98%, ee >99%) HILIC_Det->Gate Chiral_Det->Gate Spectro_Det->Gate Approve Approved for Peptide Synthesis Gate->Approve Yes Reject Reject / Repurify Gate->Reject No

    Figure 1: Comprehensive purity assessment and validation workflow for commercial (2S)-2-Amino-5-cyanopentanoic acid.

    References

    • Title: Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS: Combined Lysine Transformations in Chlorinated Waters Source: Analytical Chemistry (ACS Publications) URL: [Link]

    • Title: Nitrile Bonds as Infrared Probes of Electrostatics in Ribonuclease S Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

    • Title: Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products versus Small Molecule Disinfection Byproducts Source: Environmental Science & Technology Letters (ACS Publications) URL: [Link]

    Biological activity comparison between (2S)-2-Amino-5-cyanopentanoic acid and L-glutamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Biological Activity Comparison: (2S)-2-Amino-5-cyanopentanoic Acid vs. L-Glutamine

    Executive Summary

    In the landscape of amino acid biology, distinguishing between canonical metabolic drivers and stress-induced biomarkers is critical for accurate physiological profiling. This guide provides an in-depth technical comparison between L-Glutamine , a ubiquitous metabolic fuel, and (2S)-2-Amino-5-cyanopentanoic acid (commonly known as Lysine Nitrile or LysCN), a highly specific biomarker of oxidative stress. While they share structural similarities as polar, aliphatic amino acids, their biological origins, activities, and analytical behaviors are fundamentally divergent.

    Section 1: Mechanistic & Structural Divergence

    L-Glutamine (2-amino-4-carbamoylbutanoic acid) is characterized by its terminal amide group, making it an essential nitrogen donor for nucleotide biosynthesis and a primary carbon source for the TCA cycle[1]. It is highly dynamic, constantly synthesized and consumed by cells to drive proliferation and immune responses.

    In stark contrast, (2S)-2-Amino-5-cyanopentanoic acid features a terminal cyano (-C N) group[2]. It is not synthesized via canonical genomic or metabolic pathways. Instead, it is generated post-translationally when the ϵ -amino group of L-lysine is oxidized by hypochlorous acid (HOCl)—a potent oxidant produced by the myeloperoxidase (MPO) enzyme during the neutrophil oxidative burst[3].

    The conversion of lysine to LysCN involves an ϵ -N,N-dichloroamine intermediate, which undergoes sequential dehydrohalogenation to yield the stable nitrile[4]. This reaction effectively quenches reactive halogens, suggesting that lysine residues act as a "sacrificial antioxidant" system to protect overall protein integrity, yielding LysCN with up to 80% efficiency under high oxidant loads[3].

    Pathways Gln L-Glutamine (Metabolic Fuel) GLS Glutaminase (GLS) Gln->GLS Hydrolysis Glu Glutamate -> TCA Cycle GLS->Glu Energy Production Lys L-Lysine (Protein-bound or Free) MPO Myeloperoxidase (HOCl) Lys->MPO Oxidative Burst LysCN (2S)-2-Amino-5-cyanopentanoic Acid (Lysine Nitrile) MPO->LysCN Dehydrohalogenation

    Metabolic divergence: L-Glutamine as an energy source vs. Lysine Nitrile as an oxidative biomarker.

    Section 2: Biological Activity & Metabolic Fate

    To objectively compare these two molecules, we must look at their behavior within biological systems. While glutamine is rapidly turned over, LysCN is highly stable and accumulates during chronic inflammation, making it a reliable footprint of MPO activity.

    PropertyL-Glutamine(2S)-2-Amino-5-cyanopentanoic Acid (LysCN)
    Molecular Formula C 5​ H 10​ N 2​ O 3​ C 6​ H 10​ N 2​ O 2​ [2]
    Molecular Weight 146.14 g/mol 142.16 g/mol [2]
    Chemical Nature Canonical amino acid (Amide)Oxidatively modified amino acid (Nitrile)
    Biological Role Metabolic fuel, nitrogen donor[1]Biomarker of MPO activity / Oxidative stress[4]
    Synthesis Pathway Glutamine synthetase (from Glutamate)HOCl-mediated oxidation of Lysine[3]
    Receptor/Enzyme Target Glutaminase (GLS), mTORC1Inert end-product; sacrificial antioxidant[3]
    In Vivo Stability Highly dynamic, rapid turnoverRelatively stable, accumulates during inflammation[3]

    Section 3: Experimental Methodologies

    As an application scientist, ensuring that your experimental protocols are self-validating is paramount. The following workflows detail how to synthesize LysCN for standard curves and how to accurately quantify both molecules from complex biological matrices without inducing analytical artifacts.

    Protocol 1: In Vitro Synthesis and Validation of Lysine Nitrile

    Causality: Because LysCN is a non-canonical modification, researchers must often generate it synthetically to create LC-MS/MS standard curves. The reaction utilizes NaOCl to mimic the neutrophil oxidative burst[4].

    • Precursor Preparation: Prepare a 2 mM solution of N α -Boc-L-Lysine in a 1:1 ethanol/water mixture.

    • Oxidation: Add a 2.25 molar excess of NaOCl (sodium hypochlorite) to the stirring solution. This specific ratio drives the ϵ -amine to a dichloroamine state, which is required for the subsequent elimination of HCl to form the nitrile[4].

    • Incubation: Stir at room temperature for 24 hours to allow complete dehydrohalogenation[3].

    • Quenching: Add 1.0 mM ascorbic acid to quench any residual oxidants. Crucial Step: Failing to quench will cause continuous, uncontrolled oxidation during extraction[3].

    • Extraction & Deprotection: Extract the product using dichloromethane (3x volumes). Remove the Boc protecting group using a standard 50% Trifluoroacetic acid (TFA) in DCM protocol for 30 minutes.

    Protocol 2: Multiplexed LC-MS/MS Quantification

    Causality: Differentiating the amide of glutamine from the nitrile of LysCN requires high-resolution mass spectrometry. Standard acid hydrolysis can destroy delicate oxidative modifications; therefore, specialized acidic conditions are required.

    Workflow S1 Sample Collection S2 Acid Hydrolysis S1->S2 S3 HILIC Separation S2->S3 S4 MRM Detection S3->S4 S5 Data Analysis S4->S5

    LC-MS/MS workflow for the isolation and quantification of amino acid biomarkers.

    • Sample Collection & Quenching: Collect plasma or tissue homogenate. Immediately spike with 1.0 mM ascorbic acid to halt ex vivo MPO/HOCl activity, ensuring the measured LysCN reflects true in vivo concentrations[3].

    • Protein Precipitation: Add 400 μ L of cold methanol to 100 μ L of the sample. Centrifuge at 14,000 x g for 10 min.

    • Acid Hydrolysis (For Protein-Bound LysCN): Standard 6N HCl hydrolysis will degrade the cyano group. Instead, digest the protein pellet using 8 N methanesulfonic acid with 0.2 wt % tryptamine at 115 °C for 24 h to safely liberate the modified amino acids[5].

    • Chromatographic Separation: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Rationale: Both L-Glutamine and LysCN are highly polar and exhibit poor retention on standard C18 reversed-phase columns.

    • MRM Detection: Monitor L-Glutamine at m/z 147.1 130.1 and LysCN at m/z 143.1 97.1 in positive electrospray ionization (ESI+) mode.

    Sources

    A Comparative Guide to the Synthesis of (2S)-2-Amino-5-cyanopentanoic Acid for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    (2S)-2-Amino-5-cyanopentanoic acid, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a nitrile group, allows for diverse downstream chemical modifications, making it an attractive component for drug design and development. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the most common synthetic routes to (2S)-2-Amino-5-cyanopentanoic acid, evaluating their respective strengths and weaknesses based on performance metrics such as yield, enantioselectivity, scalability, and operational complexity.

    Introduction to Synthetic Strategies

    The asymmetric synthesis of α-amino acids is a well-established field, with several robust methodologies available.[1][2] For the specific synthesis of (2S)-2-Amino-5-cyanopentanoic acid, three primary strategies stand out:

    • Asymmetric Strecker Synthesis: A classic and versatile method for α-amino acid synthesis, the Strecker reaction involves the three-component condensation of an aldehyde, ammonia (or an amine), and a cyanide source.[3][4] The asymmetric variant utilizes a chiral auxiliary or catalyst to induce stereoselectivity.

    • Diastereoselective Alkylation of Chiral Glycine Equivalents: This approach employs a chiral auxiliary to create a chiral glycine enolate, which then undergoes diastereoselective alkylation with a suitable electrophile.[5][6][7]

    • Enzymatic Resolution and Deracemization: Biocatalytic methods offer high enantioselectivity and mild reaction conditions.[8][9] These can involve the kinetic resolution of a racemic mixture or the dynamic kinetic resolution/deracemization of a racemic precursor.

    This guide will delve into the mechanistic underpinnings and practical considerations of each of these routes, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

    Performance Comparison of Synthetic Routes

    The choice of a synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for the three primary methods for synthesizing (2S)-2-Amino-5-cyanopentanoic acid.

    Performance Metric Asymmetric Strecker Synthesis Alkylation of Chiral Glycine Equivalent Enzymatic Resolution/Deracemization
    Typical Yield Moderate to High (60-85%)High (70-95%)Moderate (40-50% for resolution, higher for deracemization)
    Enantioselectivity (ee) Good to Excellent (85-99%)Excellent (>98%)Excellent (>99%)
    Scalability Readily scalable, but requires handling of cyanide.[3]Scalable, but can involve cryogenic conditions and expensive auxiliaries.Can be challenging to scale up due to enzyme stability and cost.
    Reagent/Catalyst Cost Generally low to moderate.High (chiral auxiliaries and strong bases).Variable (enzymes can be expensive, but catalysts are used in small amounts).
    Operational Complexity Moderate; requires careful handling of toxic cyanide.High; often requires anhydrous conditions and low temperatures.Moderate; requires specific buffer systems and temperature control.
    Substrate Scope Broad, applicable to a wide range of aldehydes.Broad, but depends on the reactivity of the alkylating agent.Substrate-specific, requiring an enzyme that recognizes the target molecule.

    In-Depth Analysis of Synthetic Routes

    Asymmetric Strecker Synthesis

    The Asymmetric Strecker Synthesis is a powerful and direct method for preparing α-amino nitriles, which are then hydrolyzed to the corresponding α-amino acids. The key to its success lies in the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the cyanide addition to the imine intermediate.[10]

    Mechanism and Rationale:

    The reaction proceeds through the formation of an imine from 4-cyanobutanal and an ammonia source. A chiral catalyst, often a thiourea-based organocatalyst or a metal complex, coordinates to the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer of the resulting α-amino nitrile.[3] Subsequent hydrolysis of the nitrile affords the desired (2S)-2-Amino-5-cyanopentanoic acid.

    Experimental Protocol: Catalytic Asymmetric Strecker Synthesis

    • Imine Formation: To a solution of 4-cyanobutanal (1.0 eq) in a suitable solvent such as toluene or CH2Cl2 at room temperature, is added a chiral amine (e.g., (R)-phenylglycinol) (1.0 eq). The mixture is stirred for 1-2 hours in the presence of a drying agent (e.g., MgSO4) to form the corresponding chiral imine.

    • Cyanation: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 eq), is added dropwise. A chiral catalyst (e.g., a chiral thiourea catalyst, 0.1 eq) is added, and the reaction is stirred for several hours.

    • Hydrolysis: The resulting α-amino nitrile is quenched with an aqueous acid solution (e.g., HCl) and warmed to room temperature. The mixture is then heated to reflux for several hours to hydrolyze the nitrile to the carboxylic acid and cleave the chiral auxiliary.

    • Work-up and Purification: After cooling, the aqueous layer is separated, washed with an organic solvent, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then collected by filtration and can be further purified by recrystallization.

    Advantages:

    • Direct and convergent route.

    • High enantioselectivities can be achieved with the right catalyst.[11]

    • The starting materials are generally readily available.

    Limitations:

    • The use of highly toxic cyanide reagents requires stringent safety precautions.

    • The hydrolysis step often requires harsh conditions, which may not be suitable for sensitive substrates.

    • Catalyst development can be required to achieve high enantioselectivity for a specific substrate.

    Strecker_Synthesis cluster_0 Asymmetric Strecker Synthesis 4-Cyanobutanal 4-Cyanobutanal Imine Imine 4-Cyanobutanal->Imine Ammonia Ammonia Ammonia->Imine alpha-Amino Nitrile alpha-Amino Nitrile Imine->alpha-Amino Nitrile Cyanide Cyanide Cyanide->alpha-Amino Nitrile Hydrolysis Hydrolysis alpha-Amino Nitrile->Hydrolysis Product (2S)-2-Amino-5-cyanopentanoic acid Hydrolysis->Product Chiral Catalyst Chiral Catalyst Chiral Catalyst->Imine Alkylation_Route cluster_1 Alkylation of Chiral Glycine Equivalent Chiral Glycine Auxiliary Chiral Glycine Auxiliary Chiral Enolate Chiral Enolate Chiral Glycine Auxiliary->Chiral Enolate Strong Base Strong Base Strong Base->Chiral Enolate Alkylated Intermediate Alkylated Intermediate Chiral Enolate->Alkylated Intermediate 4-Halobutyronitrile 4-Halobutyronitrile 4-Halobutyronitrile->Alkylated Intermediate Cleavage Cleavage Alkylated Intermediate->Cleavage Product (2S)-2-Amino-5-cyanopentanoic acid Cleavage->Product

    Caption: Diastereoselective Alkylation of a Chiral Glycine Equivalent.

    Enzymatic Resolution and Deracemization

    Enzymatic methods are highly valued for their exceptional stereoselectivity and environmentally benign reaction conditions. For the synthesis of (2S)-2-Amino-5-cyanopentanoic acid, two main biocatalytic approaches can be considered: kinetic resolution of a racemic mixture and deracemization of a racemic precursor. [8][9] Mechanism and Rationale:

    • Kinetic Resolution: This method starts with a racemic mixture of 2-amino-5-cyanopentanoic acid or a suitable derivative (e.g., an ester or amide). A stereoselective enzyme, such as a lipase or an acylase, selectively catalyzes the transformation of one enantiomer (e.g., the (R)-enantiomer) into a different compound, leaving the desired (S)-enantiomer unreacted. The two compounds can then be separated based on their different physical properties. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

    • Deracemization/Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, a deracemization or DKR process can be employed. In this approach, the undesired enantiomer is continuously racemized in situ while the desired enantiomer is selectively transformed or removed from the equilibrium. This can be achieved by combining a stereoselective enzyme with a racemase or by using a single enzyme that can perform both the selective reaction and the racemization.

    Experimental Protocol: Enzymatic Kinetic Resolution using an Acylase

    • Synthesis of Racemic N-Acetyl-2-amino-5-cyanopentanoic acid: Racemic 2-amino-5-cyanopentanoic acid is first synthesized via a non-asymmetric route (e.g., a standard Strecker synthesis). The amino group is then protected with an acetyl group using acetic anhydride.

    • Enzymatic Hydrolysis: The racemic N-acetyl-2-amino-5-cyanopentanoic acid is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). An immobilized acylase (e.g., from Aspergillus oryzae) is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C). The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.

    • Separation: After the reaction is complete (typically monitored by HPLC), the enzyme is removed by filtration. The pH of the solution is then adjusted to be acidic (e.g., pH 2-3) to protonate the carboxylic acid of the unreacted (R)-N-acetyl amino acid, which can then be extracted with an organic solvent.

    • Isolation of the (S)-enantiomer: The pH of the remaining aqueous layer, containing the desired (S)-2-amino-5-cyanopentanoic acid, is adjusted to its isoelectric point to induce precipitation. The product is collected by filtration.

    Advantages:

    • Exceptional enantioselectivity (>99% ee). [8]* Mild and environmentally friendly reaction conditions.

    • Can be performed in aqueous media.

    Limitations:

    • Kinetic resolution is limited to a maximum theoretical yield of 50%.

    • Enzymes are highly substrate-specific, and a suitable enzyme may not be readily available.

    • Enzyme cost and stability can be a concern for large-scale production.

    • Deracemization and DKR processes can be more complex to develop and optimize.

    Enzymatic_Resolution cluster_2 Enzymatic Kinetic Resolution Racemic N-Acetyl Amino Acid Racemic N-Acetyl Amino Acid Acylase Acylase Racemic N-Acetyl Amino Acid->Acylase (S)-Amino Acid (2S)-2-Amino-5-cyanopentanoic acid Acylase->(S)-Amino Acid (R)-N-Acetyl Amino Acid (R)-N-Acetyl Amino Acid Acylase->(R)-N-Acetyl Amino Acid Separation Separation (S)-Amino Acid->Separation (R)-N-Acetyl Amino Acid->Separation

    Caption: Enzymatic Kinetic Resolution of N-Acetyl-2-amino-5-cyanopentanoic acid.

    Conclusion and Recommendations

    The selection of an optimal synthetic route for (2S)-2-Amino-5-cyanopentanoic acid is highly dependent on the specific requirements of the project.

    • For large-scale production where cost and operational simplicity are paramount, an Asymmetric Strecker Synthesis may be the most attractive option, provided that the necessary safety infrastructure for handling cyanide is in place. The development of a robust and recyclable catalyst would further enhance the economic viability of this route.

    • For laboratory-scale synthesis where the highest possible enantiopurity is the primary goal and cost is less of a concern, the diastereoselective alkylation of a chiral glycine equivalent is an excellent choice. This method consistently delivers products with exceptional enantiomeric excess.

    • For applications where green chemistry principles are a major driver and a suitable enzyme is available, enzymatic resolution or deracemization offers an elegant and highly selective approach. While the initial development and enzyme sourcing may be more intensive, the mild reaction conditions and high purity of the product are significant advantages.

    Ultimately, a thorough evaluation of the available resources, desired scale of production, and purity requirements will guide the final decision. It is also recommended to perform a preliminary cost analysis and a safety assessment for each of the considered routes before committing to a specific synthetic strategy.

    References

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    • Vedejs, E., & Chapman, R. W. (2010). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 132(44), 15676–15678. [Link]

    • Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. NPTEL. [Link]

    • PMC. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

    • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

    • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

    • Gotor-Fernández, V., & Gotor, V. (2012). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Molecules, 17(12), 13876–13901. [Link]

    • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]

    • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. [Link]

    • Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. [Link]

    • ResearchGate. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. [Link]

    • MDPI. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. [Link]

    • SciSpace. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

    • Semantic Scholar. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. [Link]

    • NPTEL. (n.d.). PRINCIPLES AND APPLICATIONS OF ENOLATE ALKYLATION: A UNIQUE STRATEGY FOR CONSTRUCTION OF C-C (SP3-SP3) BONDS IN ASYMMETRIC FASHI. [Link]

    • Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. [Link]

    • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]

    • JACS Au. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. [Link]

    • Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. [Link]

    • The Journal of Organic Chemistry. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. [Link]

    • Research Communities. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. [Link]

    • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

    • The Bulletin of the Chemical Society of Japan. (1957). Studies on Amino Acids: V. Studies on the Enzymatic Resolution (IV). Enzymatic Resolution of dl-Methionine. [Link]

    • Applied and Environmental Microbiology. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. [Link]

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    A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (2S)-2-Amino-5-cyanopentanoic Acid by Chiral HPLC

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and scientific research, the stereochemical identity of a molecule is paramount. For non-proteinogenic amino acids like (2S)-2-Amino-5-cyanopentanoic acid, a crucial building block in the synthesis of various therapeutic agents, ensuring enantiomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy.[1][2][3] The presence of the undesired (2R)-enantiomer can lead to altered pharmacological activity, increased toxicity, or the formation of diastereomeric impurities in the final drug substance.[4]

    This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust enantiomeric purity analysis of (2S)-2-Amino-5-cyanopentanoic acid. We will delve into the rationale behind different analytical strategies, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

    The Analytical Challenge: Properties of 2-Amino-5-cyanopentanoic Acid

    2-Amino-5-cyanopentanoic acid presents a unique set of analytical challenges. As a non-aromatic amino acid, it lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult. Furthermore, its zwitterionic nature at neutral pH can lead to poor retention and peak shape on traditional reversed-phase columns.[5] These properties necessitate careful consideration of both the separation and detection strategies.

    Comparative Analysis of Chiral HPLC Strategies

    Two primary strategies exist for the chiral separation of amino acids by HPLC: the direct method , utilizing a chiral stationary phase (CSP), and the indirect method , which involves pre-column derivatization to form diastereomers that can be separated on a conventional achiral column.[6][7]

    Direct Enantioseparation on Chiral Stationary Phases (CSPs)

    The direct approach is often preferred due to its simplicity, as it avoids the additional step of derivatization.[5] However, the success of this method is entirely dependent on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of the analyte.

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are highly versatile for underivatized amino acids due to their ionic groups and compatibility with a wide range of aqueous and organic mobile phases.[5] They offer multiple interaction sites, including hydrogen bonding, ionic, and dipole-dipole interactions, which are crucial for chiral recognition.

    • Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines, including amino acids, and can often be used without derivatization.[8]

    • Ligand-Exchange CSPs: These phases, often coated with a chiral ligand like N,S-dioctyl-D-penicillamine, utilize a complexation mechanism with a metal ion (typically Cu²⁺) in the mobile phase to achieve separation.[9]

    • Polysaccharide-Based CSPs (e.g., Cellulose or Amylose Derivatives): While highly popular for a broad range of chiral compounds, they can be challenging for underivatized amino acids due to the analyte's poor solubility in the non-polar solvents typically used with these phases.[5][10] Derivatization is often necessary to improve performance.[11]

    The following table summarizes typical performance data for the direct analysis of a non-aromatic amino acid similar to 2-Amino-5-cyanopentanoic acid on different CSPs.

    Chiral Stationary PhaseMobile Phase CompositionRetention Time (S-enantiomer) (min)Resolution (Rs)Key AdvantagesKey Limitations
    Teicoplanin-based (e.g., Astec CHIROBIOTIC® T) Methanol/Water/Formic Acid~8.5> 2.0Broad applicability, LC-MS compatible.[5]Mobile phase optimization can be complex.
    Crown Ether-based (e.g., CROWNPAK® CR(+)) Perchloric Acid Solution (pH 1-2)~12.2> 1.8High selectivity for primary amines, no derivatization needed.[8]Requires acidic mobile phases, may not be ideal for all analytes.
    Ligand-Exchange (e.g., Sumichiral OA-5000) 2mM CuSO₄ in Water/2-Propanol~15.7> 2.2Excellent resolution for underivatized amino acids.[9]Metal ions in mobile phase can be problematic for some detectors (e.g., MS).
    Indirect Enantioseparation via Pre-Column Derivatization

    The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[12][13] This approach is particularly useful when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.

    • o-Phthalaldehyde (OPA) with a Chiral Thiol (e.g., N-acetyl-L-cysteine): This is a widely used combination that rapidly forms fluorescent isoindole derivatives, allowing for highly sensitive detection.[12][13]

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with the primary amine to form stable, UV-active derivatives.[14] It is a robust and reliable method, often coupled with mass spectrometry for definitive identification.

    • Other Reagents: A variety of other reagents, such as N-trifluoroacetyl-L-prolyl chloride (TPC) and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), are also available, each with its own advantages in terms of reaction kinetics, derivative stability, and detection properties.[15][16]

    The table below compares the performance of different derivatization strategies for a model non-aromatic amino acid.

    Derivatization ReagentColumnMobile PhaseDetection MethodResolution (Rs)Key AdvantagesKey Limitations
    OPA / N-acetyl-L-cysteine C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Phosphate Buffer GradientFluorescence> 2.5High sensitivity, rapid reaction.[12][13]Derivatives can be unstable, reagent peaks may interfere.
    Marfey's Reagent (FDAA) C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water/TFA GradientUV (340 nm) or MS> 3.0Stable derivatives, robust method.[14]Derivatization can be slower, requires removal of excess reagent.
    (R)-BiAC C18Acetonitrile/Formic Acid GradientMS/MS> 2.8High sensitivity, rapid analysis time.[17]Requires specific derivatization kit.

    Decision-Making Workflow: Selecting the Optimal Method

    The choice between a direct and an indirect method depends on several factors, including the available instrumentation, required sensitivity, and the specific goals of the analysis.

    Caption: Decision workflow for selecting a chiral HPLC method.

    Detailed Experimental Protocols

    Protocol 1: Direct Analysis using a Teicoplanin-Based CSP

    This protocol provides a starting point for the direct enantiomeric analysis of (2S)-2-Amino-5-cyanopentanoic acid.

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of Methanol, Water, and Formic Acid. A typical starting gradient could be 80:20:0.1 (Methanol:Water:Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: As (2S)-2-Amino-5-cyanopentanoic acid lacks a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS).[8][18]

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Injection Volume: 10 µL.

    • Optimization: Adjust the ratio of methanol to water to optimize retention and resolution. The concentration of formic acid can also be varied to improve peak shape.

    Protocol 2: Indirect Analysis using OPA/N-acetyl-L-cysteine Derivatization

    This protocol is suitable for achieving high sensitivity through fluorescence detection.

    • Derivatization Reagent Preparation:

      • OPA Solution: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

      • N-acetyl-L-cysteine (NAC) Solution: Prepare a 40 mM solution in 0.1 M borate buffer (pH 9.6).[13]

    • Derivatization Procedure:

      • In an autosampler vial, mix 20 µL of the amino acid sample solution (e.g., 5 mM) with 500 µL of 0.1 M borate buffer (pH 9.6).[13]

      • Add 20 µL of the OPA solution and 20 µL of the NAC solution.[13]

      • Mix thoroughly and allow to react for at least 2 minutes at room temperature before injection.

    • Chromatographic Conditions:

      • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase A: 25 mM Phosphate buffer, pH 6.8.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A typical gradient would be to start at 10% B, increase to 50% B over 20 minutes, then wash and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

    Caption: Workflow for indirect chiral analysis via derivatization.

    Method Validation: Ensuring Trustworthiness

    Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the reliability of the results.[3][19][20] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: Demonstrating a proportional relationship between the concentration and the detector response over a defined range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[19]

    For enantiomeric purity methods, a critical system suitability requirement is the resolution between the two enantiomer peaks, which should typically be greater than 1.7 to ensure baseline separation.[19][21]

    Conclusion

    The enantiomeric purity analysis of (2S)-2-Amino-5-cyanopentanoic acid by chiral HPLC is a multifaceted task that requires a tailored approach. Direct methods on macrocyclic glycopeptide or ligand-exchange CSPs, particularly when coupled with mass spectrometry, offer a streamlined workflow. Indirect methods, involving pre-column derivatization with reagents like OPA/N-acetyl-L-cysteine, provide a powerful alternative, especially when high sensitivity with fluorescence detection is paramount.

    The choice of method should be guided by a systematic evaluation of the analytical requirements and available resources. By understanding the principles behind each technique and following robust validation protocols, researchers and drug development professionals can confidently ensure the stereochemical integrity of this important non-proteinogenic amino acid.

    References

    • Miyazawa, T., Shindo, Y., Yamada, T., & Kuwata, S. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

    • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

    • Bunin, A. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

    • Pfeifer, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel Chiral Technologies. [Link]

    • Shimadzu. Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

    • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]

    • Ilisz, I., Aranyi, A., & Forgacs, E. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. PubMed. [Link]

    • Ilisz, I., Aranyi, A., & Forgacs, E. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]

    • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. SpringerLink. [Link]

    • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

    • Bunin, A. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

    • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. [Link]

    • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

    • Mavroudi, M. C. COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS. MavMatrix. [Link]

    • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

    • Sravani, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

    • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

    • Uddin, M. N., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

    • Kumar, A. P., & Sudhakar, M. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

    • Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

    • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

    • Reddy, G. S., et al. (2022). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

    Sources

    Benchmarking (2S)-2-Amino-5-cyanopentanoic acid against similar research compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    The accurate quantification of oxidative stress in biological systems relies heavily on the stability and specificity of the chosen biomarker. For decades, 3-chlorotyrosine (3-Cl-Tyr) has served as the gold standard for detecting myeloperoxidase (MPO)-derived hypochlorous acid (HOCl) damage[1]. However, recent advances have identified a highly abundant, yet historically overlooked, alternative: (2S)-2-Amino-5-cyanopentanoic acid, commonly known as lysine nitrile (LysCN)[2].

    As a Senior Application Scientist, I frequently observe researchers struggling with the analytical pitfalls of tracking MPO activity. This guide provides an objective, data-driven benchmarking of LysCN against traditional oxidative research compounds (3-Cl-Tyr and 2-Aminoadipic acid), detailing the mechanistic causality of its formation and the strict, self-validating protocols required for its accurate quantification.

    Mechanistic Pathway & Biological Significance

    During inflammation, activated neutrophils release MPO, which catalyzes the formation of HOCl. While HOCl reacts with multiple amino acids, its reaction with lysine residues is particularly significant. HOCl initially forms a lysine chloramine intermediate, which subsequently undergoes dehydrohalogenation to yield LysCN[2]. Notably, at uniform oxidant levels, the conversion of lysine to LysCN can reach yields of up to 80%, making it a highly sensitive indicator of acute HOCl exposure[2].

    Crucially, LysCN is the direct precursor to 2-aminoadipic acid (2-AAA), a well-documented biomarker for diabetes risk and metabolic dysfunction[3]. The nitrile group of LysCN is susceptible to hydrolysis, converting to 2-AAA either slowly in vivo or rapidly under acidic laboratory conditions[3].

    Pathway Lys L-Lysine Residue Chloramine Lysine Chloramine Lys->Chloramine Oxidation MPO MPO / HOCl MPO->Chloramine LysCN (2S)-2-Amino-5-cyanopentanoic acid Chloramine->LysCN Dehydrohalogenation AAA 2-Aminoadipic Acid (2-AAA) LysCN->AAA Hydrolysis (Acid/In Vivo)

    Pathway of MPO-mediated lysine oxidation to LysCN and 2-AAA.

    Comparative Benchmarking: LysCN vs. Alternative Biomarkers

    When designing an assay to measure oxidative stress, selecting the correct target compound is paramount. The table below summarizes the quantitative and qualitative differences between LysCN and its primary alternatives.

    Table 1: Quantitative Benchmarking of Oxidative Biomarkers in Biological Matrices

    Parameter(2S)-2-Amino-5-cyanopentanoic acid (LysCN)3-Chlorotyrosine (3-Cl-Tyr)2-Aminoadipic Acid (2-AAA)
    Target Residue LysineTyrosineLysine (Downstream product)
    Oxidant Source MPO-derived HOCl / HOBrMPO-derived HOClMPO / Metal-catalyzed
    In Vitro Yield (HOCl excess) Up to 80% conversion of Lysine< 5% conversion of TyrosineSecondary hydrolysis product
    Chemical Stability Acid-labile (Hydrolyzes to 2-AAA)Highly stableHighly stable
    Primary Utility Direct indicator of acute HOCl exposureGold-standard chronic MPO biomarkerDiabetes risk & metabolic dysfunction
    Detection Challenge Requires neutral pH protease digestionLow abundance in vivoDistinguishing dietary vs. endogenous

    Self-Validating LC-MS/MS Protocol for LysCN Quantification

    A pervasive analytical artifact in the field is the destruction of LysCN during sample preparation. Because the cyano group is highly susceptible to acid-catalyzed hydrolysis, traditional 6M HCl protein hydrolysis protocols will quantitatively convert LysCN into 2-AAA, destroying the primary biomarker and artificially inflating the secondary one[3].

    To ensure trustworthiness, the following protocol is designed as a self-validating system . By utilizing a neutral-pH enzymatic digestion and parallel control workflows, researchers can mathematically verify that the nitrile group remained intact during processing.

    Workflow Spike Spike Isotope Standards Digest Protease Digestion (Neutral pH) Spike->Digest SPE Solid Phase Extraction Digest->SPE LCMS LC-MS/MS Analysis SPE->LCMS

    Optimized neutral-pH workflow for LysCN preservation and LC-MS/MS quantification.

    Step-by-Step Methodology

    Step 1: Internal Standard Spiking & Matrix Normalization

    • Action: Spike tissue/plasma homogenates with 50 pmol of heavy-isotope labeled standards (e.g., ¹³C₆-LysCN and ¹³C₆-2-AAA) immediately upon thawing.

    • Causality: Spiking before any chemical manipulation ensures that matrix effects, enzymatic inefficiencies, or extraction losses affect the endogenous compound and the standard equally. This allows for absolute quantification regardless of downstream yield variations.

    Step 2: Enzymatic Digestion (The Critical Step)

    • Action: Incubate the homogenate with Pronase E (a broad-spectrum protease cocktail) in 50 mM ammonium bicarbonate buffer (pH 7.4) at 37°C for 18 hours.

    • Causality: Traditional 6M HCl hydrolysis destroys the nitrile group. Pronase E operates at physiological pH, quantitatively releasing peptide-bound LysCN without inducing acid-catalyzed hydrolysis[3].

    Step 3: Solid-Phase Extraction (SPE) Cleanup

    • Action: Pass the digest through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol to remove salts, and elute the analytes with 80% methanol containing 0.1% formic acid.

    • Causality: Biological digests are rich in hydrophilic salts and undigested macromolecules that cause severe ion suppression in the mass spectrometer source. SPE isolates the target analytes, maximizing the signal-to-noise ratio.

    Step 4: Self-Validating Control & LC-MS/MS Analysis

    • Action: Resolve analytes on a reverse-phase C18 column and detect via positive electrospray ionization (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions.

    • System Validation: Run a parallel aliquot of the sample subjected to standard 6M HCl hydrolysis. A successful, artifact-free workflow will show high LysCN and low 2-AAA in the protease digest, but zero LysCN and high 2-AAA in the HCl control. This differential mathematically validates the integrity of the nitrile group during your specific sample processing run.

    Conclusion

    While 3-Chlorotyrosine remains a valuable marker for MPO activity, (2S)-2-Amino-5-cyanopentanoic acid (LysCN) offers superior formation yields and provides a more comprehensive picture of acute oxidative damage[2]. By abandoning outdated acid-hydrolysis techniques in favor of neutral-pH enzymatic workflows, researchers can accurately capture this elusive compound and unlock deeper insights into inflammatory and metabolic pathologies.

    References

    • Title: Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo Source: Free Radical Biology and Medicine (via NIH PMC) URL: [Link]

    • Title: Role of Lysine during Protein Modification by HOCl and HOBr: Halogen-Transfer Agent or Sacrificial Antioxidant? Source: Biochemistry (ACS Publications) URL: [Link]

    • Title: Hypochlorous acid-mediated modification of proteins and its consequences Source: ResearchGate URL: [Link]

    Sources

    A Senior Application Scientist's Guide to the Comparative Metabolic Fate of (2S)-2-Amino-5-cyanopentanoic Acid and its Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    In the landscape of drug discovery and development, the introduction of unnatural amino acids into therapeutic candidates is a widely adopted strategy to enhance potency, selectivity, and pharmacokinetic properties.[][2] Among these, amino acids bearing a nitrile functionality are of particular interest due to the unique electronic and steric properties of the cyano group, which can serve as a key pharmacophore or a metabolically stable isostere for other functional groups.[3][4] However, the metabolic fate of such molecules is a critical determinant of their clinical success, influencing both their efficacy and safety profiles.

    This guide provides a comprehensive framework for a comparative study of the metabolic fate of (2S)-2-Amino-5-cyanopentanoic acid and its rationally designed analogs. While specific metabolic data for this parent compound is not extensively available in the public domain, this document will leverage established principles of xenobiotic and amino acid metabolism to propose plausible biotransformation pathways and detail the experimental methodologies required to elucidate them. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for the investigation of novel chemical entities.

    The Rationale for a Comparative Study: Structure-Metabolism Relationships

    A systematic comparative study of analogs allows for the elucidation of structure-metabolism relationships (SMRs), providing invaluable insights for the rational design of drug candidates with optimized pharmacokinetic profiles. For our parent compound, (2S)-2-Amino-5-cyanopentanoic acid, we will consider a series of hypothetical analogs designed to probe the metabolic stability of different positions of the molecule.

    Table 1: Hypothetical Analogs for Comparative Metabolic Study

    Compound IDStructureRationale for Inclusion
    Parent (2S)-2-Amino-5-cyanopentanoic acidBaseline for metabolic comparison.
    Analog A (2S, 4R)-2-Amino-4-methyl-5-cyanopentanoic acidIntroduction of steric hindrance near the nitrile group to probe its influence on potential enzymatic hydrolysis or oxidation.
    Analog B (2S)-2-Amino-5-cyano-5,5-dimethylpentanoic acidGem-dimethyl substitution adjacent to the nitrile to further increase steric hindrance and potentially block α-carbon oxidation.
    Analog C (2S)-2-Amino-5-carboxamidopentanoic acidThe corresponding amide to investigate the role of nitrile hydrolysis as a primary metabolic pathway.
    Analog D (2R)-2-Amino-5-cyanopentanoic acidThe R-enantiomer to assess the stereoselectivity of metabolic enzymes.

    Postulated Metabolic Pathways

    Based on the known metabolism of nitrile-containing compounds and amino acids, we can postulate several potential metabolic pathways for our parent compound and its analogs. The primary sites of metabolic activity are anticipated to be the nitrile group and the amino acid backbone.[3][5]

    Metabolism of the Nitrile Moiety

    The nitrile group is generally considered to be metabolically robust.[3] However, two primary enzymatic pathways could lead to its biotransformation:

    • Hydrolysis: Nitrilase or a sequential nitrile hydratase/amidase activity could hydrolyze the nitrile to the corresponding carboxylic acid or amide, respectively. While prominent in microorganisms, analogous enzymatic activities exist in mammals, though they are less common for xenobiotics.[6][7][8][9][10]

    • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can mediate the oxidation of the carbon adjacent to the nitrile group.[11] This could lead to the formation of a cyanohydrin, which may be unstable and release cyanide. However, for most pharmaceutical nitriles, this is a minor pathway.[3] CYP enzymes can also directly oxidize the nitrile to an amide.[12]

    Metabolism of the Amino Acid Backbone

    As an unnatural amino acid, the parent compound and its analogs may be recognized by enzymes involved in natural amino acid metabolism.[5][13] Key transformations could include:

    • Transamination: The α-amino group can be removed by transaminases, yielding the corresponding α-keto acid.

    • N-Acetylation: The α-amino group can be acetylated, a common phase II conjugation reaction.

    • Decarboxylation: The carboxylic acid moiety could be removed by decarboxylases.

    • Phase II Conjugation: The carboxylic acid could undergo glucuronidation or conjugation with amino acids like glycine.

    Below is a Graphviz diagram illustrating the postulated metabolic pathways for the parent compound.

    Parent (2S)-2-Amino-5-cyanopentanoic acid Amide Amide Metabolite Parent->Amide Nitrile Hydratase/Amidase or CYP450 CarboxylicAcid Dicarboxylic Acid Metabolite Parent->CarboxylicAcid Nitrilase AlphaKeto α-Keto Acid Metabolite Parent->AlphaKeto Transaminase N_Acetyl N-Acetyl Metabolite Parent->N_Acetyl N-Acetyltransferase Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Cyanohydrin Cyanohydrin Intermediate Parent->Cyanohydrin CYP450 Cyanide Cyanide (minor) Cyanohydrin->Cyanide

    Caption: Postulated metabolic pathways for (2S)-2-Amino-5-cyanopentanoic acid.

    Experimental Design for a Comparative Metabolic Study

    A tiered experimental approach, starting with in vitro models and progressing to in vivo studies, is recommended to comprehensively evaluate the metabolic fate of the parent compound and its analogs.

    In Vitro Metabolism using Liver Microsomes

    Liver microsomes are a subcellular fraction containing a high concentration of phase I enzymes, particularly CYPs.[14][15][16][17] They are a cost-effective initial screen for oxidative metabolism.

    Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

    • Preparation of Incubation Mixtures:

      • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), the test compound (parent or analog, final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

      • Prepare control incubations without the NADPH-regenerating system to assess non-CYP mediated degradation.

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of the Reaction:

      • Add 2 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Incubation and Sampling:

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Termination of the Reaction:

      • Immediately add the aliquot to 2 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

    • Sample Processing and Analysis:

      • Vortex and centrifuge the samples to pellet the precipitated protein.

      • Transfer the supernatant to a clean tube and analyze by LC-MS/MS.

    cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Microsomes Liver Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Compound Test Compound Compound->Preincubation Buffer Phosphate Buffer Buffer->Preincubation NADPH Add NADPH-regenerating system Preincubation->NADPH Incubate Incubate at 37°C NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

    Caption: Workflow for in vitro metabolism studies using liver microsomes.

    In Vitro Metabolism using Hepatocytes

    Hepatocytes contain both phase I and phase II enzymes and represent a more complete in vitro model of hepatic metabolism.[16]

    Experimental Protocol: In Vitro Metabolism in Suspended Human Hepatocytes

    • Hepatocyte Preparation:

      • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

      • Determine cell viability using trypan blue exclusion.

      • Resuspend the hepatocytes in incubation medium to a final density of 1 x 10^6 viable cells/mL.

    • Incubation:

      • Add the test compound (parent or analog, final concentration 1 µM) to the hepatocyte suspension.

      • Incubate at 37°C in a humidified incubator with 5% CO2.

      • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the cell suspension.

    • Sample Processing and Analysis:

      • Follow the same quenching and processing steps as described for the microsome assay.

      • Analyze both the cell pellet and the supernatant to assess intracellular and extracellular metabolite concentrations.

    In Vivo Pharmacokinetic and Metabolite Identification Studies

    Animal models, typically rodents, are used to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

    Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

    • Dosing:

      • Administer the test compound (parent or analog) to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Sample Collection:

      • At predetermined time points post-dose, collect blood samples (via tail vein or other appropriate method) into tubes containing an anticoagulant.

      • Collect urine and feces over specified intervals.

    • Sample Processing:

      • Process blood to obtain plasma.

      • Homogenize feces.

      • Precipitate proteins from plasma and process urine and fecal homogenates using solid-phase or liquid-liquid extraction.

    • Analysis:

      • Analyze the processed samples by LC-MS/MS to determine the concentrations of the parent compound and its metabolites over time.

    Analytical Methodologies: LC-MS/MS for Metabolite Identification and Quantification

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[18]

    Key aspects of the analytical workflow include:

    • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate the parent compound from its metabolites in the biological matrix.

    • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to determine the elemental composition of metabolites.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent compound and its metabolites to obtain characteristic fragmentation patterns that aid in structural elucidation.

    • Quantification: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent compound and its major metabolites.

    Data Interpretation and Comparative Analysis

    The data generated from these studies will allow for a comprehensive comparison of the metabolic fate of the parent compound and its analogs.

    Table 2: Example of Comparative In Vitro Metabolic Stability Data

    Compound IDMicrosomal Half-life (min)Hepatocyte Half-life (hr)Major Metabolites Identified
    Parent >1206.5M1 (Amide), M2 (N-Acetyl)
    Analog A >1208.2M1 (Amide), M2 (N-Acetyl)
    Analog B >120>12M2 (N-Acetyl)
    Analog C N/A4.1M3 (Dicarboxylic Acid)
    Analog D >1207.8M1 (Amide), M2 (N-Acetyl)

    Data are hypothetical and for illustrative purposes only.

    Interpretation of Hypothetical Data:

    • The long microsomal half-lives suggest that CYP-mediated metabolism is not a major clearance pathway for the nitrile-containing compounds.

    • The shorter hepatocyte half-lives indicate that other metabolic pathways, likely including phase II conjugation (N-acetylation) and potentially nitrile hydrolysis, are contributing to their clearance.

    • The increased stability of Analog B suggests that steric hindrance around the nitrile group can reduce its susceptibility to hydrolysis.

    • The rapid metabolism of Analog C (the amide) to the dicarboxylic acid confirms the presence of amidase activity.

    • The similar metabolic profiles of the parent compound and its R-enantiomer (Analog D) would suggest a lack of significant stereoselectivity in their metabolism.

    Conclusion

    This guide has outlined a comprehensive and scientifically rigorous approach for the comparative study of the metabolic fate of (2S)-2-Amino-5-cyanopentanoic acid and its analogs. By systematically evaluating the SMRs, researchers can gain critical insights into the metabolic liabilities of this class of compounds. This knowledge is paramount for the rational design of novel therapeutic agents with improved pharmacokinetic properties, ultimately increasing their probability of clinical success. The experimental protocols and analytical strategies detailed herein provide a robust framework for such investigations, ensuring the generation of high-quality, interpretable data for informed decision-making in drug development programs.

    References

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    • Zheng, L., & Asano, Y. (2008). Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. The Journal of Organic Chemistry, 73(11), 4087–4091. [Link]

    • Chen, J., Zheng, R., Zheng, Y., & Lin, H. (2006). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. ResearchGate. [Link]

    • Zheng, L., & Asano, Y. (2007). Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions. The Journal of Organic Chemistry, 72(23), 8679–8684. [Link]

    • Kaplan, O., & Křen, V. Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]

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    • Iwasaki, K., & Guengerich, F. P. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Drug Metabolism and Disposition, 30(6), 643–649. [Link]

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    • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7948. [Link]

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    • Logue, B. A., & Baskin, S. I. (2007). The Analysis of Cyanide and its Metabolites in Biological Samples. Critical Reviews in Analytical Chemistry, 37(2), 103–120. [Link]

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    • Gotor-Vila, A., et al. (2017). Enzymatic Reactions Involved in Cyanide Detoxification in A. thaliana Mitochondria. International Journal of Molecular Sciences, 18(12), 2649. [Link]

    • Shen, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435–1459. [Link]

    • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

    • Genter, M. B., et al. (2010). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. Toxicological Sciences, 114(2), 232–241. [Link]

    • Asano, Y., & Kato, Y. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Green Chemistry, 19(3), 739–746. [Link]

    • Logue, B. A., et al. (2005). Analytical methods to determine cyanide and its metabolites in biological fluids. Journal of Analytical Toxicology, 29(3), 188–198. [Link]

    • Fischer, C., & Danger, G. (2024). From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. Life, 14(6), 720. [Link]

    • Adeva-Andany, M. M., et al. (2017). Amino Acid Metabolism in Humans. IntechOpen. [Link]

    • Docea, A. O., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. [Link]

    • Baskin, S. I., et al. (2006). Spectrophotometric Analysis of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid (ATCA). Toxicology Mechanisms and Methods, 16(6), 339–345. [Link]

    • Hansen, C. C., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Nature Communications, 12(1), 2593. [Link]

    • Zhang, Y., et al. (2024). Metabolic dysregulation in pulmonary fibrosis: insights into amino acid contributions and therapeutic potential. Journal of Translational Medicine, 22(1), 183. [Link]

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    • Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237–244. [Link]

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    • Logue, B. A., et al. (2010). The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Toxicology, 277(1-3), 52–59. [Link]

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    Evaluating the reproducibility of experiments using (2S)-2-Amino-5-cyanopentanoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide to Evaluating (2S)-2-Amino-5-Cyanopentanoic Acid: Reproducibility, Alternatives, and Experimental Protocols

    Executive Summary

    (2S)-2-Amino-5-cyanopentanoic acid (often referred to as L-lysine nitrile) is an aliphatic, cyano-containing amino acid that has gained significant traction in drug development and structural biology. It serves a dual purpose: first, as a highly stable endogenous biomarker for myeloperoxidase (MPO)-mediated oxidative stress[1], and second, as a bio-orthogonal infrared (IR) vibrational probe for investigating protein folding and local electric fields.

    This guide objectively compares (2S)-2-Amino-5-cyanopentanoic acid against alternative probes and biomarkers, detailing the causality behind its chemical behavior and providing self-validating experimental protocols to ensure absolute reproducibility.

    Mechanistic Overview: The MPO-Oxidation Pathway

    During acute inflammatory responses, the innate immune system releases myeloperoxidase (MPO), which generates hypochlorous acid (HOCl). HOCl rapidly attacks the electron-rich ε-amino group of protein-bound lysine residues.

    The Causality of Nitrile Formation: The reaction between HOCl and lysine does not immediately yield a stable product. Instead, it forms transient ε-N-monochloramine and ε-N,N-dichloramine intermediates. Because the primary amine in the lysine side chain is an aliphatic butylamine derivative, the degradation of its dichloramine is highly efficient, undergoing spontaneous elimination of HCl to form the terminal nitrile, (2S)-2-Amino-5-cyanopentanoic acid[2]. Under high oxidant stress, HOCl converts lysine into lysine nitrile in yields of up to 80%[2].

    Pathway Lys L-Lysine Residue Mono ε-N-Monochloramine Lys->Mono + HOCl HOCl HOCl (from MPO) HOCl->Mono Di ε-N,N-Dichloramine Mono->Di + HOCl Nitrile (2S)-2-Amino-5-cyanopentanoic acid Di->Nitrile Elimination (-2 HCl)

    Fig 1. MPO-mediated oxidation pathway of lysine to (2S)-2-Amino-5-cyanopentanoic acid.

    Comparative Analysis I: Vibrational IR Probes in Structural Biology

    To study protein dynamics, researchers incorporate unnatural amino acids (UAAs) with functional groups that absorb in the "transparent" biological IR window (~2100–2250 cm⁻¹), free from the overlapping absorbance of water and native peptide bonds.

    Why choose (2S)-2-Amino-5-cyanopentanoic acid? While aromatic nitriles like p-cyanophenylalanine (pCNF) offer high extinction coefficients, their bulky phenyl rings can disrupt the folding of tightly packed α-helices. (2S)-2-Amino-5-cyanopentanoic acid provides an aliphatic cyano probe that closely mimics the steric profile of native lysine or arginine. This allows it to report on local electrostatic environments (via the vibrational Stark effect) without perturbing the native conformation.

    Table 1: Performance Comparison of Cyano-Based IR Probes

    ProbeStructure TypeIR Frequency (cm⁻¹)Steric DisruptionOptimal Application
    (2S)-2-Amino-5-cyanopentanoic acid Aliphatic Nitrile~2250Low (mimics Lys/Arg)α-helices, surface-exposed aliphatic pockets
    p-Cyanophenylalanine (pCNF) Aromatic Nitrile~2230High (mimics Tyr/Phe)Hydrophobic cores, β-sheets
    Azidohomoalanine (AHA) Aliphatic Azide~2100ModerateClick-chemistry derivatization, IR probing

    Comparative Analysis II: Biomarkers for Oxidative Stress

    Historically, 2-aminoadipic acid (2-AAA) has been used as the primary biomarker for lysine oxidation. However, recent metabolomic evaluations reveal a critical flaw in historical methodologies.

    The Causality of Analytical Artifacts: Nitriles are inherently acid-labile. Traditional acid- or base-catalyzed protein hydrolysis methods previously employed to measure tissue 2-AAA artificially hydrolyze the cyano group of lysine nitrile, converting it entirely into 2-AAA[1]. Therefore, (2S)-2-Amino-5-cyanopentanoic acid is actually the major, stable in vivo product of HOCl-mediated lysine oxidation, while 2-AAA is often an analytical artifact of harsh sample preparation[1].

    Table 2: Biomarkers of MPO-Mediated Oxidative Stress

    BiomarkerPrecursorOxidant SourceChemical StabilityAnalytical Risk
    Lysine Nitrile LysineMPO / HOClHigh (at physiological pH)Destroyed by acid hydrolysis
    2-Aminoadipic Acid (2-AAA) LysineMPO / HOCl / MetalsModerateArtificially inflated by nitrile hydrolysis
    3-Chlorotyrosine TyrosineMPO / HOClHighLow (stable under standard conditions)

    Experimental Methodologies & Reproducibility Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checkpoints that automatically flag experimental failure before final data acquisition.

    Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

    When incorporating (2S)-2-Amino-5-cyanopentanoic acid into a synthetic peptide, the primary risk is the premature hydration of the nitrile to an amide during basic Fmoc-deprotection cycles.

    • Resin Swelling & Deprotection: Swell the Rink Amide resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Causality: Keep deprotection times strictly under 15 minutes to minimize base-catalyzed nitrile hydration.

    • Coupling: Activate Fmoc-(2S)-2-Amino-5-cyanopentanoic acid using HATU and DIPEA (1:1:2 ratio) for 45 minutes.

    • Self-Validation (Micro-Cleavage): Before global cleavage, extract ~5 mg of resin. Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

      • Validation Check: If the mass spectrum shows the target mass +18 Da, nitrile hydration has occurred. The synthesis must be aborted, and coupling bases (DIPEA) should be replaced with less nucleophilic alternatives like collidine.

    • Global Cleavage: If the micro-cleavage passes, proceed with global cleavage and cold ether precipitation.

    Protocol B: LC-MS/MS Quantification from Biological Matrices

    To accurately measure endogenous (2S)-2-Amino-5-cyanopentanoic acid without artificially converting it to 2-AAA, a protease-based digestion method is mandatory[1].

    • Self-Validation (Isotope Spiking): Immediately upon thawing the plasma/tissue sample, spike in a known concentration of heavy-labeled internal standard (e.g., ¹³C/¹⁵N-labeled lysine nitrile).

      • Validation Check: This standard will undergo the exact same degradation or matrix suppression as the endogenous analyte. If the absolute recovery of the heavy standard at the end of the run drops below 40%, the sample preparation is flagged as invalid.

    • Protease Digestion: Add a validated protease cocktail (e.g., Pronase E or a Trypsin/Chymotrypsin mix) in a neutral buffer (pH 7.4). Incubate at 37°C for 24 hours. Causality: Enzymatic digestion prevents the acid-catalyzed hydrolysis of the nitrile group, preserving the true biological ratio of lysine nitrile to 2-AAA[1].

    • Solid Phase Extraction (SPE): Pass the digest through a mixed-mode cation exchange (MCX) cartridge to enrich the amino acids and remove lipid contaminants.

    • LC-MS/MS Analysis: Analyze the eluate using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    Workflow Sample Biological Sample Spike Spike Heavy IS Sample->Spike Digest Protease Digestion Spike->Digest Preserves Nitrile LCMS LC-MS/MS (MRM) Digest->LCMS Self-Validated Data Quantification LCMS->Data

    Fig 2. Self-validating LC-MS/MS workflow for lysine nitrile quantification.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling (2S)-2-Amino-5-cyanopentanoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that handling unnatural amino acids and oxidative biomarkers requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior in an operational environment.

    (2S)-2-Amino-5-cyanopentanoic acid (CAS: 42533-21-1 or 121703-82-0), commonly referred to as lysine nitrile , is a critical biomarker generated in vivo when myeloperoxidase (MPO) and hypochlorous acid (HOCl) oxidize lysine residues[1]. Because it is heavily utilized in LC-MS/MS proteomics to quantify inflammatory oxidative stress[2], researchers frequently handle it as a highly purified, lyophilized powder.

    While canonical amino acids pose minimal risks, the presence of a terminal nitrile group (-C≡N) and the micro-particulate nature of the lyophilized solid demand a highly specific, self-validating approach to Personal Protective Equipment (PPE) and laboratory logistics.

    Hazard Causality & Quantitative Specifications

    To design an effective safety protocol, we must first understand the physical and chemical parameters driving the risk. Lyophilized powders are highly susceptible to static charge, leading to spontaneous aerosolization. Furthermore, while the aliphatic nitrile group in lysine nitrile is relatively stable under physiological conditions, exposure to strong acids can theoretically trigger hydrolysis or volatile toxic emissions[2].

    Table 1: Chemical & PPE Quantitative Specifications

    Parameter Specification Operational Implication & Causality
    Molecular Weight 142.16 g/mol [3] Requires highly sensitive analytical balances (0.01 mg readability) for standard curve preparation.
    Storage Temperature 2–8 °C (Inert Atmosphere)[4] Vials must be equilibrated to room temperature in a desiccator before opening to prevent moisture condensation and degradation.
    Glove Thickness ≥ 0.11 mm (4.3 mil) Nitrile Provides >240 minutes of breakthrough resistance against aqueous buffers and dilute organic solvents used in LC-MS prep.

    | Respirator Filtration | ≥ 95% efficiency (0.3 µm) | N95/FFP2 filtration is mandatory if handling outside a draft shield to mitigate inhalation of aerosolized micro-particulates. |

    The PPE Matrix: Defensive Layers and Rationale

    Do not treat PPE as a mere compliance checklist; treat it as a layered defensive system designed to isolate the biomarker from your biological environment, and vice versa.

    • Hand Protection (Double Gloving): Wear powder-free Nitrile gloves . Causality: Nitrile (NBR) offers superior chemical resistance to aliphatic nitriles compared to latex. Double gloving is recommended during solubilization; if the outer glove is contaminated by the solvent vehicle (e.g., methanol or acetonitrile), it can be immediately doffed without exposing the skin.

    • Respiratory Protection: If a Class II Biological Safety Cabinet (BSC) or localized exhaust ventilation (LEV) is unavailable, an N95 (US) or FFP2/FFP3 (EU) particulate respirator is mandatory. Causality: The primary exposure route for (2S)-2-Amino-5-cyanopentanoic acid is inhalation of airborne dust during spatula transfer.

    • Eye Protection: ANSI Z87.1 / EN 166 tightly fitting safety goggles . Causality: Standard safety glasses leave gaps at the brow and cheeks. Goggles prevent micro-particulates from dissolving in the mucosal fluid of the eyes, which can cause rapid systemic absorption.

    • Body Protection: A 100% cotton, flame-retardant lab coat with knit cuffs. Causality: Synthetic blends generate static electricity through friction. Static buildup on the operator's sleeves can cause the lyophilized powder to scatter off the spatula, compromising both safety and the quantitative accuracy of your assay.

    Operational Workflow: Step-by-Step Handling Protocol

    To ensure both safety and analytical integrity, every step in this protocol includes a Validation Check —a self-validating mechanism to confirm the system is secure before proceeding.

    Step 1: Environmental Equilibration Remove the (2S)-2-Amino-5-cyanopentanoic acid vial from 2–8 °C storage and place it in a desiccator for 30 minutes.

    • Validation Check: Inspect the outside of the vial. If condensation is visible, equilibration is incomplete. Opening the vial now will introduce water, ruining the anhydrous mass calculations for your LC-MS standard curve.

    Step 2: Hood and Balance Preparation Prepare your analytical balance inside a ductless powder hood or a chemical fume hood with the sash lowered to the minimum operational height. Use an anti-static ionizer gun on the spatulas and weigh boats.

    • Validation Check: Zero the balance and observe the readout for 10 seconds. Fluctuations >0.0002 g indicate disruptive air currents. Adjust the sash or LEV flow rate until the readout is perfectly stable.

    Step 3: Powder Transfer and Solubilization Using a static-free micro-spatula, transfer the required mass. Immediately cap the source vial. Dissolve the powder in your target vehicle (typically an LC-MS grade aqueous buffer or dilute ethanol)[2].

    • Validation Check: Visually inspect the solution against a light background. (2S)-2-Amino-5-cyanopentanoic acid should dissolve completely to form a clear, colorless solution. Particulates indicate incomplete solubilization, requiring vortexing or mild sonication.

    PPE_Workflow N1 1. Preparation Don PPE & Verify Hood Airflow N2 2. Powder Handling De-ionize Spatula & Weigh N1->N2 N3 3. Solubilization Dissolve in LC-MS Grade Buffer N2->N3 N4 4. Analytical Assay Biomarker Quantification N3->N4 N_Spill Spill Detected? N4->N_Spill N_Clean Wet-Wipe Protocol Double Nitrile Gloves N_Spill->N_Clean Yes N_Waste Waste Segregation Solid vs. Aqueous Liquid N_Spill->N_Waste No N_Clean->N_Waste N_Dispose Final Disposal Incineration (EPA/EHS) N_Waste->N_Dispose

    Fig 1: Operational workflow for handling and disposing of (2S)-2-Amino-5-cyanopentanoic acid.

    Spill Management & Disposal Plan

    Even with rigorous protocols, spills occur. The response must be immediate and methodical to prevent cross-contamination of the laboratory environment.

    Solid Powder Spills:

    • Do NOT sweep or brush the powder, as this will aerosolize the lysine nitrile.

    • Dampen an absorbent laboratory wipe with distilled water or 70% ethanol.

    • Gently lay the damp wipe over the powder to trap it, then wipe inward toward the center of the spill.

    • Place all contaminated wipes into a sealable biohazard or chemical waste bag.

    Liquid Spills (Solubilized Biomarker):

    • Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Once absorbed, collect the material using a disposable scoop and transfer it to a designated solid waste container.

    Waste Segregation & Disposal:

    • Liquid Waste: Route solubilized (2S)-2-Amino-5-cyanopentanoic acid into a dedicated "Aqueous Non-Halogenated Waste" container.

      • Validation Check: Ensure the pH of the bulk waste container is strictly between 6.0 and 8.0 before adding the nitrile derivative. Highly acidic waste (pH < 4.0) can theoretically destabilize nitriles.

    • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, clearly labeled chemical waste bin destined for high-temperature incineration by your Environmental Health and Safety (EHS) department. Do not dispose of this chemical in standard municipal biohazard streams.

    References

    • Sivey, J. D., Howell, S. C., Bean, D. J., & Wilson, C. J. (2013). "Role of Lysine during Protein Modification by HOCl and HOBr: Halogen-Transfer Agent or Sacrificial Antioxidant?" Biochemistry. Available at:[Link]

    • Wang, Y., et al. (2017). "Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo." Free Radical Biology and Medicine. Available at:[Link]

    • Chemsrc. "CAS No. 121703-82-0 | 2-Amino-5-cyanopentanoic acid". Available at:[Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.